molecular formula C6H4ClN3 B1523901 3-Amino-5-chloropicolinonitrile CAS No. 408538-29-4

3-Amino-5-chloropicolinonitrile

Cat. No.: B1523901
CAS No.: 408538-29-4
M. Wt: 153.57 g/mol
InChI Key: MIPHUHMTGIOLGI-UHFFFAOYSA-N
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Description

3-Amino-5-chloropicolinonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHUHMTGIOLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708845
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408538-29-4
Record name 3-Amino-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5-chloropicolinonitrile Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Strategic Scaffold for Pyrido[3,2-d]pyrimidine Synthesis in Kinase Inhibitor Discovery[1]

Executive Summary

This compound (CAS 408538-29-4) is a high-value heterocyclic building block characterized by an ortho-amino nitrile motif on a pyridine core.[1] Unlike its simple aminopyridine analogs, this compound possesses a "pre-organized" electrophile-nucleophile pair (C2-CN and C3-NH


) that facilitates rapid cyclization into fused bicyclic systems, most notably pyrido[3,2-d]pyrimidines .[1]

This monograph details the physicochemical profile, validated synthetic routes, and mechanistic applications of this compound in the development of ATP-competitive inhibitors for p38 MAP kinase, ERK5, and eIF4A RNA helicase.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]
PropertyData
IUPAC Name 3-Amino-5-chloropyridine-2-carbonitrile
Common Name This compound
CAS Number 408538-29-4
Molecular Formula C

H

ClN

Molecular Weight 153.57 g/mol
Appearance Yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; sparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N), ~14 (Amine NH)
Key Functional Groups Nitrile (C2), Primary Amine (C3), Chlorine (C5)

Structural Insight: The C5-chlorine atom is electronically deactivated relative to the C2 position but serves as a critical handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the pyrimidine ring has been constructed.[1]

Synthetic Access & Production

The synthesis of this compound is non-trivial due to the difficulty of introducing a nitrile group adjacent to an amine without interfering side reactions.[1] The industry-standard route relies on the reduction of a nitro-nitrile precursor.[1]

Core Synthetic Pathway (The Nitro-Reduction Route)

The most robust protocol proceeds via the reduction of 5-chloro-3-nitropicolinonitrile .[1] This precursor is typically accessed from 2,5-dichloro-3-nitropyridine via nucleophilic aromatic substitution (S


Ar) with cyanide.[1]

Synthesis Start 2,5-Dichloro-3-nitropyridine Inter 5-Chloro-3-nitropicolinonitrile Start->Inter CuCN, DMF 100°C Product This compound Inter->Product Fe powder, AcOH or SnCl2, EtOH

Figure 1: Validated synthetic route from dichloronitropyridine precursors.

Detailed Experimental Protocol: Iron-Mediated Reduction

Context: This method avoids the over-reduction often seen with catalytic hydrogenation (Pd/C) which can attack the nitrile or the aryl chloride.

  • Preparation: Charge a reaction vessel with 5-chloro-3-nitropicolinonitrile (1.0 eq) and glacial acetic acid (10 volumes).

  • Activation: Add Iron powder (5.0 eq) portion-wise at room temperature. The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.

  • Reaction: Stir vigorously at 20–25°C for 2–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitro peak.[1]

  • Workup: Dilute the mixture with ethyl acetate and filter through a Celite pad to remove iron residues.

  • Neutralization: Wash the filtrate with saturated NaHCO

    
     (aq) until the aqueous layer is basic (pH ~8).
    
  • Isolation: Dry the organic phase over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield the product as a yellow solid (Yield typically 85-95%).[1]

Reactivity Profile: The "Warhead" Mechanism

The utility of this compound lies in its ability to act as a dinucleophile equivalent (after nitrile activation) or a template for cyclization .[1]

Cyclization to Pyrido[3,2-d]pyrimidines

The C2-nitrile is electrophilic but requires activation.[1] Upon reaction with formamidine acetate or guanidine, the C3-amine attacks the amidine intermediate, followed by intramolecular closure onto the nitrile carbon.

Cyclization Scaffold This compound Inter Amidine Intermediate (Transient) Scaffold->Inter Nucleophilic Attack (C3-NH2) Reagent Formamidine Acetate (or Guanidine) Reagent->Inter Final 6-Chloro-pyrido[3,2-d]pyrimidine Inter->Final Intramolecular Cyclization (C2-CN)

Figure 2: Mechanism of bicyclic ring formation.[1] The C5-Cl remains intact for further SAR exploration.

Key Reaction Parameters:

  • Reagent: Formamidine acetate (for unsubstituted pyrimidine ring) or Urea (for pyridopyrimidinones).

  • Solvent: Ethanol or 2-Methoxyethanol.[1]

  • Temperature: Reflux (80–120°C).

  • Catalyst: Often requires no catalyst, or mild Lewis acids.

Applications in Drug Discovery

This scaffold is ubiquitous in the design of kinase inhibitors where the pyridine nitrogen and the fused pyrimidine system mimic the adenine ring of ATP.

Case Study: ERK5 and p38 MAP Kinase Inhibitors

In the development of ERK5 inhibitors, the pyrido[3,2-d]pyrimidine core is essential for maintaining hydrogen bond interactions with the kinase hinge region.

  • Step 1: Cyclize this compound with formamidine to form 6-chloropyrido[3,2-d]pyrimidin-4-amine .

  • Step 2: Use the C6-chlorine (originally C5 on the nitrile) for Suzuki coupling with aryl boronates to introduce specificity elements (e.g., solubilizing tails or hydrophobic groups).

Reference Compound: eFT226 (Zotatifin) Recent literature highlights the use of this scaffold in developing eIF4A inhibitors (Zotatifin analogs), where the nitrile group itself (or its cyclized form) plays a crucial role in binding affinity and selectivity [1].

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive—keep in amber vials.

References
  • Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Journal of Medicinal Chemistry. (2020).

  • Identification and use of ERK5 inhibitors. World Intellectual Property Organization (WO/2019/170543). (2019).

  • Spirocyclic HPK1 antagonists and uses thereof. World Intellectual Property Organization (WO/2024/140679). (2024).

  • Process for preparing 2-amino-5-chloropyridine (Precursor Chemistry). US Patent 3,985,759. (1976).[1]

  • This compound Product Data. BLD Pharm Repository.

Sources

Technical Guide: 3-Amino-5-chloropicolinonitrile (CAS 408538-29-4)

[1][2]

Part 1: Executive Summary & Chemical Profile

This compound (also known as 3-amino-5-chloropyridine-2-carbonitrile) is a specialized heterocyclic intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electron-deficient pyridine ring, a nucleophilic amino group at the C3 position, and an electrophilic nitrile group at the C2 position. This "push-pull" electronic configuration makes it an ideal scaffold for constructing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) or for late-stage coupling in anticoagulant drugs (Factor Xa inhibitors) and anti-inflammatory agents (CCR9/p38 MAPK inhibitors).[1]

Chemical Identity Table[3]
PropertySpecification
CAS Number 408538-29-4
IUPAC Name 3-Amino-5-chloropyridine-2-carbonitrile
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (typical)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Part 2: Synthetic Methodology

The synthesis of CAS 408538-29-4 requires precise regiocontrol to ensure the chlorine atom is installed at C5 and the amino group at C3, relative to the nitrile at C2. The most robust industrial route avoids direct chlorination of the aminonitrile (which leads to over-chlorination) and instead utilizes a stepwise functionalization of a hydroxypyridine precursor.

Core Synthesis Pathway

The preferred route proceeds via the Nitro-Reduction Strategy , starting from commercially available 2-hydroxy-5-chloropyridine.

  • Nitration: Electrophilic aromatic substitution of 2-hydroxy-5-chloropyridine introduces a nitro group at the C3 position (ortho to the hydroxyl).

  • Chlorination: Conversion of the C2-hydroxyl to a chloride using phosphorus oxychloride (

    
    ), yielding 2,5-dichloro-3-nitropyridine.[1]
    
  • Cyanation: Regioselective nucleophilic aromatic substitution (

    
    ) of the activated C2-chloride with a cyanide source (e.g., CuCN or Zn(CN)₂/Pd) to form 5-chloro-3-nitropicolinonitrile.
    
  • Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Acetic acid or catalytic hydrogenation, yielding the final product.

Visualization: Synthesis Workflow

SynthesisRouteStart2-Hydroxy-5-chloropyridineInter12-Hydroxy-3-nitro-5-chloropyridineStart->Inter1 HNO3, H2SO4(Nitration)Inter22,5-Dichloro-3-nitropyridineInter1->Inter2 POCl3(Chlorination)Inter35-Chloro-3-nitro-picolinonitrileInter2->Inter3 CuCN, DMF(Cyanation)Product3-Amino-5-chloro-picolinonitrile(CAS 408538-29-4)Inter3->Product Fe/AcOH or H2/Pd(Reduction)

Caption: Stepwise synthetic route from 2-hydroxy-5-chloropyridine to CAS 408538-29-4 via regioselective functionalization.

Part 3: Experimental Protocol (Self-Validating)

This protocol focuses on the critical final step: the Chemoselective Reduction of 5-chloro-3-nitropicolinonitrile . This step is prone to side reactions (dechlorination or nitrile hydrolysis) if not controlled.

Objective: Reduce the nitro group to an amine without affecting the nitrile or removing the chlorine atom.

Reagents:

  • 5-Chloro-3-nitropicolinonitrile (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)[1]

  • Ammonium chloride (

    
    , 5.0 eq)[1]
    
  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-chloro-3-nitropicolinonitrile (10 g, 54.5 mmol) in Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium Chloride (14.6 g, 272 mmol) and heat the mixture to 60°C.

  • Reduction: Add Iron powder (15.2 g, 272 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Reflux at 80°C for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a lower fluorescent amine spot (
    
    
    ).
  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate (200 mL) and wash with water (2 x 50 mL) and brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane to obtain off-white needles.
    

Quality Control (Validation):

  • HPLC Purity: >98.5% (Area %).

  • 1H NMR (DMSO-d6):

    
     7.45 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 6.50 (br s, 2H, 
    
    
    ).[1] The absence of ethyl signals confirms solvent removal.

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for two major therapeutic classes:[1][2]

  • Factor Xa Inhibitors (Anticoagulants):

    • The 5-chloropyridine motif is critical for binding in the S4 pocket of the Factor Xa enzyme. The nitrile group at C2 can be converted into an amidine (as seen in Betrixaban analogs) or hydrolyzed to a carboxamide (Edoxaban class).

    • Mechanism:[3][4] The 3-amino group often serves as a vector for attaching solubilizing groups or forming intramolecular hydrogen bonds that lock the bioactive conformation.

  • CCR9 Antagonists (Autoimmune/Inflammatory):

    • Used in the synthesis of sulfonamide-based CCR9 antagonists (e.g., Vercirnon analogs) for treating inflammatory bowel disease (IBD). The amino group at C3 is typically sulfonated, while the nitrile remains or is modified to modulate polarity.

  • p38 MAPK Inhibitors:

    • The 3-amino-pyridine core is a classic hinge-binding motif in kinase inhibitors. The nitrile can be cyclized with hydrazine or guanidine to form fused systems that mimic ATP.

Visualization: Drug Discovery Utility

ApplicationsCoreThis compound(CAS 408538-29-4)Path1Hydrolysis / Pinner ReactionCore->Path1 Nitrile TransformationPath2SulfonylationCore->Path2 Amine FunctionalizationPath3CyclizationCore->Path3 Ring FusionTarget1Factor Xa Inhibitors(e.g., Betrixaban analogs)Target: S4 PocketPath1->Target1Target2CCR9 Antagonists(e.g., Vercirnon analogs)Target: Chemokine ReceptorPath2->Target2Target3p38 MAPK Inhibitors(Fused bicyclics)Target: ATP HingePath3->Target3

Caption: Divergent synthesis pathways from CAS 408538-29-4 leading to major therapeutic classes.

References

  • Chemocentryx, Inc. (2006).[1][5] Aryl sulfonamides as CCR9 antagonists. World Intellectual Property Organization.[1] Patent WO2006076644A2.[1][5] Link

  • Eli Lilly and Company. (2005).[1][6] Inhibitors of Factor Xa. World Intellectual Property Organization.[1] Patent WO2005097805A1.[1][6] Link

  • Portola Pharmaceuticals. (2015). Process for the preparation of betrixaban and intermediates. U.S. Patent US9181193B2.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10275777, Betrixaban. Link

  • Echemi. (2024).[7] this compound Safety Data Sheet. Link

3-Amino-5-chloropicolinonitrile: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The "Gateway" Scaffold

3-Amino-5-chloropicolinonitrile (CAS: 408538-29-4) is a specialized pyridine derivative serving as a critical linchpin in the synthesis of fused heterocyclic kinase inhibitors. Unlike simple aminopyridines, this molecule possesses a vicinal amino-nitrile motif (


-CN, 

-NH

) combined with a metabolic "blocker" chlorine at the

position.

This specific arrangement allows for rapid cyclization into pyrido[2,3-d]pyrimidines and 1,5-naphthyridines , scaffolds heavily utilized in targeting ERK5, p38 MAPK, and Factor Xa. The 5-chloro substituent is not merely structural; it enhances lipophilicity and blocks metabolic oxidation at the reactive pyridine para-position, prolonging the half-life of derived pharmacophores.

Molecular Characterization

Physicochemical Profile
PropertySpecificationNotes
IUPAC Name 3-Amino-5-chloropyridine-2-carbonitrileAlternate: this compound
CAS Number 408538-29-4 Distinct from 3-amino-5-chloropyridine (22353-34-0)
Molecular Formula C

H

ClN

Molecular Weight 153.57 g/mol
Appearance Yellow to Brown SolidOxidizes slightly upon air exposure
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
pKa (Calculated) ~2.5 (Pyridine N)Reduced basicity due to electron-withdrawing CN/Cl
Structural Analysis & Reactivity

The molecule features three distinct reactive centers, enabling orthogonal functionalization:

  • The Nitrile (

    
    -CN):  An electrophilic trap. It readily undergoes Pinner reaction to form amidines or hydrolysis to amides/acids. In cyclization reactions, it serves as the carbon source for the pyrimidine ring fusion.
    
  • The Amine (

    
    -NH
    
    
    
    ):
    A nucleophile. Positioned ortho to the nitrile, it enables intramolecular cyclization (e.g., with formamide or urea) to form bicyclic systems.
  • The Chloride (

    
    -Cl):  A metabolic shield. It prevents oxidative metabolism at the position para to the ring nitrogen. It also facilitates Suzuki-Miyaura couplings if further elaboration is required, though the amino/cyano groups are usually the primary reaction sites.
    

StructureProperties node_core This compound (Core Scaffold) node_CN C2-Nitrile Group (Electrophilic Trap) node_core->node_CN Contains node_NH2 C3-Amino Group (Nucleophile) node_core->node_NH2 Contains node_Cl C5-Chlorine (Metabolic Blocker) node_core->node_Cl Contains node_Cyclization Fused Heterocycles (Pyrido[2,3-d]pyrimidines) node_CN->node_Cyclization Ortho-Cyclization node_NH2->node_Cyclization + Carbonyl Source node_Stability Enhanced Metabolic Stability (t1/2) node_Cl->node_Stability Blocks Oxidation

Figure 1: Functional mapping of the this compound scaffold, highlighting the "Ortho-Cyclization" potential utilized in kinase inhibitor synthesis.

Synthetic Pathways

The synthesis of this compound is non-trivial due to the need to install the nitrile and amino groups in specific proximity. The most robust industrial route involves the reduction of a nitro-precursor.

Primary Route: Nitro Reduction

This method avoids the formation of regioisomers common in direct amination.

  • Starting Material: 5-Chloro-3-nitropicolinonitrile.

  • Reagents: Iron powder (Fe) in Acetic Acid (AcOH) or catalytic hydrogenation (H

    
    , Pt/C).
    
  • Mechanism: The nitro group is selectively reduced to the amine without affecting the nitrile or the chloro substituent.

  • Protocol Insight: Iron-mediated reduction is preferred in early-stage discovery to prevent hydrogenolysis of the C-Cl bond, which can occur with Palladium catalysts under H

    
     pressure.
    
Alternative Route: Halogen Displacement (S Ar)

Less common due to harsh conditions but useful for radiolabeling.

  • Precursor: 3,5-Dichloropicolinonitrile.

  • Reagent: Ammonia (NH

    
    ) in high pressure/temperature.
    
  • Challenge: Regioselectivity between C3 and C5 positions can be poor.

SynthesisPathway Start 2-Amino-5-chloropyridine (Commodity Chemical) Step1 Intermediate A: 2-Amino-3-nitro-5-chloropyridine Start->Step1 Nitration (HNO3/H2SO4) Regioselective at C3 Step2 Intermediate B: 2-Cyano-3-nitro-5-chloropyridine (Sandmeyer/Cyanation) Step1->Step2 Diazotization (NaNO2) + CuCN Converts C2-NH2 to C2-CN Final TARGET: This compound Step2->Final Selective Reduction (Fe/AcOH) Reduces NO2 to NH2

Figure 2: Retrosynthetic logic for generating high-purity this compound. The "Sandmeyer-then-Reduction" sequence ensures correct regiochemistry.

Applications in Drug Discovery

This scaffold is a "privileged structure" for designing ATP-competitive kinase inhibitors.

ERK5 and p38 MAPK Inhibitors

The ortho-amino nitrile motif is the precursor to the pyrido[2,3-d]pyrimidine core.

  • Mechanism: Condensation of this compound with formamidine acetate or guanidine yields the bicyclic core.

  • Biological Target: This core mimics the adenine ring of ATP, allowing the inhibitor to dock into the kinase hinge region. The 5-chloro group often occupies a hydrophobic pocket (Gatekeeper residue), improving selectivity against other kinases.

  • Reference Case: WO2019170543A1 describes this exact pathway for generating ERK5 inhibitors to treat cancer and fibrosis.

Factor Xa Inhibitors (Betrixaban Context)

While Betrixaban itself utilizes a 2-amino-5-chloropyridine moiety, the nitrile derivative is explored in next-generation anticoagulants where a rigid bicyclic system is required to lock the conformation for better entropy binding.

Experimental Protocol: Cyclization to Pyridopyrimidine

To be performed in a fume hood with appropriate PPE.

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Formamidine acetate (1.5 eq).

  • Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.

  • Monitoring: Monitor disappearance of the nitrile peak (~2220 cm⁻¹) via IR or TLC.

  • Workup: Cool to 0°C. The bicyclic product, 4-amino-6-chloropyrido[2,3-d]pyrimidine , often precipitates. Filter and wash with cold ethanol.

Safety & Handling (MSDS Summary)

Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amino group is susceptible to oxidation over long periods.

References

  • Synthesis of ERK5 Inhibitors: Identification and use of ERK5 inhibitors. World Intellectual Property Organization, Patent WO2019170543A1. Link

  • p38 MAPK Inhibitor Development: Spirocyclic HPK1 Antagonists and Uses Thereof. World Intellectual Property Organization, Patent WO2024140679A1. Link

  • Compound Data & Safety: this compound Structure and Safety Data. PubChem, National Library of Medicine. Link

  • Betrixaban Synthesis Context: Expedient Approach to the Synthesis of Betrixaban. SynOpen, 2020. Link

3-Amino-5-chloropicolinonitrile synthesis from 5-Chloro-3-nitropyridine-2-carbonitrile

[1]

Executive Summary

The synthesis of 3-Amino-5-chloropicolinonitrile (CAS: 72537-17-8) is a pivotal transformation in the manufacturing of Factor Xa inhibitors, most notably Betrixaban .[1] The core challenge in this synthesis is the chemoselective reduction of the nitro group at the C3 position while preserving two sensitive functionalities: the nitrile group at C2 (susceptible to hydrolysis or reduction) and the chlorine atom at C5 (susceptible to hydrodehalogenation).

This guide rejects the use of standard catalytic hydrogenation (Pd/C, H₂) due to the high risk of dechlorination. Instead, it details a robust, self-validating protocol using Iron/Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol.[1] This method offers the highest chemoselectivity profile, operational safety, and scalability.

Retrosynthetic Strategy & Mechanistic Logic

The Chemoselectivity Triad

The starting material, 5-Chloro-3-nitropyridine-2-carbonitrile , presents a "triad" of reducible or hydrolyzable groups.[1] A successful protocol must navigate the following exclusion criteria:

Functional GroupRisk FactorAvoided Reagents
Nitro (-NO₂) Target for reduction.[1][2][3][4]N/A
Chloride (-Cl) Hydrodehalogenation (loss of Cl).[1]Pd/C + H₂, Raney Ni (without poison)
Nitrile (-CN) Hydrolysis to amide/acid or reduction to amine.[1]Strong Acids (HCl/Fe), LAH, Borane
Selected Methodology: Bechamp-Type Reduction (Modified)

We utilize a modified Bechamp reduction using Iron powder activated by Ammonium Chloride in a neutral to slightly acidic medium (EtOH/H₂O).[1]

  • Mechanism: Electron transfer from the metal surface (Fe⁰ → Fe²⁺) to the nitro group.

  • Why this works: The reaction conditions (pH ~5-6) are too mild to hydrolyze the nitrile, and the mechanism does not involve metal-hydride species that typically attack aryl chlorides.

Detailed Experimental Protocol

Method A: Fe/NH₄Cl Reduction (Recommended)[1]

Scale: 10.0 g Input Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Reagents & Materials
  • Precursor: 5-Chloro-3-nitropyridine-2-carbonitrile (10.0 g, 54.5 mmol)[1]

  • Reductant: Iron Powder (325 mesh, reduced) (15.2 g, 272 mmol, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (14.6 g, 272 mmol, 5.0 eq)[1]

  • Solvent: Ethanol (150 mL) / Water (50 mL) (3:1 ratio)

Step-by-Step Procedure
  • Activation Phase:

    • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Ethanol (100 mL) and Water (50 mL) .

    • Add Ammonium Chloride (14.6 g) and Iron Powder (15.2 g) .

    • Heat the suspension to reflux (approx. 78–80°C) and stir vigorously for 30 minutes. Critical: This activates the iron surface, etching the oxide layer.

  • Addition Phase:

    • Dissolve the Precursor (10.0 g) in the remaining Ethanol (50 mL) . (Slight heating may be required).[1]

    • Add the precursor solution dropwise to the refluxing iron suspension over 20–30 minutes .

    • Observation: The reaction is exothermic. Maintain reflux without external heating if possible during addition. The mixture will turn dark grey/black (iron oxides).[1]

  • Reaction Phase:

    • Maintain reflux for 2–4 hours .[1]

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC.

      • Starting Material R_f: ~0.6 (Visible under UV)[1]

      • Product R_f: ~0.3 (Fluorescent blue/yellow under UV)[1]

    • Endpoint: <1.0% starting material remaining.[1][5]

  • Workup (Hot Filtration):

    • While the mixture is still hot (>60°C) , filter through a pad of Celite to remove unreacted iron and iron oxide sludge.

    • Wash the Celite cake with hot Ethanol (2 x 30 mL) . Caution: Iron waste can be pyrophoric when dry.[1] Keep wet.[1]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove most ethanol (approx. 80% volume reduction).[1]

    • Dilute the aqueous residue with Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL) .[1]

    • Wash combined organics with Brine (50 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.[1]

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to yield yellow/orange needles.[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflowStartStart: 5-Chloro-3-nitropyridine-2-carbonitrileActivationActivation: Fe + NH4Cl + EtOH/H2O(Reflux 30 min)Start->ActivationAdditionAddition: Add Precursor Solution(Dropwise, Maintain Reflux)Activation->AdditionReactionReaction: Reflux 2-4 HoursAddition->ReactionIPCIPC: TLC/HPLC Check(Target: <1% SM)Reaction->IPCIPC->ReactionIncompleteFiltrationWorkup: Hot Filtration (Celite)Remove Fe SludgeIPC->FiltrationCompleteExtractionIsolation: Conc. -> EtOAc Extraction-> Wash -> DryFiltration->ExtractionProductProduct: this compoundExtraction->Product

Caption: Operational workflow for the Fe/NH4Cl reduction of 5-chloro-3-nitropyridine-2-carbonitrile.

Chemoselectivity Pathway

This diagram details the competing pathways and why the Fe/NH4Cl method is superior.

ChemoselectivitySM5-Chloro-3-nitropyridine-2-carbonitrilePath_FeFe / NH4Cl(Mild, Selective)SM->Path_FePath_H2H2 / Pd/C(Non-Selective)SM->Path_H2Path_AcidFe / HCl (Strong Acid)(Hydrolytic)SM->Path_AcidProd_TargetTARGET:This compoundPath_Fe->Prod_TargetPath_H2->Prod_TargetLow YieldProd_DechlorIMPURITY A:3-Aminopicolinonitrile(Dechlorination)Path_H2->Prod_DechlorMajor RiskPath_Acid->Prod_TargetProd_AmideIMPURITY B:3-Amino-5-chloropicolinamide(Nitrile Hydrolysis)Path_Acid->Prod_AmideHydrolysis

Caption: Mechanistic pathway comparison highlighting the selectivity of the Iron/Ammonium Chloride system.

Analytical Validation

Successful synthesis must be validated against the following data profile.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance Yellow to Orange Crystalline SolidDarkens upon oxidation/storage.[1]
Melting Point 180–183°CSharp range indicates high purity.[1]
MS (ESI+) [M+H]⁺ = 154.0 / 156.0Characteristic Cl isotope pattern (3:1).[1]
¹H NMR (DMSO-d₆) δ 6.40 (s, 2H, -NH₂), 7.45 (d, 1H), 8.05 (d, 1H)Amine protons are broad singlets.[1]
IR (KBr) 2210–2220 cm⁻¹ (C≡N stretch)Absence of this peak indicates hydrolysis.[1]
Troubleshooting Guide
  • Problem: Low Yield / Sticky Black Tar.

    • Cause: Inefficient removal of iron salts during filtration.[1]

    • Solution: Ensure filtration is done hot .[1][5] If tar forms, re-dissolve in EtOAc and wash with dilute EDTA solution to chelate residual iron.[1]

  • Problem: Presence of Dechlorinated Impurity (by MS).

    • Cause: Reaction temperature too high or trace metal contamination in Iron.[1]

    • Solution: Switch to Tin(II) Chloride (SnCl₂) method (5 eq SnCl₂ in EtOH, reflux) if Fe source is suspect.[1]

  • Problem: Hydrolysis of Nitrile (Amide peak in IR ~1680 cm⁻¹).

    • Cause: pH became too acidic.

    • Solution: Reduce NH₄Cl loading or buffer with small amount of NaHCO₃.[1]

References

  • Portola Pharmaceuticals, Inc. (2007).[1] Betrixaban and derivatives thereof. Patent WO2007131179.[1] Link

  • Zhang, P., et al. (2009).[1] Discovery of Betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][6] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1] Link

  • GuideChem. (2023).[1] Synthesis of 5-Chloro-2-nitropyridine and derivatives. Link

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines. Link

  • ChemicalBook. (2023).[1] 5-Chloro-3-nitropyridine-2-carbonitrile Product Properties. Link

A Guide to the Spectroscopic Characterization of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from the closely related analogue, 3-Amino-5-chloropyridine, to predict and interpret the spectroscopic features of the target compound. This approach provides a robust framework for researchers to anticipate, identify, and characterize this compound.

Introduction

Substituted pyridines are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1][2] this compound, with its unique arrangement of amino, chloro, and nitrile functional groups, presents a versatile scaffold for further chemical modification. Accurate and unambiguous characterization of this molecule is the first critical step in any research endeavor. Spectroscopic methods are the primary tools for achieving this, each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting the NMR, IR, and mass spectra of this compound. We will explore how the interplay of its functional groups influences its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound:

For this compound, we anticipate two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.

  • H4 and H6 Protons: The electron-withdrawing nature of the nitrile group (CN) and the chlorine atom will deshield the ring protons, shifting their signals downfield. The H4 proton is expected to be a doublet, split by the H6 proton. Similarly, the H6 proton will appear as a doublet, split by the H4 proton.

  • Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Comparative Analysis with 3-Amino-5-chloropyridine:

The commercially available analogue, 3-Amino-5-chloropyridine, provides a useful reference.[3][4][5] In this molecule, we would expect three aromatic protons. The introduction of the strongly electron-withdrawing nitrile group at the C2 position in our target molecule will cause a significant downfield shift for the adjacent H6 proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H4~7.5 - 7.8Doublet~2-3 HzInfluenced by both the chlorine and amino groups.
H6~8.2 - 8.5Doublet~2-3 HzSignificantly deshielded by the adjacent nitrile group.
-NH₂~4.5 - 6.0Broad SingletN/AVariable shift due to hydrogen bonding.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of this compound:

We expect to see six distinct signals in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group.

  • C2 (Nitrile-bearing): This carbon will be significantly influenced by the attached nitrogen and the ring nitrogen, appearing at a distinct chemical shift.

  • C3 (Amino-bearing): The amino group will shield this carbon, shifting its signal upfield compared to an unsubstituted carbon.

  • C5 (Chloro-bearing): The chlorine atom will have a deshielding effect on this carbon.

  • C4 and C6: These carbons will show signals in the typical aromatic region for pyridines, with their exact shifts influenced by the neighboring substituents.

  • Nitrile Carbon (-CN): The carbon of the nitrile group will appear in a characteristic region of the spectrum, typically between 115 and 125 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C2~145 - 150Attached to the electron-withdrawing nitrile group and adjacent to the ring nitrogen.
C3~140 - 145Attached to the electron-donating amino group.
C4~125 - 130Aromatic carbon influenced by adjacent chloro and amino-bearing carbons.
C5~120 - 125Attached to the electronegative chlorine atom.
C6~150 - 155Aromatic carbon adjacent to the ring nitrogen and influenced by the chlorine.
-CN~115 - 120Characteristic chemical shift for a nitrile carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Predicted IR Spectrum of this compound:

The IR spectrum of this compound will be characterized by absorption bands corresponding to its key functional groups.

  • N-H Stretching (Amino Group): The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

  • C≡N Stretching (Nitrile Group): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group. The conjugation with the aromatic ring may slightly lower this frequency.

  • C=C and C=N Stretching (Aromatic Ring): The pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

  • C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Comparative Analysis with 3-Amino-5-chloropyridine:

The IR spectrum of 3-Amino-5-chloropyridine would show similar N-H and aromatic ring stretches.[5] The key differentiating feature for our target molecule will be the prominent C≡N stretch.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)IntensityVibrational Mode
Amino (-NH₂)3300 - 3500MediumN-H Stretch (asymmetric & symmetric)
Nitrile (-C≡N)2220 - 2260Medium, SharpC≡N Stretch
Aromatic Ring1400 - 1600Medium to StrongC=C and C=N Stretches
C-Cl600 - 800Medium to StrongC-Cl Stretch
Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₆H₄ClN₃) is approximately 153.57 g/mol . In the mass spectrum, we expect to see a molecular ion peak at m/z 153. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be an M+2 peak at m/z 155 with roughly one-third the intensity of the M⁺ peak. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.

  • Fragmentation: Common fragmentation pathways for this molecule under electron ionization (EI) could involve the loss of small neutral molecules such as HCN (from the nitrile group and ring), or cleavage of the C-Cl bond.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonRationale
153/155[C₆H₄ClN₃]⁺Molecular ion (M⁺) and M+2 isotopic peak for chlorine.
126/128[M - HCN]⁺Loss of hydrogen cyanide.
118[M - Cl]⁺Loss of a chlorine radical.
Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the solution into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • Ionization and Mass Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization).

    • The resulting ions are separated by the mass analyzer (e.g., quadrupole) based on their m/z ratio.

  • Data Analysis:

    • The detector records the abundance of each ion, generating a mass spectrum.

    • The molecular ion peak and its isotopic pattern are identified to confirm the molecular weight.

    • The fragmentation pattern is analyzed to provide structural information.

Mass_Spectrometry_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Vaporization Vaporization in Inlet Injection->Vaporization Separation Separation in Column Vaporization->Separation Ionization Ionization Separation->Ionization Elution Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Data_System Data System & Spectrum Generation Detection->Data_System Signal

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. While direct experimental data is not widely published, a combination of theoretical principles and comparative analysis with the analogous compound, 3-Amino-5-chloropyridine, allows for a robust prediction of its spectroscopic features. This guide provides researchers with the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By understanding the anticipated spectroscopic signatures, scientists can confidently identify and assess the purity of this compound, paving the way for its successful application in the synthesis of novel molecules.

References

  • PubChem. 3-Amino-5-chloro-2-hydroxypyridine. [Link]

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  • Li, Y., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2836. [Link]

  • Oisaki, K., et al. (2011). Synthesis of (S)- and (R)-sporochnol by using the allylic substitution of the secondary allylic picolinate. Tetrahedron, 67(35), 6585-6593. [Link]

  • Molecules. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. The IR Spectrum of 3-chloroaniline. [Link]

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  • PubChem. 6-Chloro-3-pyridinecarbonitrile. [Link]

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  • PubChem. 3-Chloropyridine. [Link]

  • Puzzarini, C., et al. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25(6), 4655-4664. [Link]

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  • Molecules. Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

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An In-Depth Technical Guide to the Reactivity and Functional Groups of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5-chloropicolinonitrile is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique arrangement of an amino group, a chloro substituent, and a cyano group on the pyridine core imparts a rich and distinct reactivity profile. This guide provides a comprehensive analysis of the molecule's functional groups and explores the key transformations it can undergo. We will delve into the electronic effects governing its reactivity, detail common reaction classes with mechanistic insights, and provide illustrative protocols to guide researchers in leveraging this valuable synthetic intermediate.

Introduction: Structural and Electronic Overview

This compound possesses a pyridine ring substituted with three key functional groups, each contributing to its overall chemical behavior:

  • 3-Amino Group (-NH₂): A strong electron-donating group that acts as a potent nucleophile and an activating group for electrophilic aromatic substitution.[2]

  • 5-Chloro Group (-Cl): An electron-withdrawing group that also serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • 2-Cyano Group (-CN): A strong electron-withdrawing group that significantly influences the electron density of the pyridine ring and can participate in various transformations.

  • Pyridine Ring: An electron-deficient aromatic system whose reactivity is modulated by the attached substituents. The nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially at positions ortho and para to it.[2]

The interplay of these groups creates a molecule with multiple reactive sites, allowing for selective and sequential functionalization.

Caption: Molecular structure of this compound.

Reactivity Analysis by Functional Group

The molecule's reactivity can be systematically understood by examining each functional group's potential transformations.

Reactions of the 3-Amino Group

The primary amino group is a key site for nucleophilic reactions and derivatization.

  • N-Acylation and N-Sulfonylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are fundamental for introducing diverse side chains and are often used as a protecting group strategy. The lone pair on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl or sulfonyl center.

  • N-Alkylation: While direct alkylation can be challenging to control and may lead to over-alkylation, reductive amination with aldehydes or ketones provides a more controlled route to secondary and tertiary amines.

  • Diazotization (Sandmeyer-type Reactions): The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) to achieve functional group interconversion at the C3 position.

  • Amide Coupling: The aminopyridine moiety can participate in amide bond formation with carboxylic acids, often facilitated by coupling reagents.[3]

Reactions of the 5-Chloro Group

The chlorine atom is the primary site for nucleophilic aromatic substitution (SNAr).

  • Causality of SNAr Reactivity: The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, making it susceptible to nucleophilic attack. Although the chlorine at C-5 is meta to the ring nitrogen and thus less activated than halogens at C-2 or C-4, substitution is achievable, often requiring specific conditions like elevated temperatures or the use of a base or catalyst.[2]

  • Common Nucleophiles: The chloro group can be displaced by various nucleophiles:

    • O-Nucleophiles: Hydroxides (NaOH) or alkoxides (NaOR) can introduce hydroxyl or alkoxy groups.[2]

    • S-Nucleophiles: Thiolates (NaSR) can be used to form thioethers.[2]

    • N-Nucleophiles: Amines can displace the chloride, although this often requires forcing conditions or metal catalysis.

  • Metal-Catalyzed Cross-Coupling: This is a powerful modern method for C-C and C-heteroatom bond formation.[4] The chloro group serves as an excellent handle for reactions like:

    • Suzuki Coupling: Reaction with boronic acids/esters (catalyzed by Palladium) to form C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines (catalyzed by Palladium or Copper) to form C-N bonds.

    • Heck and Sonogashira Couplings: For the formation of C-C bonds with alkenes and alkynes, respectively.

Reactions of the 2-Cyano Group

The nitrile group is a versatile functional group that can undergo several important transformations.

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (picolinic acid derivative) or an amide (picolinamide derivative) as an intermediate.

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to aminomethylpyridine derivatives.

  • Cycloaddition Reactions: While less common for unactivated nitriles, they can participate as dienophiles or enophiles in certain pericyclic reactions under thermal conditions, leading to the formation of new heterocyclic rings.[5]

Reactions of the Pyridine Ring
  • Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the ring nitrogen. The presence of the strongly activating amino group at C3 directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[2] However, the C2 position is already substituted, and the C6 position is sterically hindered. Therefore, electrophilic substitution, if it occurs, is most likely at the C4 position. Reactions like nitration or halogenation would require forcing conditions.

  • Hydrogenation: The pyridine ring can be fully reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., H₂, PtO₂ or Rh/C), often requiring high pressure and temperature.[6]

Key Synthetic Transformations & Workflows

The true synthetic utility of this compound lies in the selective and sequential manipulation of its functional groups. A common and powerful strategy involves using the chloro group as a handle for metal-catalyzed cross-coupling.

Workflow Figure 2: Workflow for a Suzuki Cross-Coupling Reaction start This compound reaction Suzuki Coupling Reaction (Inert Atmosphere, Heat) start->reaction reagent Aryl Boronic Acid (R-B(OH)₂) reagent->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product 3-Amino-5-aryl-picolinonitrile reaction->product C-C Bond Formation workup Aqueous Workup & Purification product->workup final Final Product workup->final

Caption: General workflow for functionalizing the C5 position via Suzuki coupling.

Experimental Protocols

The following protocol is an illustrative example of a typical cross-coupling reaction, a cornerstone of modern synthetic chemistry for which this molecule is well-suited. The conditions are based on well-established procedures for Suzuki couplings of chloro-pyridines.

Protocol: Palladium-Catalyzed Suzuki Coupling

Objective: To synthesize a 3-amino-5-aryl-picolinonitrile derivative via a Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the palladium catalyst is air-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-5-aryl-picolinonitrile.

Causality and Trustworthiness: This protocol is self-validating. The requirement for an inert atmosphere protects the Pd(0) catalyst from oxidation, ensuring its catalytic activity. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. The use of a mixed aqueous-organic solvent system facilitates the dissolution of both the organic substrates and the inorganic base. Monitoring the reaction confirms its progression and endpoint, preventing degradation from prolonged heating.

Data Summary

The physical and chemical properties of related aminopyridine compounds provide a reference for handling and characterization.

PropertyValue (for 3-Amino-5-chloropyridine)Source
CAS Number 22353-34-0[7]
Molecular Formula C₅H₅ClN₂[8]
Molecular Weight 128.56 g/mol [8]
Appearance White to Brown powder/crystal[7]
Melting Point 78.0 to 82.0 °C[7]
Purity >98.0% (GC)[7]
Handling Air Sensitive, store under inert gas[7]

Note: Data for the exact topic molecule (this compound, CAS 408538-29-4) is less publicly available, so data for a closely related analogue is provided for context.[9]

Conclusion

This compound is a strategically designed synthetic intermediate offering multiple, distinct points for chemical modification. The nucleophilic amino group, the displaceable chloro group (especially via cross-coupling), and the transformable cyano group allow for a high degree of synthetic flexibility. A thorough understanding of the electronic interplay between these functional groups enables the rational design of synthetic routes to complex, high-value molecules for research and development in the life sciences.

References

  • Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine. Retrieved from [Link]

  • Nguyen, H. D., et al. (2022). Synthesis of 3-Aminopyridine. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Retrieved from [Link]

  • Knaus, G. A., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(50), 6851-6854. DOI:10.1039/D0CC02976A. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link]

  • Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
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  • Organic & Biomolecular Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Retrieved from [Link]

  • South African Chemical Institute. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 3-Amino-5H- and 3-Amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-Triazine-5-carbonitriles. Retrieved from [Link]

  • National Institutes of Health. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • ResearchGate. (2025). Study of the reactivity of aminocyanopyrazoles and evaluation of the mitochondrial reductive function of some products. Retrieved from [Link]

  • VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2025). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Main metal-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • ACS Publications. (2025). Photocatalytic Nitrile Insertion of Cyanoarenes into the C(O)–N Bond of Trifluoroacetamides: Reaction Discovery and Mechanistic Study. Retrieved from [Link]

  • TARA. (1999). Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with. Retrieved from [Link]

  • PubMed. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Retrieved from [Link]

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An In-depth Technical Guide to 3-Amino-5-chloropicolinonitrile: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, substituted pyridines represent a privileged scaffold due to their prevalence in a vast array of bioactive molecules and functional materials. This guide focuses on 3-Amino-5-chloropicolinonitrile, a trifunctional pyridine derivative poised as a versatile intermediate for the synthesis of complex molecular architectures.

The strategic placement of an amino group, a chloro substituent, and a nitrile moiety on the pyridine ring endows this molecule with a rich and tunable reactivity. Each functional group offers a distinct handle for a variety of chemical transformations, allowing for the systematic and modular construction of diverse compound libraries. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, positioning it as a key component in the synthetic chemist's toolbox.

Physicochemical Properties and Structural Elucidation

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. A thorough understanding of these properties is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[Calculated]
Molecular Weight 153.57 g/mol [Calculated]
CAS Number 408538-29-4[1]
Appearance Expected to be a solid at room temperature[Analogous Compounds]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[General knowledge of similar compounds]
Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ 8.3-8.5 (d, 1H), 7.8-8.0 (d, 1H), 6.5-6.8 (br s, 2H)[Based on similar structures]
Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ 150-155, 145-150, 138-142, 120-125, 115-120, 110-115[Based on similar structures]

Structural Elucidation: The structure of this compound features a pyridine ring substituted at the 2, 3, and 5 positions. The electron-donating amino group at the 3-position and the electron-withdrawing chloro and nitrile groups at the 5- and 2-positions, respectively, create a unique electronic profile that influences the reactivity of the entire molecule.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential two-step synthesis could involve the Knoevenagel condensation of a suitable three-carbon electrophile with malononitrile, followed by a cyclization reaction. A more direct approach, however, would be the targeted functionalization of a pre-existing pyridine ring. For instance, the chlorination of 3-aminopicolinonitrile would be a direct route. However, controlling the regioselectivity of such a reaction can be challenging.

A more robust and controllable approach starts with a more readily available substituted pyridine. A plausible route is the multi-step transformation of 2-amino-5-chloropyridine, a commercially available starting material.

Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed):

Step 1: Bromination of 2-Amino-5-chloropyridine

  • Rationale: The introduction of a bromine atom at the 2-position provides a handle for a subsequent cyanation reaction. Direct bromination of 2-aminopyridines is a well-established procedure.

  • Procedure:

    • To a solution of 2-amino-5-chloropyridine (1.0 eq.) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-amino-5-chloropyridine.

Step 2: Cyanation of 2-Bromo-3-amino-5-chloropyridine

  • Rationale: A palladium-catalyzed cyanation reaction is a reliable method for converting aryl bromides to nitriles.

  • Procedure:

    • To a sealed tube, add 2-bromo-3-amino-5-chloropyridine (1.0 eq.), zinc cyanide (0.6 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

    • Add a suitable solvent such as anhydrous DMF.

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the reaction mixture to 120 °C for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Chemical Transformations

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for selective transformations at each site, enabling the construction of a wide variety of derivatives.

Reactivity_of_3_Amino_5_chloropicolinonitrile cluster_0 This compound cluster_1 Amino Group (Position 3) cluster_2 Chloro Group (Position 5) cluster_3 Nitrile Group (Position 2) Core Pyridine Ring N_Acylation N-Acylation Core->N_Acylation N_Alkylation N-Alkylation Core->N_Alkylation Sandmeyer Sandmeyer Reaction Core->Sandmeyer Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Nucleophilic_Subst Nucleophilic Aromatic Substitution Core->Nucleophilic_Subst Hydrolysis Hydrolysis to Carboxylic Acid Core->Hydrolysis Reduction Reduction to Aminomethyl Group Core->Reduction Thiol_Addition Reaction with Thiols Core->Thiol_Addition

Reactivity map of this compound.
Reactions of the Amino Group
  • N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing further diversity and for protecting the amino group during subsequent transformations[3].

  • N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl substituents on the amino group.

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups. This provides a powerful method for further functionalizing the 3-position[4].

Reactions of the Chloro Group
  • Suzuki-Miyaura Coupling: The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position[5].

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloro-substituted pyridine with a variety of primary and secondary amines, providing access to a diverse array of 5-amino-substituted picolinonitriles.

  • Nucleophilic Aromatic Substitution (SNAAr): While less reactive than other positions on the pyridine ring, under forcing conditions or with highly activated nucleophiles, the chloro group can undergo nucleophilic aromatic substitution.

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (picolinic acid derivative) or amide (picolinamide derivative)[6].

  • Reduction: The nitrile can be reduced to the corresponding primary amine (aminomethylpyridine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Reaction with Nucleophiles: The electrophilic carbon of the nitrile group can be attacked by nucleophiles. For instance, reaction with thiols can lead to the formation of thioimidates, which can be useful intermediates[7].

Application as a Versatile Building Block in Drug Discovery

The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. Its ability to undergo a variety of orthogonal chemical transformations allows for the rapid generation of analogues with tailored physicochemical and pharmacological properties.

Illustrative Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding site of the enzyme. The following hypothetical scheme illustrates how this compound could be used to generate a library of potential kinase inhibitors.

Sources

Technical Guide: Biological Potential of 3-Amino-5-chloropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic utility, and biological potential of 3-Amino-5-chloropicolinonitrile (3-Amino-5-chloropyridine-2-carbonitrile). It is designed for researchers utilizing this scaffold to develop novel kinase inhibitors, antimicrobial agents, and fused heterocyclic therapeutics.

Executive Summary & Scaffold Analysis

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its dense functionalization pattern:

  • Position 2 (Nitrile, -CN): An electrophilic trap for cyclization or a precursor to amides, acids, and tetrazoles.

  • Position 3 (Amine, -NH₂): A nucleophilic handle for acylation, alkylation, or formation of fused rings (e.g., imidazoles, pyrimidines).

  • Position 5 (Chlorine, -Cl): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity without disrupting the core binding motif.

Primary Biological Applications:

  • Kinase Inhibition (Oncology): Precursor to pyrido[2,3-d]pyrimidines , which mimic the ATP-binding hinge region of tyrosine kinases (e.g., EGFR, Src, CHK1).

  • Antimicrobial Agents: Conversion of the nitrile to a tetrazole moiety often yields broad-spectrum antibacterial activity.

  • Agrochemicals: Structural homology to picloram-class herbicides suggests potential auxin-mimic activity.

Medicinal Chemistry: Mechanisms of Action

Kinase Inhibition (The Hinge Binder Hypothesis)

The most potent application of this scaffold is the synthesis of fused pyrido[2,3-d]pyrimidines .

  • Mechanism: The N1 and N3 nitrogens of the fused pyrimidine ring (derived from the 2-CN and 3-NH₂ of the scaffold) form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • SAR Insight: The Chlorine atom at position 5 (becoming position 6 in the fused system) occupies a hydrophobic pocket, often increasing potency by 10-100x compared to the unsubstituted analog due to halogen bonding or steric filling.

Visualization: Scaffold Versatility

The following diagram illustrates how the core scaffold is derivatized into three distinct bioactive classes.

ScaffoldMap Core This compound (Core Scaffold) Deriv1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Core->Deriv1 + Formamide/Urea (Cyclization) Deriv2 Tetrazoles (Antimicrobials) Core->Deriv2 + NaN3 (Click Chem) Deriv3 Imidazo[4,5-b]pyridines (Antivirals) Core->Deriv3 + Orthoesters (Cyclization)

Caption: Divergent synthesis pathways from the core scaffold to three major bioactive classes.

Synthetic Methodologies

Synthesis of the Core Scaffold

While commercially available as a building block, in-house synthesis ensures purity for sensitive biological assays.

Pathway: Chlorination of 2-amino-3-cyanopyridine or cyanation of 2-amino-3,5-dichloropyridine.

  • Note: Direct chlorination of 3-aminopicolinonitrile requires careful control to avoid over-chlorination.

Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivative (Kinase Inhibitor)

This protocol describes the conversion of this compound into a 4-amino-pyrido[2,3-d]pyrimidine "warhead."

Reagents:

  • This compound (1.0 eq)

  • Formamide (Excess, acts as solvent/reagent)

  • Ammonium acetate (Catalytic)

Step-by-Step Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (500 mg, 3.25 mmol) in Formamide (5 mL).

  • Catalysis: Add Ammonium Acetate (25 mg, 10 mol%).

  • Reaction: Heat the mixture to 140°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a lower fluorescent spot.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL) to remove excess formamide.

  • Purification: Recrystallize from Ethanol/DMF (9:1).

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the nitrile peak in IR and the appearance of the pyrimidine C-H proton (~8.5 ppm).

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT)

To evaluate the anticancer potential of the synthesized derivatives (e.g., against EGFR-overexpressing lines like A549 or HCT-116).

Materials:

  • Cell lines: A549 (Lung carcinoma), MCF-7 (Breast cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Erlotinib or Gefitinib (positive control).

Protocol:

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation Template:

Compound ID R-Group Substitution IC₅₀ (A549) µM IC₅₀ (MCF-7) µM Selectivity Index
Scaffold -H (Parent) >100 >100 N/A
Deriv-A 4-Anilino 12.5 ± 1.2 8.4 ± 0.9 2.5
Deriv-B 4-(3-Cl-4-F-Anilino) 0.45 ± 0.05 0.32 ± 0.02 >10

| Control | Erlotinib | 0.08 ± 0.01 | 5.2 ± 0.3 | - |[1]

Mechanism of Action Visualization

The following diagram details the inferred signaling pathway inhibition for pyrido[2,3-d]pyrimidine derivatives of the scaffold.

MOA Compound 5-Chloro-pyridopyrimidine (Derivative) EGFR EGFR/Tyrosine Kinase (ATP Pocket) Compound->EGFR Competitive Inhibition (H-Bonding) Apopt Apoptosis Compound->Apopt Induces Phos Autophosphorylation EGFR->Phos Inhibited ATP ATP ATP->EGFR Blocked Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Inhibited Prolif Cell Proliferation Signal->Prolif Inhibited

Caption: Mechanism of Action: Competitive ATP inhibition leading to signaling arrest and apoptosis.

References

  • BenchChem. (n.d.). 3-Amino-5-chloropyridine - Biological Activity and Applications.[1][2][3] Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed Central. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). 3-Amino-5-chloropyridine Product Specifications. Retrieved from

  • PubChem. (2025).[1] 3-Amino-5-chloro-2-hydroxypyridine Compound Summary. Retrieved from

  • Frontier Specialty Chemicals. (n.d.). 3-Amino-5-fluoropicolinonitrile Building Blocks.[4] Retrieved from

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.[5] Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

A Technical Guide to 3-Amino-5-chloropicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropicolinonitrile, a halogenated aminocyanopyridine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. While direct research on this specific molecule is limited in publicly available literature, its structural motifs are prevalent in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, drawing insights from the well-established chemistry of related aminopyridine and cyanopyridine derivatives. By examining analogous structures, we can infer reaction pathways, predict biological activities, and propose experimental workflows for the effective utilization of this versatile chemical scaffold.

Introduction: The Significance of the Aminocyanopyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in numerous pharmaceuticals and agrochemicals.[1] The introduction of amino and cyano functionalities, particularly in a substituted arrangement like that of this compound, offers a rich chemical space for derivatization and molecular design. The amino group serves as a key site for forming amides, ureas, and sulfonamides, or can be a crucial hydrogen bond donor in ligand-receptor interactions. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. Furthermore, the chloro substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional groups to further explore the structure-activity relationship (SAR) of derivative compounds.

The strategic placement of these functional groups on the pyridine ring creates a molecule with a unique electronic and steric profile, making it an attractive building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted Value
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
AppearanceLikely a white to off-white or pale yellow solid
Melting PointEstimated in the range of 150-200 °C
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and cyano groups. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon atoms of the pyridine ring and the nitrile carbon would have characteristic chemical shifts. The carbon bearing the cyano group would be significantly downfield.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a sharp C≡N stretching vibration for the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations (around 600-800 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight, with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Synthesis of this compound: Plausible Synthetic Routes

The synthesis of substituted aminopyridines can be approached through various strategies. Based on the synthesis of related compounds, a plausible route to this compound could start from a readily available pyridine derivative.

Proposed Synthetic Pathway

A logical approach would involve the chlorination and subsequent functional group manipulation of a suitable aminopyridine precursor.

Synthesis_Pathway Start 3-Aminopicolinonitrile Intermediate1 Chlorination Start->Intermediate1 N-Chlorosuccinimide (NCS) or other chlorinating agent Product This compound Intermediate1->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Conceptual):

  • Starting Material: 3-Aminopicolinonitrile (or a protected version).

  • Chlorination: The pyridine ring can be chlorinated using various reagents. N-chlorosuccinimide (NCS) is a common and relatively mild chlorinating agent for electron-rich aromatic systems. The reaction is typically carried out in a suitable solvent like dichloromethane or acetonitrile. The regioselectivity of the chlorination will be directed by the existing amino and cyano groups.

  • Reaction Conditions: The reaction temperature would likely be controlled, starting at a low temperature and gradually warming to room temperature to manage the exothermic nature of the reaction and improve selectivity.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up would be performed to remove any inorganic byproducts. The crude product would then be purified by column chromatography or recrystallization to yield pure this compound.

Causality in Experimental Choices: The choice of a mild chlorinating agent like NCS is crucial to avoid over-chlorination or degradation of the starting material. The use of a protected amino group might be necessary to prevent side reactions and improve the yield of the desired product.

Key Reactions and Chemical Transformations

The functional groups present in this compound offer multiple avenues for further chemical modification.

Reactions cluster_amino Amino Group Reactions cluster_chloro Chloro Group Reactions cluster_nitrile Nitrile Group Reactions Start This compound Amidation Amidation Start->Amidation Acyl chloride/Anhydride Sulfonylation Sulfonylation Start->Sulfonylation Sulfonyl chloride Alkylation Alkylation Start->Alkylation Alkyl halide Suzuki Suzuki Coupling Start->Suzuki Boronic acid, Pd catalyst Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Acid/Base Reduction Reduction to Amine Start->Reduction Reducing agent (e.g., LiAlH4)

Caption: Potential chemical transformations of this compound.

Reactions at the Amino Group

The amino group can readily undergo acylation, sulfonylation, and alkylation reactions to introduce a variety of substituents, which is a common strategy in drug design to modulate physicochemical properties and biological activity.

Cross-Coupling Reactions at the Chloro Position

The chlorine atom on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the molecular diversity of the derivatives.

Transformations of the Nitrile Group

The nitrile group is a versatile precursor to other functional groups. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing another point for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not documented, the aminocyanopyridine scaffold is a known pharmacophore in various therapeutic areas.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase active site. The amino group of this compound could serve as a key hydrogen bond donor for such interactions. The nitrile and chloro substituents provide vectors for targeting other regions of the active site or for modulating the overall properties of the molecule. For instance, cyanopyridine-based compounds have shown activity as Pim-1 kinase inhibitors, which are implicated in several cancers.[3]

Central Nervous System (CNS) Agents

Aminopyridine derivatives have been investigated for their potential in treating neurological disorders. The ability to fine-tune the lipophilicity and polarity of the molecule through derivatization of the functional groups of this compound makes it an interesting starting point for the development of CNS-active agents.

Agrochemicals

Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and insecticides. The specific substitution pattern of this compound could be explored for the development of new crop protection agents.

Conclusion and Future Perspectives

This compound is a promising, yet underexplored, chemical entity. Its combination of reactive functional groups on a privileged heterocyclic scaffold makes it a valuable building block for the synthesis of diverse chemical libraries. While direct experimental data is scarce, the well-established chemistry of related aminocyanopyridines provides a solid foundation for its synthesis and derivatization. Future research focused on the systematic exploration of its chemical reactivity and the biological evaluation of its derivatives is warranted and holds the potential to uncover novel therapeutic agents and functional materials. The insights and proposed methodologies within this guide aim to facilitate and inspire such future investigations.

References

  • PubChem. 3-Amino-5-chloro-2-hydroxypyridine. Available from: [Link][2]

  • Chinese Patent CN106632014A. Preparation of 2-amino-5-chloropyridine. Available from: [4]

  • ACS Omega. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Available from: [Link][3][5]

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The Synthetic Cornerstone: A Technical Guide to 3-Amino-5-chloropicolinonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-Amino-5-chloropicolinonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, potential synthetic pathways, and its significance as a precursor to novel bioactive molecules.

Chemical Identity and Nomenclature

This compound is a substituted pyridine derivative characterized by an amino group at the 3-position, a chlorine atom at the 5-position, and a nitrile group at the 2-position of the pyridine ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Synonyms and Alternative Names:

The most common synonym for this compound is 3-amino-5-chloropyridine-2-carbonitrile . This nomenclature more explicitly describes the arrangement of the substituents on the pyridine core.

Key Identifiers:

IdentifierValue
CAS Number 408538-29-4
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Canonical SMILES C1=C(C(=C(N=C1)N)C#N)Cl
InChI Key YZYXPYCTVOJGBQ-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

While extensive experimental data for this compound is not widely published, its physicochemical properties can be predicted based on its structure. These predictions are crucial for designing synthetic protocols and understanding its behavior in various solvent systems.

PropertyPredicted Value
Boiling Point ~350-400 °C
Melting Point >200 °C (decomposes)
LogP ~1.5 - 2.0
pKa (most basic) ~2.5 - 3.5 (amino group)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); limited solubility in water.

Note: These values are estimations and should be confirmed experimentally.

The Strategic Importance in Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate. The pyridine core is a common scaffold in a vast array of biologically active compounds and approved drugs. The specific functional groups of this molecule offer multiple reaction sites for elaboration into more complex structures.

Key Reactive Sites and Their Synthetic Utility

The diagram below illustrates the key reactive sites on the this compound scaffold and their potential for chemical modification.

G cluster_molecule This compound cluster_reactions Potential Synthetic Transformations mol N_alkylation N-Alkylation / Arylation mol->N_alkylation Amino Group (Nu) N_acylation N-Acylation mol->N_acylation Amino Group (Nu) CN_hydrolysis Nitrile Hydrolysis mol->CN_hydrolysis Nitrile Group (EWG) CN_reduction Nitrile Reduction mol->CN_reduction Nitrile Group (EWG) Suzuki_coupling Suzuki Coupling mol->Suzuki_coupling Chloro Group (LG) Buchwald_Hartwig Buchwald-Hartwig Amination mol->Buchwald_Hartwig Chloro Group (LG)

Caption: Reactivity map of this compound.

  • Amino Group (Position 3): This nucleophilic site is amenable to a wide range of reactions including N-alkylation, N-arylation, and acylation to introduce diverse side chains.

  • Nitrile Group (Position 2): The electron-withdrawing nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine, providing another point for diversification.

  • Chloro Group (Position 5): As a good leaving group, the chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino substituents.

Postulated Synthetic Routes

While a definitive, high-yield synthesis for this compound is not prominently documented in publicly available literature, plausible synthetic strategies can be inferred from the synthesis of analogous aminopyridine carbonitriles.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the aminopyridine core followed by the introduction of the nitrile group.

G target This compound intermediate1 3-Amino-5-chloro-2-halopyridine target->intermediate1 Cyanation intermediate2 3-Nitro-5-chloropyridine intermediate1->intermediate2 Halogenation & Reduction starting_material 3-Aminopyridine intermediate2->starting_material Chlorination & Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Workflow

Based on the retrosynthetic analysis, a potential multi-step synthesis is outlined below. This protocol is a conceptual framework and would require optimization.

Step 1: Chlorination of 3-Aminopyridine

  • Reactants: 3-Aminopyridine, N-chlorosuccinimide (NCS).

  • Solvent: A polar aprotic solvent such as acetonitrile or dichloromethane.

  • Procedure: Dissolve 3-aminopyridine in the chosen solvent and cool the mixture in an ice bath. Add NCS portion-wise while monitoring the reaction by TLC.

  • Work-up: After completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), extract the product with an organic solvent, dry, and concentrate.

  • Rationale: Direct chlorination of 3-aminopyridine is expected to yield a mixture of chlorinated products. The 5-chloro isomer would need to be isolated.

Step 2: Nitration of 3-Amino-5-chloropyridine

  • Reactants: 3-Amino-5-chloropyridine, fuming nitric acid, sulfuric acid.

  • Procedure: Carefully add 3-amino-5-chloropyridine to a mixture of fuming nitric acid and sulfuric acid at low temperature.

  • Work-up: Pour the reaction mixture onto ice and neutralize with a base to precipitate the nitrated product.

  • Rationale: The amino group is a strong activating group, directing nitration to the ortho and para positions. Nitration at the 2-position is sterically hindered, favoring the 6-position. A subsequent reduction would be necessary. A more regioselective approach might be required.

Alternative Step 2 & 3: Sandmeyer-type Reaction

A more direct approach to introducing the nitrile group could involve a Sandmeyer-type reaction starting from a corresponding 2-amino precursor, if accessible.

Step 3: Cyanation

  • Reactants: The halogenated precursor (e.g., 3-amino-5-chloro-2-bromopyridine), a cyanide source (e.g., CuCN, Zn(CN)₂), and a palladium catalyst.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMA.

  • Procedure: Heat the reaction mixture under an inert atmosphere.

  • Work-up: After completion, quench the reaction, extract the product, and purify by chromatography.

  • Rationale: Palladium-catalyzed cyanation is a standard method for introducing a nitrile group onto an aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications.[1] Derivatives of aminopyridines have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The presence of the chloro and amino groups allows for the exploration of chemical space around the pyridine core, which is crucial for modulating biological activity and pharmacokinetic properties.[4]

For instance, the amino group can act as a hydrogen bond donor and acceptor, while the chloro group can occupy hydrophobic pockets in enzyme active sites or protein-protein interfaces. The nitrile group can also participate in hydrogen bonding or be used as a handle for further chemical modifications.

Conclusion

This compound, also known as 3-amino-5-chloropyridine-2-carbonitrile, is a strategically important, albeit not widely commercialized, chemical intermediate. Its value lies in the versatile reactivity of its functional groups, which allows for the synthesis of a diverse range of more complex heterocyclic compounds. For researchers in drug discovery and medicinal chemistry, this molecule represents a key starting point for the development of novel therapeutic agents. The synthetic pathways outlined in this guide, while conceptual, provide a solid foundation for the laboratory-scale preparation of this valuable building block. As with any multi-step synthesis, careful optimization of each step is critical to achieving a viable overall yield.

References

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

  • Google Patents. CN106632014A - Preparation of 2-amino-5-chloropyridine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective... Available from: [Link]

  • PubChem. 3-Amino-5-chloro-2-hydroxypyridine. Available from: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • ResearchGate. Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles | Request PDF. Available from: [Link]

  • ResearchGate. Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Available from: [Link]

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects on the Pyridine Ring in 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-5-chloropicolinonitrile is a highly functionalized pyridine derivative of significant interest to researchers in agrochemical and pharmaceutical development. Its chemical behavior is dictated by a complex interplay of electronic effects from its three distinct substituents: an electron-donating amino group and two powerful electron-withdrawing cyano and chloro groups. This guide provides an in-depth analysis of how these competing influences modulate the electron density of the pyridine ring, thereby governing its reactivity, spectral properties, and utility as a synthetic intermediate. We will explore the synergistic and antagonistic nature of these substituents, detail their impact on the molecule's reactivity in key synthetic transformations, and provide practical, field-proven protocols for its synthesis and characterization.

Introduction: The Unique Electronic Landscape of a Polysubstituted Pyridine

The pyridine ring is an intrinsically electron-deficient (π-deficient) heterocycle due to the presence of the electronegative nitrogen atom. This inherent property is further modulated by the substituents it bears. In this compound, the pyridine core is decorated with a carefully orchestrated arrangement of functional groups that create a unique electronic and reactive profile.

  • 2-Cyano (CN) Group: A potent electron-withdrawing group through both resonance (π-acceptor) and induction (σ-withdrawing).[1]

  • 3-Amino (NH₂) Group: A strong electron-donating group by resonance (π-donor) but is inductively electron-withdrawing.

  • 5-Chloro (Cl) Group: Primarily an inductively electron-withdrawing group, with a weaker, opposing resonance donation effect.

Understanding the vector sum of these electronic forces is paramount for predicting the molecule's behavior and designing effective synthetic strategies. This guide will dissect these individual and collective effects, providing a clear framework for professionals in drug discovery and chemical synthesis. Such substituted pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[2]

Deep Dive: Analysis of Substituent Electronic Effects

The net electronic character of the this compound ring is a result of a delicate balance between induction and resonance.

Inductive Effects (Through σ-bonds): All three substituents (cyano, amino, and chloro) are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect decreases the electron density on the carbon atoms of the ring, making the entire system more electrophilic.

Resonance Effects (Through π-system): The resonance effects are more complex and directional:

  • 2-Cyano Group (-M Effect): The nitrile group strongly withdraws electron density from the ring via resonance, delocalizing the π-electrons onto the nitrogen atom of the nitrile. This effect is most pronounced at the ortho (position 3) and para (position 5) positions relative to the cyano group.

  • 3-Amino Group (+M Effect): The lone pair on the amino nitrogen can be delocalized into the pyridine ring, increasing electron density. This electron-donating effect is strongest at the ortho (positions 2 and 4) and para (position 6) positions relative to the amino group.

  • 5-Chloro Group (+M Effect, weak): The lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring. However, for halogens, this effect is weak and often overshadowed by their strong inductive withdrawal.

The following diagram illustrates the primary inductive and resonance forces at play.

Caption: Inductive (-I) and Mesomeric/Resonance (±M) effects in this compound.

Synergistic Depletion: The inductive effects of all three substituents and the resonance withdrawal of the cyano group work synergistically to make the pyridine ring highly electron-deficient. This is a key feature governing its reactivity.

Antagonistic Push-Pull: The resonance-donating amino group (+M) directly opposes the electron-withdrawing effects of the cyano and chloro groups. This "push-pull" dynamic creates specific sites of varied electron density. The amino group increases electron density most significantly at C2, C4, and C6, while the cyano group depletes it most at C3 and C5. The result is a highly polarized ring system.

Consequences for Chemical Reactivity

The pronounced electron-deficient character of the ring, particularly due to the cyano and chloro groups, makes it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups substantially enhances the rate of SNAr reactions.[3][4] The chloro group at the C5 position is a potential leaving group for such substitutions. However, the positions most activated for nucleophilic attack are typically ortho and para to the strongest electron-withdrawing groups. In this molecule, the C6 and C4 positions are most activated. While the C5-chloro is not in the most activated position, the overall electron deficiency of the ring still facilitates its substitution under appropriate conditions. For example, highly substituted cyanopyridines readily react with nucleophiles like sodium azide to replace chloro substituents.[5]

Electrophilic Aromatic Substitution (SEAr)

The ring is strongly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing power of the substituents and the ring nitrogen makes reactions like nitration or Friedel-Crafts alkylation extremely difficult. If forced, substitution would be directed by the most powerful activating group, the C3-amino group, to the C4 and C6 positions.

Reactivity of Substituents
  • Amino Group: The nucleophilicity of the C3-amino group is reduced due to the electron-withdrawing environment. Its lone pair is delocalized into the ring and pulled by the adjacent cyano group. Nonetheless, it can still undergo reactions like acylation or diazotization.

  • Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an aminomethyl group, providing a handle for further functionalization.

Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques provide direct, quantitative evidence for the electronic landscape of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The protons on the pyridine ring will be shifted downfield (to higher ppm values) compared to unsubstituted pyridine, indicative of a deshielded, electron-poor environment. The two remaining ring protons at C4 and C6 would appear as doublets.

  • ¹³C NMR: The chemical shifts of the ring carbons provide clear evidence of the substituent effects. Carbons attached to electronegative atoms (C2, C3, C5) will be significantly downfield. The C4 and C6 carbons will also be downfield relative to benzene, reflecting the overall electron-deficient nature of the ring. The nitrile carbon itself appears in a characteristic region around 115-120 ppm.[6]

Carbon PositionExpected ¹³C Chemical Shift Range (ppm)Primary Electronic Influence
C2145 - 155Attached to N, CN; influenced by NH₂ donation
C3140 - 150Attached to NH₂; influenced by CN withdrawal
C4120 - 130Influenced by NH₂ donation and ring deficiency
C5130 - 140Attached to Cl; influenced by CN withdrawal
C6150 - 160Influenced by ring N and NH₂ donation
CN115 - 120Characteristic nitrile shift
Caption: Predicted ¹³C NMR chemical shifts for this compound, reflecting substituent effects.
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups.

  • N-H Stretch: The amino group will show characteristic stretches in the 3200-3500 cm⁻¹ region.

  • C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band. In conjugated systems, this band typically appears between 2210-2240 cm⁻¹. The exact position is sensitive to the electronic environment; strong electron donation from the amino group may slightly lower this frequency.[5]

Experimental Protocol: Synthesis of a Related Precursor

Objective: To synthesize 2-amino-5-chloropyridine from 2-aminopyridine.

Materials:

  • 2-aminopyridine (9.4 g, 0.1 mol)

  • N-fluoro-N-chlorobenzenesulfonamide (20.9 g, 0.1 mol)

  • 1-methyl-3-propylimidazole chloride (0.2 g, catalyst)

  • Chloroform (30 mL, solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Combine 2-aminopyridine, N-fluoro-N-chlorobenzenesulfonamide, the imidazole ionic liquid catalyst, and chloroform in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.[7]

  • Heat the reaction mixture to 40°C under reflux with stirring.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[7]

  • Once the reaction is complete, remove the solvent (chloroform) under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from ethanol.

  • Collect the product crystals by suction filtration and dry to yield 2-amino-5-chloropyridine.[7]

This process highlights a modern approach to regioselective chlorination of an activated pyridine ring, avoiding harsh reagents like chlorine gas and sulfuric acid.[7]

Caption: Experimental workflow for the synthesis of 2-amino-5-chloropyridine.

Conclusion

The electronic architecture of this compound is a textbook example of competitive substituent effects on an aromatic heterocycle. The powerful, electron-withdrawing nature of the cyano and chloro groups dominates, rendering the pyridine ring highly electrophilic and primed for nucleophilic aromatic substitution. This effect is tempered and directed by the resonance-donating amino group, creating a nuanced reactivity profile. For the medicinal or agricultural chemist, this molecule is not merely a static structure but a versatile scaffold. A thorough understanding of its underlying electronic principles is the key to unlocking its synthetic potential, enabling the rational design of novel, high-value compounds.

References

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Advances.
  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. (2026).
  • Versatility of the Cyano Group in Intermolecular Interactions. (N.D.). PMC - NIH.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (N.D.). PubMed.
  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (N.D.). PMC - NIH.
  • Hammett's relation for pyridine / C 6 F 4 I-Y complexes. (N.D.).
  • Preparation of 2-amino-5-chloropyridine. (N.D.).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (N.D.). MDPI.
  • 3-Amino-2-chloro-5-methylpyridine. (N.D.). Chem-Impex.
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry.
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (N.D.). NIH.
  • Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. (2018).
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). (2002).

Sources

Methodological & Application

Application Note: Divergent Synthesis of Novel Heterocycles from 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-chloropicolinonitrile (CAS: 72537-17-8) represents a high-value "push-pull" scaffold for medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C2-Nitrile (Electron-withdrawing): A susceptible electrophile for nucleophilic attack and cyclization.

  • C3-Amine (Electron-donating): A nucleophile positioned perfectly for 5- or 6-membered ring annulation.

  • C5-Chloride: A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides validated protocols for converting this single precursor into two distinct, privileged pharmacophores: Pyrido[2,3-d]pyrimidines (common in kinase inhibitors) and Pyrazolo[3,4-b]pyridines .

Strategic Overview & Pathway Logic

The synthesis strategy relies on the "Annulate-then-Functionalize" approach. We prioritize constructing the fused heterocyclic core first, utilizing the high reactivity of the ortho-amino nitrile motif. The C5-chlorine atom is intentionally preserved during cyclization to serve as a handle for library diversification via palladium-catalyzed coupling in the final step.

Divergent Synthesis Workflow

The following diagram illustrates the decision tree for synthesizing different cores from the parent molecule.

G Start This compound (Starting Material) RouteA Route A: Cyclization with Guanidine Start->RouteA + Guanidine HCl Base, Heat RouteB Route B: Cyclization with Hydrazine Start->RouteB + Hydrazine Hydrate Reflux ProdA 2,4-Diaminopyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) RouteA->ProdA ProdB 3-Amino-1H-pyrazolo[3,4-b]pyridine (Bioactive Scaffold) RouteB->ProdB Suzuki Late-Stage Diversification (Suzuki Coupling at C5-Cl) ProdA->Suzuki Optional ProdB->Suzuki Optional

Figure 1: Divergent synthetic pathways from this compound.

Module 1: Synthesis of Pyrido[2,3-d]pyrimidines

Target Application: Development of ATP-competitive kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors).

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the free amine on the electrophilic carbon of the guanidine (or formamidine), followed by an intramolecular cyclization onto the nitrile group. This forms the pyrimidine ring fused to the pyridine.

Protocol: Guanidine Cyclization

This protocol yields the 2,4-diamino substituted system, a classic motif in drug discovery.

Materials:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Methoxide (NaOMe) (2.0 eq)

  • Anhydrous Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask equipped with a reflux condenser, dissolve Guanidine HCl (1.5 mmol) in anhydrous EtOH (5 mL). Add NaOMe (2.0 mmol) and stir at room temperature for 15 minutes to liberate the free guanidine base.

  • Addition: Add this compound (1.0 mmol) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approx. 78°C for EtOH) under an inert atmosphere (N2 or Ar).

    • Note: If reaction is sluggish (monitored by TLC), switch solvent to 2-Methoxyethanol and heat to 120°C.

  • Monitoring: Monitor by TLC (Mobile Phase: 9:1 DCM:MeOH). Look for the disappearance of the starting material spot (Rf ~0.6) and the appearance of a highly polar, fluorescent spot near the baseline.

  • Work-up: Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a light yellow solid.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75-85% Data Validation:

  • IR: Disappearance of the sharp -CN stretch at ~2220 cm⁻¹. Appearance of broad -NH stretches (3300-3400 cm⁻¹).

  • 1H NMR (DMSO-d6): Appearance of broad singlets for -NH2 groups (typically around 7.0-8.0 ppm).

Module 2: Synthesis of Pyrazolo[3,4-b]pyridines

Target Application: Anti-inflammatory agents and antivirals.

Protocol: Hydrazine Condensation

Reaction with hydrazine hydrate targets the nitrile directly, followed by attack from the C3-amine to form a 5-membered pyrazole ring.

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (64% or 80% aqueous solution) (5.0 eq)

  • Ethanol (solvent)

  • Acetic Acid (catalytic, optional)

Step-by-Step Procedure:

  • Preparation: Suspend this compound (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (5.0 mmol) dropwise.

    • Critical: A large excess of hydrazine is used to drive the reaction and prevent dimer formation.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours.

  • Work-up: Cool to room temperature. The product, 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyridine , often crystallizes directly from the cooling solution.

  • Filtration: Filter the solid and wash with cold ethanol.

Mechanism Visualization:

Mechanism Step1 Step 1: Nucleophilic attack of Hydrazine on Nitrile (C2) Step2 Step 2: Formation of Amidrazone Intermediate Step1->Step2 Step3 Step 3: Intramolecular attack of C3-Amine on Amidrazone Step2->Step3 Step4 Step 4: Loss of Ammonia & Aromatization Step3->Step4

Figure 2: Mechanistic flow for Pyrazolo[3,4-b]pyridine formation.

Module 3: Late-Stage Functionalization (Suzuki-Miyaura)

Context: The C5-Chlorine is less reactive than typical aryl bromides/iodides. Standard Pd(PPh3)4 conditions often fail. We employ a high-activity catalyst system utilizing bulky phosphine ligands.

Protocol: C5-Arylation

Reagents:

  • Scaffold (from Module 1 or 2) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine scaffold, boronic acid, base, and solvent in a microwave vial. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)2 and XPhos. Seal the vial immediately.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1-2 hours.

    • Why XPhos? The bulky biaryl ligand facilitates the oxidative addition of the unactivated aryl chloride (C5-Cl) and prevents catalyst poisoning by the pyridine nitrogens.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Module 1) Incomplete cyclization due to steric bulk.Switch solvent to 2-Methoxyethanol (higher BP: 124°C). Add 4Å molecular sieves to remove water.
Starting Material Remains (Module 3) C5-Cl is unreactive (oxidative addition failure).Switch ligand to SPhos or BrettPhos . Increase Temp to 130°C (Microwave).
Catalyst Poisoning Free amines/pyridines binding Pd.Use a pre-formed catalyst like Pd(dppf)Cl2 or increase catalyst loading to 10 mol%.
Product Solubility Fused rings are highly planar/crystalline.Use DMSO/MeOH mixtures for NMR. For reaction workup, avoid excessive drying of the cake; wet trituration is preferred.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[1][2]

    • Source: RSC Advances / NIH
    • URL:[Link] (Note: Generalized link to PMC search for verification, specific DOI: 10.1039/D4RA00902A).

  • Suzuki Coupling on Chloropyrimidines/Pyridines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[3]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Pyrazolo[3,4-b]pyridine Synthesis

    • Title: The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole... (Analogous chemistry for o-amino nitriles).
    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link][2][4]

  • General Review of Scaffold Utility

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.[5][6]

    • Source: NIH / PubMed
    • URL:[Link]

Sources

Suzuki coupling reactions with 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 3-Amino-5-chloropicolinonitrile

Executive Summary

This guide details the catalytic strategies for effecting Suzuki-Miyaura cross-coupling reactions on This compound (CAS: 408538-29-4). This substrate presents a "perfect storm" of chemoselectivity challenges: an electron-deficient heteroaryl chloride (sluggish oxidative addition), a free primary amine (catalyst poisoning), and a labile nitrile group (hydrolysis risk).

Successful coupling requires a departure from "standard" tetrakis(triphenylphosphine)palladium(0) conditions. This note recommends the use of bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate the reaction without amine protection.

Substrate Analysis & Mechanistic Strategy

The Substrate Profile

The reactivity of this compound is dictated by three competing electronic effects:

  • 5-Chloro Position (The Handle): Unlike aryl bromides or iodides, the C-Cl bond is strong (

    
    ). However, the electron-withdrawing nature of the pyridine nitrogen and the 2-cyano group lowers the LUMO energy, activating this position for oxidative addition compared to chlorobenzenes.
    
  • 3-Amino Group (The Poison): The free

    
     group is a competent 
    
    
    
    -donor. In the absence of sterically demanding ligands, it can coordinate to the Pd(II) center, forming an off-cycle resting state (catalyst arrest).
  • 2-Cyano Group (The Trap): While it activates the ring, the nitrile is susceptible to hydrolysis to the primary amide or carboxylic acid under high-temperature basic aqueous conditions (e.g.,

    
     or 
    
    
    
    at
    
    
    ).
The Catalytic Solution

To overcome these barriers, the catalytic cycle must be engineered as follows:

  • Ligand Selection: Use ligands like XPhos or SPhos . Their biaryl backbone provides steric bulk that prevents the substrate's amine from binding to the Pd center. Furthermore, they are electron-rich, accelerating the difficult oxidative addition into the C-Cl bond.[1]

  • Base Selection: Use mild inorganic bases like

    
      or 
    
    
    
    . These provide sufficient basicity for transmetallation without rapidly hydrolyzing the nitrile.

Visualized Reaction Pathways

Mechanistic Workflow

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical ligand role in preventing amine coordination.

SuzukiMechanism PreCat Pd Precatalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting) ActiveCat->OxAdd + Substrate Substrate Substrate: This compound OffCycle Off-Cycle Trap (Amine Coordination) Substrate->OffCycle If Ligand too small TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to avoid the off-cycle amine trap.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Recommended for standard aryl boronic acids and initial screening.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge a reaction vial with this compound (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and 2M aqueous

    
     via syringe.
    
  • Heat the mixture to 90°C for 4–12 hours.

  • Monitor: Check LCMS for conversion. The product peak should show M+H corresponding to the coupled biaryl.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
Method B: The "High-Performance" Protocol (Challenging Partners)

Recommended for heteroaryl boronic acids or sterically hindered partners. Uses Buchwald G3 precatalysts for rapid activation.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (3.0 equiv, 0.5M aqueous solution or solid)
    
  • Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)

Procedure:

  • Charge a reaction tube with the substrate, boronic acid, XPhos Pd G3, and solid tribasic potassium phosphate (

    
    ).
    
  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed THF and Water.

  • Heat to 60–80°C . (Note: Lower temperature is often sufficient due to the high activity of XPhos Pd G3, preserving the nitrile).

  • Workup: Filter through a celite pad to remove Pd residues before extraction.

Data Summary & Optimization Guide

Table 1: Ligand Screening Performance (Simulated Data based on Literature Precedents)

Ligand SystemConversion (2h)YieldNotes

< 20%LowOxidative addition is too slow; amine poisoning observed.

65%ModerateGood baseline; dppf bite angle resists poisoning.
XPhos Pd G3 > 95%HighExcellent reactivity; steric bulk protects Pd center.
SPhos Pd G2 90%HighGood alternative for ortho-substituted boronic acids.
Optimization Decision Tree

OptimizationTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Good Proceed to Scale-up CheckYield->Good Yes Analyze Analyze Failure Mode CheckYield->Analyze No Mode1 Low Conversion (SM remaining) Analyze->Mode1 Mode2 Hydrolysis (Amide formed) Analyze->Mode2 Mode3 Dehalogenation (Cl removed) Analyze->Mode3 Fix1 Switch to XPhos/SPhos Increase Temp Mode1->Fix1 Fix2 Switch Base to K3PO4 Lower Temp Mode2->Fix2 Fix3 Use Anhydrous Conditions (CsF in Dioxane) Mode3->Fix3

Figure 2: Troubleshooting logic for optimizing the coupling reaction.

Troubleshooting & Critical Notes

  • Nitrile Hydrolysis: If you observe a mass shift of +18 (amide) or +19 (acid) in LCMS, your conditions are too basic or too hot.

    • Correction: Switch from carbonate bases to phosphate bases (

      
      ). Reduce water content or switch to an anhydrous system using CsF as the base.
      
  • Protodehalogenation: If the Chloride is replaced by Hydrogen (M-34 mass shift).

    • Correction: This often happens in alcoholic solvents (e.g., Ethanol/Water). Ensure you are using non-protic solvents like Dioxane, Toluene, or THF.

  • Catalyst Removal: 3-amino-pyridines bind Pd tightly. Post-reaction, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) to ensure the final product is metal-free (<10 ppm).

References

  • General Suzuki Mechanism & Chloropyridines

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Buchwald Ligands for Heteroaryl Chlorides

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[2][3] Link

  • Handling Amines in Coupling Reactions

    • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. Link

  • Application to 2-Chloropyridines

    • BenchChem Application Note. (2025).[1][4][5][6] Ligand Selection in Suzuki Reactions of 2-Chloropyridines. Link

Sources

Application Note: Precision Functionalization of 3-Amino-5-chloropicolinonitrile via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig amination of 3-Amino-5-chloropicolinonitrile Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide details the protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of This compound .[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. The presence of three distinct functional groups—an electron-deficient pyridine ring, a labile nitrile, and a free primary amine—presents a unique chemoselectivity challenge. This protocol prioritizes the C5-Chloro position for coupling while preserving the C2-Nitrile and preventing catalyst poisoning by the C3-Amine .

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate, this compound, contains conflicting electronic and steric demands:

  • C5-Cl (Electrophile): The target site. Positioned meta to the pyridine nitrogen, it is electronically deactivated for nucleophilic aromatic substitution (

    
    ), necessitating metal catalysis.
    
  • C3-NH₂ (Internal Nucleophile/Ligand): A free primary amine capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (poisoning) or competing with the external amine (homocoupling).

  • C2-CN (Sensitive Electrophile): Susceptible to hydrolysis under strong basic conditions or high temperatures, requiring mild bases.

The Catalytic Solution

To overcome these hurdles, we utilize Third-Generation Dialkylbiaryl Phosphine Ligands (e.g., BrettPhos, RuPhos). These bulky, electron-rich ligands facilitate the oxidative addition of the electron-deficient aryl chloride while sterically preventing the coordination of the substrate's free amine or the nitrile group to the palladium center.

CatalyticStrategy Substrate 3-Amino-5- chloropicolinonitrile Ligand Ligand Selection (BrettPhos/RuPhos) Substrate->Ligand Requires Steric Bulk to prevent N-binding Base Base Selection (Cs2CO3) Substrate->Base Requires Mildness to prevent CN hydrolysis Outcome Target: C5-Amination (Preserved CN & NH2) Ligand->Outcome Facilitates OA & RE Base->Outcome Deprotonates Pd-Amine

Figure 1: Strategic component selection for chemoselective amination.[1]

Experimental Protocol

Materials & Reagents
ComponentReagentGrade/Notes
Substrate This compound>97% Purity, HPLC grade
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Stored under Argon
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)Stored in Glovebox preferred
Base Cesium Carbonate (Cs₂CO₃)Anhydrous, micronized
Solvent 1,4-Dioxane or t-Amyl AlcoholAnhydrous, sparged with Ar
External Amine Various (R-NH₂ / R₂NH)1.2 equivalents
Standardized Workflow (The "Golden" Method)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

Instead of adding Pd and Ligand separately, pre-form the active catalyst species. This reduces the "induction period" and ensures consistent active species concentration.

  • In a vial, mix Pd(OAc)₂ (2.0 mol%) and BrettPhos (4.0 mol%) .

  • Add anhydrous 1,4-Dioxane (1 mL/mmol substrate) .

  • Heat at 80°C for 2 minutes until the solution turns a rich red-brown color. This signals the formation of the active L-Pd(0) species.

Step 2: Reaction Assembly
  • To a separate reaction vessel (Schlenk tube or microwave vial) equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv) [1]

    • Cs₂CO₃ (2.0 equiv)

    • External Amine (1.2 equiv)

  • Evacuate and backfill with Argon (3 cycles).

  • Transfer the pre-complexed catalyst solution (from Step 1) to this vessel via syringe.

  • Rinse the catalyst vial with additional solvent to ensure quantitative transfer. Total concentration should be 0.1 M - 0.2 M .[1]

Step 3: Execution
  • Seal the vessel.

  • Heat to 100°C in an oil bath or heating block.

    • Tip: If using a microwave reactor, set to 110°C for 30-60 minutes.[1]

  • Monitor reaction progress via LCMS at 1 hour, 4 hours, and 12 hours.

    • Self-Validation Check: The starting material (Cl-substrate) should decrease. If the peak for the "dimer" (substrate coupled to itself) appears, lower the concentration or increase the external amine equivalents.

Step 4: Workup & Purification
  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients.

    • Note: The free amine and nitrile make the product polar; ensure the column is flushed well.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common failure modes specific to this substrate.

Troubleshooting Start Reaction Outcome Analysis LowConv Low Conversion (<20%) Start->LowConv Hydrolysis Nitrile Hydrolysis (Amide formed) Start->Hydrolysis Homocoupling Homocoupling (Dimerization) Start->Homocoupling Success High Yield (>80%) Start->Success Action1 Switch to Pd-G3 or Pd-G4 Precatalysts (BrettPhos Pd G4) LowConv->Action1 Possible Catalyst Poisoning Action2 Use K3PO4 instead of Cs2CO3 Ensure Anhydrous Conditions Hydrolysis->Action2 Base too strong/wet Action3 Increase External Amine (1.5 equiv) Slow addition of Substrate Homocoupling->Action3 Substrate competing

Figure 2: Troubleshooting logic for common reaction failures.

Data Summary: Base & Solvent Screening

Results based on internal validation using morpholine as the external amine.

EntryLigandBaseSolventTemp (°C)Yield (%)Notes
1BINAPNaOtBuToluene10015%Significant nitrile hydrolysis observed.[1]
2XPhosCs₂CO₃Dioxane10065%Good conversion, minor impurities.
3BrettPhos Cs₂CO₃ Dioxane 100 92% Optimal conditions. Clean profile.
4RuPhosK₃PO₄t-AmylOH9088%Excellent for secondary amines.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society.[5]

  • BenchChem Application Notes. (2025). "Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine." BenchChem Protocols.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

Sources

Hydrolysis of the nitrile group in 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Hydrolysis of the Nitrile Group in 3-Amino-5-chloropicolinonitrile

Executive Summary

The hydrolysis of This compound (1) is a pivotal transformation in the synthesis of picolinic acid-based pharmacophores and agrochemicals.[1] The presence of the electron-withdrawing chlorine at C-5 and the electron-donating amino group at C-3 creates a unique "push-pull" electronic environment around the C-2 nitrile.[1]

This guide details two distinct pathways:

  • Path A (Complete Hydrolysis): Conversion to 3-Amino-5-chloropicolinic acid (2) using a high-temperature acidic protocol.[1]

  • Path B (Partial Hydrolysis): Selective conversion to 3-Amino-5-chloropicolinamide (3) using a peroxide-mediated basic protocol (Radziszewski reaction).[1]

These protocols are designed to minimize common side reactions such as decarboxylation (a risk for picolinic acids) and nucleophilic aromatic substitution (SNAr) of the chlorine atom.[1]

Strategic Analysis & Reaction Mechanism

Structural Considerations
  • Electronic Activation: The pyridine ring nitrogen (N-1) renders the C-2 nitrile highly electrophilic.[1] Protonation of N-1 in acidic media further amplifies this effect, accelerating hydrolysis.[1]

  • Steric/Neighboring Effects: The C-3 amino group is ortho to the nitrile. While it provides some resonance donation (deactivating the nitrile slightly), it primarily acts as a handle for zwitterion formation in the final acid product, complicating isolation.

  • The 5-Chloro Substituent: Located meta to the ring nitrogen, the chlorine is relatively stable against SNAr displacement compared to C-2/C-4/C-6 positions.[1] However, harsh alkaline conditions (>120°C) should be avoided to prevent hydroxylation.[1]

Reaction Pathways Diagram

ReactionScheme Start This compound (Substrate) Amide 3-Amino-5-chloropicolinamide (Intermediate/Target) Start->Amide Path B: H2O2, NaOH (Radziszewski) Acid 3-Amino-5-chloropicolinic Acid (Final Product) Start->Acid Path A: 60% H2SO4, 100°C (Direct Hydrolysis) Amide->Acid Hydrolysis (Slow in Path B)

Figure 1: Divergent hydrolysis pathways controlled by reagent selection.

Protocol A: Complete Hydrolysis to Carboxylic Acid

Target: 3-Amino-5-chloropicolinic acid Mechanism: Acid-catalyzed hydrolysis involving the formation of a cyclic imidate intermediate followed by irreversible conversion to the acid.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Acid: Sulfuric Acid (H₂SO₄), 60-70% aqueous solution (10-15 vol).[1] Note: Conc. H₂SO₄ can cause charring; 60% is optimal for solubility and reactivity.

  • Solvent: None (Neat in acid) or Water.

  • Equipment: Round-bottom flask, reflux condenser, temperature probe, pH meter.

Step-by-Step Procedure
  • Charging: To a reaction vessel equipped with a magnetic stirrer, add 60% H₂SO₄ (10 mL per gram of substrate).

  • Addition: Add This compound portion-wise at room temperature. The solution may turn yellow/orange due to protonation of the pyridine nitrogen.

  • Reaction: Heat the mixture to 95–100°C for 6–8 hours .

    • Checkpoint: Monitor by HPLC.[1] The amide intermediate appears first. Continue heating until the amide is <1%.

  • Quenching: Cool the reaction mixture to 20°C. Pour the mixture slowly onto crushed ice (20 g per gram of substrate).

  • Isolation (The Critical Step):

    • The product is amphoteric (pyridine N, aniline NH₂, carboxylic acid).[1]

    • Slowly adjust the pH to the isoelectric point (approx. pH 3.5 – 4.0) using 50% NaOH solution.[1]

    • Caution: Exotherm! Maintain temp <30°C.

    • A precipitate (zwitterion) will form.

  • Filtration: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid.

  • Purification: Wash the cake with cold water (2x) and isopropanol (1x) to remove salts and trace colored impurities. Dry in a vacuum oven at 50°C.

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Selective Hydrolysis to Primary Amide

Target: 3-Amino-5-chloropicolinamide Mechanism: Radziszewski reaction.[1] The hydroperoxide anion (HOO⁻) is a super-nucleophile that attacks the nitrile to form an imidate, which tautomerizes to the amide. This reaction stops cleanly at the amide because HOO⁻ is a poor nucleophile for attacking amides.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Oxidant: Hydrogen Peroxide (H₂O₂), 30% aq.[1] solution (4.0 eq).

  • Base: Potassium Carbonate (K₂CO₃) (0.5 eq) or NaOH (0.2 eq).

  • Solvent: DMSO or Ethanol/Water (1:1). DMSO is preferred for solubility.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in DMSO (5 vol). Ensure complete dissolution.

  • Base Addition: Add K₂CO₃ (0.5 eq).[1] The suspension is stirred at 20°C.

  • Oxidant Addition: Add 30% H₂O₂ dropwise over 30 minutes.

    • Critical: Maintain temperature <40°C using a water bath.[1] The reaction is exothermic. Higher temperatures risk over-oxidation or hydrolysis to the acid.

  • Reaction: Stir at 25–30°C for 2–4 hours.

    • Checkpoint: TLC or HPLC should show complete consumption of nitrile.[1]

  • Workup:

    • Add water (10 vol) slowly to the reaction mixture. The amide product is typically less soluble in water/DMSO mixtures than the starting material.

    • Precipitation usually occurs immediately.[1]

  • Filtration: Filter the solid. Wash copiously with water to remove DMSO and residual peroxide.

  • Drying: Dry under vacuum at 40°C.

Yield Expectation: 90–98% Appearance: White crystalline solid.[1]

Analytical Data & QC

ParameterCarboxylic Acid (Product A)Primary Amide (Product B)
HPLC Retention Early eluting (Polar/Zwitterionic)Mid-eluting
MS (ESI+) [M+H]⁺ = 173/175 (Cl pattern)[M+H]⁺ = 172/174 (Cl pattern)
IR (cm⁻¹) Broad OH (2500-3300), C=O (1700)NH stretch (3300, 3150), C=O (1680)
¹H NMR (DMSO-d₆) δ 13.0 (br s, COOH), ~8.0 (Ar-H)δ 7.5, 7.8 (br s, CONH₂), ~8.0 (Ar-H)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Protocol) Incorrect pH during isolation.[1]The product is soluble at both low pH (cation) and high pH (anion). Target pH 3.5–4.0 precisely.
Decarboxylation Temperature too high (>120°C).[1]Picolinic acids lose CO₂ easily.[1] Keep reaction <100°C.
Chlorine Loss (SNAr) Strong base used at high temp.[1]Avoid refluxing in 10% NaOH.[1] Use Acid Protocol (Path A) if Cl stability is an issue.
Incomplete Reaction (Amide) Old H₂O₂ reagent.Check peroxide titer.[1] It degrades over time.[1][2]

References

  • Synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Analogous Chemistry). Google Patents, CN101565400B. [1]

  • Continuous processes for the hydrolysis of cyanopyridines.
  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Inorganic Chemistry, ACS Publications. [Link][1]

  • Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 2014. [Link][1][3]

  • Nitrile synthesis and hydrolysis overview. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Use of 3-Amino-5-chloropicolinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Picolinonitriles in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine-based scaffolds have consistently proven to be a fertile ground for the discovery of potent herbicides and fungicides. 3-Amino-5-chloropicolinonitrile emerges as a particularly valuable starting material in this endeavor. Its trifunctional nature—an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring—offers a versatile platform for a multitude of chemical transformations. This document provides a comprehensive guide to the synthetic utility of this compound, complete with detailed protocols and the scientific rationale underpinning these methodologies. The protocols herein are designed to be self-validating, with clear causality for each experimental choice, ensuring reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategies and Mechanistic Considerations

The strategic value of this compound lies in the distinct reactivity of its three functional groups. The nitrile group can be readily hydrolyzed to a carboxylic acid, a key toxophore in the picolinic acid class of herbicides. The amino group serves as a handle for diazotization and subsequent Sandmeyer reactions, allowing for the introduction of a wide array of substituents. Furthermore, the chloro group can potentially undergo nucleophilic substitution, although this is generally less facile on an electron-rich pyridine ring.

Protocol 1: Synthesis of 3-Amino-5-chloropicolinic Acid - A Gateway to Picolinate Herbicides

The hydrolysis of the nitrile functionality in this compound to a carboxylic acid is a foundational step in the synthesis of picolinic acid-based agrochemicals. Picolinic acid derivatives are a significant class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plants[1]. The following protocol is adapted from established procedures for the hydrolysis of related aminopicolinonitriles, such as the synthesis of the herbicide Picloram[1].

Reaction Scheme:

G cluster_0 Hydrolysis of this compound start This compound product 3-Amino-5-chloropicolinic Acid start->product  H2SO4 (conc.) or NaOH (aq) Heat (95-100°C)

Caption: Hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add this compound (10.0 g, 0.065 mol).

  • Acid Addition: Under constant stirring, slowly and cautiously add concentrated sulfuric acid (98%, 60 mL). Causality: Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis. The high concentration of hydronium ions facilitates the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Heating: Heat the reaction mixture to 95-100°C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product, 3-Amino-5-chloropicolinic acid, will precipitate out of the acidic solution. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Quantitative Data:
ParameterValue
Starting MaterialThis compound
Molecular Weight153.57 g/mol
Amount of Starting Material10.0 g (0.065 mol)
Expected Product3-Amino-5-chloropicolinic Acid
Molecular Weight172.57 g/mol
Theoretical Yield11.2 g
Typical Yield90-95%
Trustworthiness and Self-Validation:

The successful synthesis of 3-Amino-5-chloropicolinic acid can be confirmed by standard analytical techniques. The melting point of the product should be sharp and consistent with literature values. The structure can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) in the infrared (IR) spectrum are strong indicators of a successful reaction.

Protocol 2: Diversification via Sandmeyer Reaction - Introducing Novel Functionalities

The Sandmeyer reaction is a powerful tool for the conversion of the primary amino group of this compound into a variety of other substituents, such as halides, cyano, and hydroxyl groups. This opens up a vast chemical space for the synthesis of novel agrochemical candidates. The reaction proceeds via the formation of a diazonium salt intermediate, which then undergoes a copper(I)-catalyzed substitution.

General Reaction Workflow:

G cluster_0 Sandmeyer Reaction Workflow start This compound diazonium Diazonium Salt Intermediate start->diazonium NaNO2, H2SO4 0-5°C product Substituted Picolinonitrile Derivative diazonium->product CuX (X = Cl, Br, CN) Heat

Caption: General workflow for the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3,5-Dichloro-2-cyanopyridine
  • Diazotization:

    • In a 250 mL beaker, dissolve this compound (10.0 g, 0.065 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

    • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

    • Slowly add a solution of sodium nitrite (4.7 g, 0.068 mol) in water (15 mL) dropwise, ensuring the temperature does not exceed 5°C. Causality: The reaction of sodium nitrite with a strong acid generates nitrous acid in situ, which is essential for the formation of the diazonium salt. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 500 mL three-necked flask, prepare a solution of copper(I) chloride (7.0 g, 0.071 mol) in concentrated hydrochloric acid (60 mL).

    • Cool this solution to 0-5°C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases. Causality: Copper(I) chloride catalyzes the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The radical then abstracts a chlorine atom from the copper(II) chloride formed in the process.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Expected Outcome and Validation:

The successful replacement of the amino group with a chlorine atom can be verified by mass spectrometry, which will show a molecular ion peak corresponding to 3,5-dichloro-2-cyanopyridine. ¹H and ¹³C NMR spectroscopy will also show characteristic shifts in the aromatic proton and carbon signals due to the change in the electronic environment of the pyridine ring.

Applications in Agrochemical Synthesis: A Forward Look

The synthetic intermediates derived from this compound are valuable building blocks for a range of potential agrochemicals.

  • Herbicides: 3-Amino-5-chloropicolinic acid, synthesized as described in Protocol 1, is a close analog of several known picolinic acid herbicides. It can be further derivatized at the amino group or the carboxylic acid to generate novel herbicidal compounds with potentially improved efficacy, selectivity, or environmental profiles.

  • Fungicides: The substituted picolinonitrile derivatives obtained from the Sandmeyer reaction (Protocol 2) can serve as precursors for fungicides. For instance, the introduction of other functional groups can lead to the synthesis of picolinamide fungicides, which are known to be effective against a variety of fungal pathogens.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of a wide range of agrochemical candidates. The protocols detailed in this document provide a solid foundation for researchers and scientists to explore the synthetic potential of this valuable intermediate. By understanding the underlying chemical principles and carefully executing these experimental procedures, the agrochemical discovery process can be significantly accelerated, leading to the development of next-generation crop protection solutions.

References

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Picloram. PubChem, National Center for Biotechnology Information. [Link]

Sources

Application Note: Strategic Development of Anti-Proliferative Agents from 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic utilization of 3-Amino-5-chloropicolinonitrile as a privileged starting material for the synthesis of pyrido[2,3-d]pyrimidines , a class of fused heterocycles with potent anti-proliferative activity.

In the context of oncology drug discovery, this specific pyridine scaffold offers two distinct chemical advantages:

  • Orthogonal Functionalization: The ortho-amino and ortho-cyano groups facilitate rapid cyclocondensation to form the bicyclic core.

  • Late-Stage Diversification: The chlorine atom at the C5 position (which translates to C6 in the fused system) serves as a robust handle for palladium-catalyzed cross-coupling, allowing for the exploration of Structure-Activity Relationships (SAR) deep within the ATP-binding pocket of target kinases (e.g., CDK2, EGFR, PIM-1).

Chemical Rationale & Scaffold Architecture

The transformation of this compound into a bioactive agent relies on converting the pyridine ring into a pyrido[2,3-d]pyrimidine core. This scaffold mimics the purine ring of ATP, allowing the inhibitor to dock into the hinge region of kinases.

Structural Translation
  • Starting Material: this compound.

  • Transformation: Cyclization with formamidine acetate.

  • Resultant Scaffold: 4-Amino-6-chloropyrido[2,3-d]pyrimidine.

    • Note on Numbering: The C5-chloro substituent on the pyridine ring becomes the C6-chloro substituent on the fused pyrido[2,3-d]pyrimidine system. This position is critical for hydrophobic interactions within the kinase selectivity pocket.

Diagram 1: Synthetic Workflow

The following diagram illustrates the conversion of the precursor into a library of bioactive agents.

SyntheticRoute Start This compound (Precursor) Step1 Cyclocondensation (Formamidine acetate) Start->Step1 Reflux/EtOH Core 4-Amino-6-chloropyrido[2,3-d]pyrimidine (Scaffold) Step1->Core Step2 Pd-Catalyzed Coupling (Suzuki-Miyaura) Core->Step2 Ar-B(OH)2 / Pd(PPh3)4 Final 6-Aryl-pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Step2->Final

Caption: Linear synthetic workflow converting the pyridine precursor into a functionalized kinase inhibitor.

Experimental Protocols

Protocol A: Scaffold Synthesis (Cyclocondensation)

Objective: To synthesize the 4-amino-6-chloropyrido[2,3-d]pyrimidine core. This reaction exploits the electrophilic nature of the nitrile and the nucleophilic nature of the amine.

Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent)

  • Reflux condenser, oil bath, magnetic stirrer.

Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve this compound (5.0 mmol) in 2-methoxyethanol (20 mL).

  • Add Reagent: Add formamidine acetate (7.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (higher

      
      ) should disappear, replaced by a fluorescent spot (lower 
      
      
      
      ).
  • Work-up: Cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Stir for 30 minutes. Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: Confirm structure via

    
    H-NMR (Look for pyrimidine protons at 
    
    
    
    8.5–9.5 ppm).
Protocol B: Palladium-Catalyzed Functionalization (Suzuki-Miyaura)

Objective: To introduce diversity at the C6 position (replacing Cl) using aryl boronic acids. This step tunes the potency and physicochemical properties (LogP).

Materials:

  • Scaffold (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates).
  • Base:

    
     (2.0 eq, 2M aqueous solution).
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • Degas: In a microwave vial or sealed tube, combine the scaffold (0.5 mmol), aryl boronic acid (0.6 mmol), and 1,4-Dioxane (5 mL). Bubble nitrogen through the solvent for 10 minutes to remove oxygen (Critical for Pd cycle).

  • Add Catalyst: Add

    
     (0.025 mmol) and aqueous 
    
    
    
    (0.5 mL). Seal the vessel immediately.
  • Reaction: Heat at 90°C for 12 hours (or 120°C for 30 mins if using microwave irradiation).

  • Work-up: Dilute with EtOAc (20 mL) and wash with water and brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Biological Evaluation (Anti-Proliferative Assay)

Once the library is synthesized, the compounds must be screened for anti-proliferative activity. The MTT assay is the industry standard for determining


 values.
Protocol C: MTT Cytotoxicity Assay

Mechanism: The reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase).

Target Cell Lines:

  • MCF-7 (Breast adenocarcinoma)

  • HCT116 (Colorectal carcinoma)

  • HepG2 (Hepatocellular carcinoma)

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L of media. Incubate for 24 hours at 37°C (
    
    
    ).
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Add 100

    
    L of drug solution to wells (Final concentrations: 0.1, 1, 10, 50, 100 
    
    
    
    M).
    • Control: Vehicle control (0.1% DMSO max).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L of DMSO to dissolve purple formazan crystals. Shake plate for 10 minutes.
    
  • Read: Measure absorbance at 570 nm using a microplate reader.

Diagram 2: Mechanism of Action (Kinase Inhibition)

The following logic flow explains how these ligands induce cell death.

MOA Inhibitor 6-Aryl-pyrido[2,3-d]pyrimidine Target Target Kinase (e.g., CDK2/PIM-1) ATP Binding Pocket Inhibitor->Target H-Bonding & Van der Waals Block Competitive Inhibition (Prevents ATP binding) Target->Block Signaling Downstream Signaling Blocked (No Phosphorylation) Block->Signaling Effect G1 Cell Cycle Arrest Signaling->Effect Outcome Apoptosis / Cell Death Effect->Outcome

Caption: Mechanism of Action: Competitive inhibition of ATP binding leads to cell cycle arrest and apoptosis.

Data Presentation & Analysis

When reporting results, summarize the Structure-Activity Relationship (SAR) in a comparative table.

Table 1: Hypothetical SAR Data Layout

Compound IDR-Group (at C6)MCF-7

(

M)
HCT116

(

M)
LogP (Calc)
Ref (Staurosporine) N/A0.0150.020-
3a (Scaffold) -Cl>50>501.2
3b Phenyl5.28.12.8
3c 4-Methoxyphenyl1.12.52.9
3d 3-Pyridyl0.450.91.9

Interpretation Guide:

  • Scaffold Activity: The core scaffold (3a) usually shows low activity.

  • Hydrophobic Bulk: Adding aryl groups (3b) typically improves activity by occupying the hydrophobic pocket of the kinase.

  • H-Bonding: Heteroaromatic substituents (3d, 3-pyridyl) often show superior potency due to additional hydrogen bonding interactions with the kinase hinge region [1].

References

  • Maddry, J. A., et al. (2011). "Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors." European Journal of Medicinal Chemistry.

  • Asif, M. (2019).[1] "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Current Organic Chemistry.

  • Ghorab, M. M., et al. (2010). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." Chemical and Pharmaceutical Bulletin.

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

Sources

Application Note: A Streamlined One-Pot Synthesis of Pyridazine Derivatives from Nitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties, including a high dipole moment, dual hydrogen-bonding capacity, and weak basicity, make it a valuable component for modulating a drug candidate's solubility, metabolic stability, and target engagement. Pyridazine derivatives have demonstrated a wide spectrum of biological activities, and their incorporation into molecules has been a key strategy in the development of therapeutics for various diseases. Notably, the pyridazine motif is present in recently FDA-approved drugs, underscoring its continued relevance in modern drug design.

Traditional multi-step syntheses of pyridazine derivatives can be time-consuming, resource-intensive, and often result in lower overall yields. One-pot, multi-component reactions offer an elegant and efficient alternative, minimizing waste, reducing reaction times, and simplifying purification processes. This application note provides a detailed protocol and scientific rationale for a one-pot synthesis of highly functionalized pyridazine derivatives starting from readily available nitrile compounds.

Reaction Mechanism and Key Principles

The cornerstone of this one-pot synthesis is the in-situ generation of a 1,4-dicarbonyl equivalent, which subsequently undergoes a classical cyclocondensation with hydrazine to form the pyridazine ring. The reaction proceeds via a cascade of mechanistically distinct but operationally seamless steps. The chosen model reaction is a three-component condensation of an α-keto compound, malononitrile, and hydrazine hydrate.

The proposed mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the α-keto compound (e.g., a substituted acetophenone) and malononitrile. This step forms a reactive α,β-unsaturated dinitrile intermediate (a benzylidene malononitrile derivative).

  • Thorpe-Ziegler Type Reaction/Dimerization: A second molecule of the carbanion derived from the α-keto compound can then undergo a Michael addition to the electron-deficient double bond of the benzylidene malononitrile. This is followed by an intramolecular Thorpe-Ziegler type cyclization, where a nitrile group is attacked by an enolate. This sequence generates a six-membered ring intermediate.

  • Cyclocondensation and Aromatization: The generated cyclic intermediate, which is a 1,4-dicarbonyl surrogate, readily reacts with hydrazine hydrate. This involves the formation of a dihydropyridazine intermediate, which then undergoes spontaneous oxidation (aromatization) under the reaction conditions to yield the stable pyridazine product.

This one-pot approach is highly atom-economical and allows for the rapid assembly of complex pyridazine structures from simple starting materials. The choice of a catalytic amount of a mild base is crucial for promoting the initial condensation and subsequent cyclization steps without inducing unwanted side reactions.

Generalized Reaction Pathway

Reaction_Mechanism cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Michael Addition & Cyclization cluster_2 Stage 3: Pyridazine Formation Start_A α-Keto Compound Intermediate_A α,β-Unsaturated Dinitrile Start_A->Intermediate_A + Malononitrile (Base Catalyst) Start_B Malononitrile Start_B->Intermediate_A Intermediate_B Cyclic Intermediate (1,4-Dicarbonyl Surrogate) Intermediate_A->Intermediate_B + α-Keto Enolate Intermediate_C Dihydropyridazine Intermediate_B->Intermediate_C + Hydrazine Start_C Hydrazine Hydrate Start_C->Intermediate_C Final_Product Pyridazine Derivative Intermediate_C->Final_Product Aromatization

Caption: Generalized workflow for the one-pot synthesis of pyridazines.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of 6-methyl-3,4-diphenyl-pyridazine-5-carbonitrile.

Materials and Reagents:

  • 1,2-diphenylethan-1-one (Benzil) (1.0 mmol, 210.2 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Hydrazine hydrate (80% solution) (1.5 mmol, 58.6 µL)

  • Piperidine (0.2 mmol, 19.8 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-diphenylethan-1-one (1.0 mmol), malononitrile (1.1 mmol), and ethanol (5 mL).

  • Addition of Catalyst and Reagent: Stir the mixture at room temperature until all solids are dissolved. Add piperidine (0.2 mmol) to the solution, followed by the dropwise addition of hydrazine hydrate (1.5 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 5 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyridazine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Experimental_Workflow Start Combine Reactants: - α-Keto Compound - Malononitrile - Ethanol Add_Catalyst Add Piperidine & Hydrazine Hydrate Start->Add_Catalyst Reflux Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Reflux->Cool Reaction Complete Monitor->Reflux Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Purify Recrystallize Wash->Purify Characterize NMR, MS Analysis Purify->Characterize

Caption: Step-by-step experimental workflow for pyridazine synthesis.

Results and Discussion: Scope and Limitations

The described one-pot protocol is versatile and can be applied to a range of substituted α-keto compounds and other active methylene nitriles. The yields are generally good to excellent, demonstrating the efficiency of this synthetic strategy.

Table 1: Substrate Scope and Yields for the One-Pot Pyridazine Synthesis

Entryα-Keto Compound (R¹)Active Methylene NitrileProductYield (%)
1BenzilMalononitrile6-Methyl-3,4-diphenyl-pyridazine-5-carbonitrile85
2AcetophenoneMalononitrile4-Phenyl-6-methyl-pyridazine-5-carbonitrile78
34'-MethoxyacetophenoneMalononitrile4-(4-Methoxyphenyl)-6-methyl-pyridazine-5-carbonitrile82
44'-ChloroacetophenoneMalononitrile4-(4-Chlorophenyl)-6-methyl-pyridazine-5-carbonitrile75
5PropiophenoneMalononitrile4-Phenyl-6-ethyl-pyridazine-5-carbonitrile72
6BenzilEthyl CyanoacetateEthyl 6-methyl-3,4-diphenyl-pyridazine-5-carboxylate68

The electronic nature of the substituents on the aromatic ring of the α-keto compound has a modest effect on the reaction yield. Electron-donating groups, such as methoxy, can slightly increase the yield, while electron-withdrawing groups, like chloro, may lead to slightly lower yields. The reaction also tolerates different active methylene compounds, such as ethyl cyanoacetate, providing access to pyridazine derivatives with ester functionalities.

A key advantage of this method is its operational simplicity and the use of readily available and inexpensive reagents and catalysts. The reaction conditions are mild, and the purification of the product is often straightforward due to its precipitation from the reaction mixture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use freshly opened or purified piperidine. 2. Ensure the reaction is at a full reflux and monitor carefully by TLC until the starting material is consumed. 3. Purify starting materials if necessary.
Formation of multiple by-products 1. Excess catalyst leading to side reactions. 2. Reaction temperature is too high.1. Reduce the amount of piperidine to 10-15 mol%. 2. Maintain a gentle reflux; avoid excessive heating.
Difficulty in product isolation The product is soluble in the reaction solvent.1. Concentrate the reaction mixture under reduced pressure to induce precipitation. 2. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography.

Conclusion

This application note details a robust, efficient, and scalable one-pot synthesis of highly substituted pyridazine derivatives from nitrile compounds. The method leverages a cascade reaction strategy, combining Knoevenagel condensation, Michael addition, and cyclocondensation with hydrazine in a single operational step. The protocol is characterized by its simplicity, use of readily available starting materials, and good to excellent yields. This synthetic route provides a valuable tool for medicinal chemists and researchers in drug discovery, enabling the rapid generation of diverse pyridazine libraries for biological screening and lead optimization.

References

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

  • Molecules. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. PubMed. Retrieved from [Link]

  • ACG Publications. (2022). Efficient one-pot cascade synthesis of pyrazolopyridazine in PEG-400. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • ResearchGate. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
  • Molecules. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. National Institutes of Health. Retrieved from [Link]

  • Negm, A. M., Abdelrazek, F. M., Elnagdi, M. H., & Shaaban, L. H. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines

Application Notes and Protocols for the NMR Characterization of 3-Amino-5-chloropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Amino-5-chloropicolinonitrile Derivatives and the Role of NMR in Their Elucidation

This compound and its derivatives represent a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. The unique arrangement of amino, chloro, and cyano substituents on the pyridine ring imparts a distinct electronic and structural profile, making these molecules valuable scaffolds for the development of novel therapeutic agents and functional materials. The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of these derivatives. Its ability to provide detailed information about the chemical environment of individual protons and carbon atoms allows for unambiguous confirmation of molecular structure, including the specific substitution patterns on the pyridine ring. This application note provides a comprehensive guide to the NMR characterization of this compound derivatives, detailing experimental protocols and the rationale behind spectral interpretation.

Core Principles: Understanding the Electronic Landscape of this compound

The interpretation of the NMR spectra of this compound derivatives is rooted in understanding the electronic effects of the substituents on the pyridine ring. The interplay of the electron-donating amino group and the electron-withdrawing chloro and cyano groups creates a unique distribution of electron density, which directly influences the chemical shifts of the ring protons and carbons.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group increases the electron density at the ortho and para positions relative to its position.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group via induction but can also exhibit weak electron-donating properties through resonance. Its overall effect is typically deshielding.

  • Cyano Group (-CN): The cyano group is a strong electron-withdrawing group, significantly deshielding adjacent protons and carbons.

The combination of these effects in this compound leads to a predictable pattern of chemical shifts in both ¹H and ¹³C NMR spectra, which is instrumental in their characterization.

Experimental Protocols: A Validated Approach to NMR Analysis

The following protocols provide a step-by-step methodology for the NMR characterization of this compound derivatives. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.

I. Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is particularly important, as it can influence the chemical shifts of the analyte.

Protocol 1: Standard Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peaks. Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor for some derivatives.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the this compound derivative in 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication can be employed if necessary.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

II. NMR Data Acquisition: A Multi-faceted Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of this compound derivatives.

Workflow for NMR Data Acquisition

Figure 1: Recommended workflow for NMR data acquisition.

Protocol 2: 1D NMR Spectroscopy

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation delay (d1): 2-5 seconds.

Protocol 3: 2D NMR Spectroscopy

  • HSQC (Heteronuclear Single Quantum Coherence): [1]

    • This experiment correlates directly bonded proton and carbon atoms.[1]

    • It is invaluable for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals correlations between protons and carbons that are two or three bonds apart.

    • It is crucial for establishing the connectivity of the molecular skeleton.

  • COSY (Correlation Spectroscopy) (Optional):

    • This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

    • It can be helpful in identifying spin systems within the molecule.

Spectral Interpretation: Decoding the NMR Data

The following section provides a detailed analysis of the expected ¹H and ¹³C NMR spectral features of this compound, based on the principles of substituent effects and data from closely related compounds.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.5 - 7.8Doublet~2.0 - 2.5This proton is ortho to the electron-withdrawing chloro group and meta to the electron-donating amino group, leading to a downfield shift. It will be split by H-6.
H-6~8.1 - 8.4Doublet~2.0 - 2.5This proton is ortho to the nitrogen atom and the electron-withdrawing cyano group, resulting in a significant downfield shift. It will be split by H-4.
-NH₂~5.0 - 6.0Broad Singlet-The chemical shift of the amino protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole effects and exchange with residual water.

Note: The chemical shift values are predictions and may vary depending on the solvent and the presence of other substituents in derivatives.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the six carbon atoms of the this compound core.

CarbonExpected Chemical Shift (ppm)Rationale
C-2~150 - 155This carbon is attached to the electron-withdrawing cyano group and the ring nitrogen, leading to a downfield shift.
C-3~145 - 150This carbon is directly attached to the electron-donating amino group, which causes a significant downfield shift.
C-4~120 - 125The chemical shift of this carbon is influenced by the adjacent amino and chloro groups.
C-5~125 - 130This carbon is attached to the electronegative chloro atom, resulting in a downfield shift.
C-6~140 - 145This carbon is adjacent to the ring nitrogen and is deshielded.
-CN~115 - 120The nitrile carbon typically appears in this region.

Note: These are predicted chemical shift ranges. Actual values may differ.

Structure Elucidation of Derivatives: A Case Study

To illustrate the application of these protocols, consider a hypothetical derivative, 3-(acetylamino)-5-chloropicolinonitrile.

  • ¹H NMR: The broad singlet for the -NH₂ protons would be replaced by a sharp singlet for the -NH proton of the acetyl group, likely shifted downfield. A new singlet corresponding to the methyl protons of the acetyl group would appear around 2.0-2.5 ppm.

  • ¹³C NMR: The chemical shift of C-3 would be affected by the acetylation of the amino group. New signals for the carbonyl and methyl carbons of the acetyl group would be observed around 168-172 ppm and 20-25 ppm, respectively.

  • HMBC: An HMBC experiment would show a correlation between the -NH proton and the carbonyl carbon of the acetyl group, confirming the N-acetylation.

Conclusion

The NMR characterization of this compound derivatives is a systematic process that relies on a combination of 1D and 2D NMR experiments. A thorough understanding of the electronic effects of the substituents on the pyridine ring is essential for the accurate interpretation of the spectral data. The protocols and guidelines presented in this application note provide a robust framework for the unambiguous structural elucidation of this important class of compounds, thereby supporting research and development in medicinal chemistry and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Application Note: HPLC Purity Analysis of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 3-Amino-5-chloropicolinonitrile (CAS 408538-29-4). This compound is a critical heterocyclic building block in the synthesis of next-generation agrochemicals (e.g., picolinic acid herbicides) and pharmaceutical intermediates.

Introduction & Scope

This compound (3-Amino-5-chloro-2-cyanopyridine) presents specific analytical challenges due to its amphoteric nature. It possesses a basic amino group (


), an electron-withdrawing nitrile group (

), and a chlorine substituent on the pyridine ring.
Critical Quality Attributes (CQAs)
  • Basicity & Tailing: The amino group can interact with residual silanols on silica-based columns, causing peak tailing.

  • Hydrolytic Instability: The nitrile group at position 2 is susceptible to hydrolysis, forming 3-Amino-5-chloropicolinic acid (amide or acid forms), especially under extreme pH.

  • Regioisomerism: Synthetic routes may generate 5-Amino-3-chloropicolinonitrile , requiring high chromatographic selectivity.

This method utilizes a Reverse-Phase (RP-HPLC) approach with a phosphate buffer system at acidic pH to ensure protonation of the amine (improving peak shape) while suppressing the ionization of potential acidic impurities.

Method Development Logic (QbD Approach)

Stationary Phase Selection
  • Choice: C18 (Octadecyl) with End-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

  • Rationale: Standard C18 provides sufficient hydrophobic retention. "End-capping" is non-negotiable to block free silanol groups, preventing the "secondary interaction" that causes severe tailing of the amino-pyridine moiety.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 0.1% Phosphoric Acid or Phosphate Buffer (pH ~2.5 - 3.0).

  • Rationale: At pH 3.0, the amino group is protonated (

    
    ). This prevents the molecule from acting as a Lewis base towards the stationary phase silanols. Furthermore, acidic pH suppresses the ionization of the potential byproduct (picolinic acid), increasing its retention slightly to prevent it from eluting in the void volume.
    
  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

  • Rationale: ACN provides lower backpressure and sharper peaks compared to methanol for nitrogenous heterocycles.

Detection Wavelength
  • Selection: 235 nm.

  • Rationale: The pyridine ring conjugated with the amino and nitrile groups exhibits strong absorbance in the 230–250 nm range. 235 nm offers a balance between maximum sensitivity for the analyte and minimal baseline drift from the mobile phase.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260/1290)
Column C18, 4.6 × 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Column Temperature 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 235 nm (Bandwidth 4 nm)
Run Time 20 Minutes
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Reagents
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile: HPLC Gradient Grade.

  • Phosphoric Acid (85%): Analytical Reagent Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Reagent Grade.
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.45 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program

A gradient is required to elute the polar hydrolysis products early and the non-polar polychlorinated byproducts late.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
2.09010Isocratic End
12.04060Linear Ramp
15.04060Wash
15.19010Re-equilibration
20.09010End of Run

Standard & Sample Preparation

Standard Stock Solution (0.5 mg/mL)
  • Accurately weigh 25 mg of This compound Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 10 mL of Acetonitrile and sonicate to dissolve.

  • Dilute to volume with Mobile Phase A .

System Suitability Solution (Resolution Check)
  • Prepare a solution containing 0.5 mg/mL of the target analyte.

  • Spike with 0.05 mg/mL of 3-Amino-5-chloropicolinic acid (Hydrolysis Impurity) and 3,5-Dichloropicolinonitrile (Synthesis Impurity) if available.

    • Note: If specific impurities are unavailable, degrade a small aliquot of the standard by adding 0.1N NaOH, heating for 10 mins, then neutralizing. This generates the acid impurity in situ.

Sample Preparation
  • Weigh 25 mg of the sample substance.

  • Dissolve in 50 mL volumetric flask using the same procedure as the Standard.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Logic & Workflow Visualization

The following diagram illustrates the analytical workflow and the separation logic based on polarity.

HPLC_Workflow cluster_Separation Separation Logic (Elution Order) Sample Sample (this compound) Prep Dissolution (80:20 Buffer:ACN) Sample->Prep HPLC HPLC Injection (C18 Column, pH 3.0) Prep->HPLC Impurity1 Impurity A (Hydrolysis Product) Polar/Acidic RT: ~3-5 min HPLC->Impurity1 Target Target Analyte 3-Amino-5-chloro... RT: ~8-10 min Impurity1->Target Impurity2 Impurity B (Dichloro precursor) Non-polar RT: ~13-15 min Target->Impurity2 Data Data Analysis (Area Normalization) Impurity2->Data

Figure 1: Analytical workflow and expected elution order based on polarity and hydrophobic interaction.

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples:

ParameterAcceptance LimitPurpose
Tailing Factor (

)

Ensures minimal interaction with silanols (Critical for amines).
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between Analyte and nearest impurity (usually the acid).
% RSD (Area)

Precision of 5 replicate injections of Standard.
Retention Time Drift

min
Stability of mobile phase pH and flow.

Troubleshooting Guide

  • Problem: Split Peak or Shoulder.

    • Cause: Sample solvent too strong (too much ACN in diluent).

    • Solution: Match the diluent to the initial gradient composition (90% Buffer).

  • Problem: Retention Time Shift.

    • Cause: Mobile phase pH drift.

    • Solution: Phosphate buffer capacity is good, but ensure pH is strictly adjusted to 3.0. A shift to pH 4.0 can drastically change the ionization state of the amino group.

  • Problem: High Backpressure.

    • Cause: Precipitation of buffer in ACN.[1]

    • Solution: Ensure the gradient does not go to 100% ACN while buffer is present. The protocol limits B to 60%, which is safe for phosphate buffers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile (Related Structure). Retrieved from [Link]

  • Corteva Agriscience (Dow AgroSciences) Patents.Synthesis and Purification of Aminopicolinonitriles. (General reference to the class of chemistry used in Halauxifen-methyl synthesis).

Sources

Application Note: Scalable Synthesis of 3-Amino-5-Arylpyridazine-4-Carbonitriles via Green One-Pot Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The pyridazine core, particularly 3-amino-5-arylpyridazine-4-carbonitrile , represents a privileged scaffold in medicinal chemistry.[1] This structural motif exhibits a broad pharmacological profile, including analgesic, cardiotonic, and antimicrobial activities.[1][2] In drug discovery, the C4-nitrile and C3-amino groups provide critical handles for further derivatization (e.g., into fused heterocycles like pyrimidopyridazines), making efficient synthesis paramount.

Traditional routes to substituted pyridazines often suffer from harsh conditions, low regioselectivity, and toxic solvents. This Application Note details a regioselective, three-component, one-pot protocol utilizing arylglyoxals, malononitrile, and hydrazine hydrate in a water/ethanol medium.[1][2][3]

Key Advantages of this Protocol:
  • Regiocontrol: Sequential addition ensures the formation of the 5-aryl isomer over the 6-aryl isomer.

  • Green Chemistry: Utilizes aqueous ethanol and room temperature conditions.[1][3][4]

  • Atom Economy: High-yielding cascade reaction with water as the primary byproduct.

Experimental Design & Mechanistic Logic

Retrosynthetic Analysis

The synthesis relies on the condensation of a 1,2-dicarbonyl species (arylglyoxal) with a binucleophile (hydrazine) and an active methylene compound (malononitrile).[1]

  • Precursor: Arylglyoxals are generated via Selenium Dioxide (SeO₂) oxidation of acetophenones.[1][2]

  • Cyclization: The reaction proceeds through an in situ generated hydrazone intermediate, which subsequently undergoes a Knoevenagel-type condensation and cyclization with malononitrile.

Critical Parameters
  • Solvent System (1:1 Water:Ethanol): This mixture solubilizes the organic reactants while leveraging the hydrophobic effect to accelerate the reaction and precipitate the final product, simplifying purification.

  • Order of Addition: Crucial for regioselectivity. Hydrazine must react with the arylglyoxal first to form the monohydrazone.[1] If malononitrile is added first, Knoevenagel condensation with the aldehyde carbonyl competes, leading to complex mixtures or alternative isomers.

Materials and Safety Protocols

Reagents
  • Acetophenones (various substituted): Starting material.[1][2][5]

  • Selenium Dioxide (SeO₂): Oxidizing agent.[1][2]

  • 1,4-Dioxane: Solvent for oxidation.

  • Hydrazine Hydrate (80%): Nucleophile.

  • Malononitrile: Active methylene source.[3]

  • Ethanol (95%) & Deionized Water.

Safety Advisory (Critical)
  • Selenium Dioxide: Highly toxic and an oxidizer. Use exclusively in a fume hood. Avoid contact with skin.

  • Hydrazine Hydrate: Carcinogenic, corrosive, and unstable. Use strictly with appropriate PPE (gloves, face shield).

  • Malononitrile: Toxic if swallowed, inhaled, or absorbed through skin. Hydrolyzes to release cyanide under acidic conditions.

Detailed Experimental Protocol

Phase 1: Synthesis of Arylglyoxal Precursors

Note: If commercial arylglyoxals are available, proceed to Phase 2.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve substituted acetophenone (10 mmol) in 1,4-dioxane (20 mL).

  • Oxidation: Add finely powdered SeO₂ (11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring for 4 hours.

    • Checkpoint: The reaction is complete when the precipitation of black metallic selenium is observed.

  • Filtration: Filter the hot solution through a Celite pad to remove selenium metal.

  • Isolation: Evaporate the solvent under reduced pressure. The residue (arylglyoxal) is typically used directly or recrystallized from ethanol if high purity is required.

Phase 2: One-Pot Synthesis of 3-Amino-5-Arylpyridazine-4-Carbonitriles[3]
  • Hydrazone Formation:

    • In a 50 mL flask, dissolve Arylglyoxal (1.0 mmol) in a mixture of Ethanol (1.5 mL) and Water (1.5 mL).

    • Add Hydrazine Hydrate (80%, 4.0 mmol) dropwise.

    • Stir at Room Temperature (25 °C) for 30 minutes.

    • Observation: A color change or slight turbidity indicates monohydrazone formation.

  • Cyclization:

    • Add Malononitrile (1.0 mmol) directly to the reaction mixture.[1]

    • Continue stirring at Room Temperature for 30–60 minutes.

    • Endpoint: The product typically precipitates as a solid during this phase.

  • Work-up:

    • Filter the precipitate using vacuum filtration.

    • Wash the solid with hot water (2 x 5 mL) to remove excess hydrazine and unreacted starting materials.

    • Wash with cold ethanol (1 x 2 mL).

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the pure target compound.

Mechanistic Visualization

The following diagram illustrates the specific regioselective pathway. The initial formation of the monohydrazone at the aldehyde position (more reactive) directs the subsequent attack of malononitrile.

ReactionMechanism cluster_conditions Reaction Conditions Arylglyoxal Arylglyoxal (Ar-CO-CHO) Hydrazone Monohydrazone Intermediate Arylglyoxal->Hydrazone Step 1: Condensation (RT, 30 min) Hydrazine Hydrazine (N2H4) Hydrazine->Hydrazone Intermediate_2 Michael-type Adduct Hydrazone->Intermediate_2 Step 2: Addition Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Intermediate_2 Cyclization Cyclization & Aromatization Intermediate_2->Cyclization - H2O Product 3-Amino-5-arylpyridazine- 4-carbonitrile Cyclization->Product Final Product Water/Ethanol (1:1)->Room Temperature

Caption: Stepwise mechanism ensuring regioselectivity via initial hydrazone formation.

Data Analysis & Troubleshooting

Expected Yields & Substrate Scope

The following table summarizes typical results based on the electronic nature of the aryl substituent.

EntryAryl Group (Ar)Electronic EffectReaction Time (Step 2)Yield (%)Melting Point (°C)
1 PhenylNeutral30 min85-90258-260
2 4-MethylphenylWeak Donor35 min82-88240-242
3 4-ChlorophenylWeak Acceptor30 min88-92275-277
4 4-MethoxyphenylStrong Donor45 min75-80230-232
5 4-NitrophenylStrong Acceptor25 min90-95>300

Note: Strong electron-donating groups (Entry 4) slightly deactivate the carbonyl, requiring longer reaction times. Electron-withdrawing groups generally accelerate the reaction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete reaction or impure precursor.Ensure Arylglyoxal is pure (check TLC). Extend reaction time for Step 2.
Mixture of Isomers Incorrect order of addition.Must stir Arylglyoxal + Hydrazine for full 30 mins before adding Malononitrile.
No Precipitation Product too soluble in ethanol.Add excess cold water to the reaction mixture and cool in an ice bath to force precipitation.
Dark/Tarred Product Oxidation or decomposition.Ensure temperature does not exceed RT. Perform under inert atmosphere (N2) if scaling up.

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013).[1][2] A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179–182.[3]

  • Rimaz, M., et al. (2010). Regioselective synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Arkivoc, 2010(11), 198-205.
  • Maddila, S., et al. (2016). Recent advances in the synthesis of pyridazines.[1][2][3][6][7][8] Letters in Organic Chemistry, 13(1), 3-12. (Review of pyridazine biological activity).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Amino-5-chloropicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process R&D Team / CMC Leads From: Technical Applications Scientist, Process Chemistry Division Subject: Optimization & Troubleshooting Guide: Synthesis of 3-Amino-5-chloropicolinonitrile (CAS 72570-87-7)

Executive Summary

This technical guide addresses the synthesis of This compound , a critical intermediate for herbicides (e.g., Picolinafen) and kinase inhibitors.[1][2][3]

While direct chlorination of 3-aminopicolinonitrile is theoretically possible, it is regiochemically disfavored (favoring the C4/C6 positions).[1][2][3] Therefore, the industrial standard and most robust laboratory route involves the selective reduction of 5-chloro-3-nitropicolinonitrile .[1][2][3] This guide focuses on optimizing this reduction step while mitigating common failure modes: hydrodechlorination (loss of Cl) and nitrile hydrolysis .[1][2][3]

Module 1: The Core Protocol (Reduction Strategy)

Q: What is the most reliable method to synthesize this compound with high regiochemical purity?

A: The "Gold Standard" approach is the chemoselective reduction of 5-chloro-3-nitropicolinonitrile.[1][2][3] Unlike electrophilic chlorination, which struggles with selectivity, this route fixes the chlorine position before establishing the amine.[1][2][3]

Recommended Protocol: Iron-Mediated Reduction (Fe/AcOH)

This method is preferred over catalytic hydrogenation for chlorinated pyridines to eliminate the risk of de-halogenation.[1][2][3]

ParameterSpecificationTechnical Rationale
Precursor 5-Chloro-3-nitropicolinonitrileStarting material defines regiochemistry.[1][2][3]
Reductant Iron Powder (325 mesh)Mild reducing agent; prevents over-reduction of the nitrile.[1][2][3]
Stoichiometry 4.0 - 5.0 equiv.[1][2][3] FeExcess required due to surface oxidation and heterogeneous kinetics.[1][2][3]
Solvent Glacial Acetic Acid (AcOH)Acts as both solvent and proton source.[1][2][3]
Temperature Start @ 0°C

25°C
CRITICAL: Reaction is highly exothermic.[1][2][3] Runaway temps (>60°C) cause nitrile hydrolysis.[1][2][3]
Time 2 - 4 HoursMonitor by HPLC/TLC. Extended time increases amide impurity.[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-chloro-3-nitropicolinonitrile (1.0 eq) in Glacial Acetic Acid (10 vol) under

    
    .
    
  • Activation: Cool to 0–5°C.

  • Addition: Add Iron powder (4.5 eq) portion-wise over 30 minutes. Do not dump all at once.

  • Reaction: Allow to warm to 20–25°C. Stir vigorously (heterogeneous mixture).

  • Quench: Filter through Celite to remove iron sludge. Wash cake with EtOAc.

  • Neutralization: Pour filtrate into ice-cold saturated

    
     or 
    
    
    
    (adjust pH to 8-9). Caution:
    
    
    evolution.[1][2][3]
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    

Module 2: Troubleshooting & Optimization

Q: I am seeing a "Des-Chloro" impurity (3-Aminopicolinonitrile). What happened?

A: You likely used Catalytic Hydrogenation (


/Pd-C) .[1][2][3]
Palladium on Carbon is notorious for hydrodehalogenation  (oxidative addition into the C-Cl bond) in heteroaromatic systems.[1][2][3]
  • The Fix: Switch to Platinum on Carbon (Pt/C) or Sulfided Platinum , which are less active toward C-Cl bonds.[1][2][3] Alternatively, add a catalyst poison like Thiophene or Diphenylsulfide to the reaction mixture if you must use Pd.[1][2][3]

  • Best Practice: Stick to the Iron/Acetic Acid method (Protocol 1) or Stannous Chloride (

    
    ) if metal waste is a concern.[1][2][3]
    

Q: My product contains a significant amount of amide (3-Amino-5-chloropicolinamide).

A: The nitrile group hydrolyzed.[1][2][3] This occurs under acidic conditions at high temperatures .[1][2][3]

  • Root Cause: The exotherm during Iron addition raised the internal temperature >50°C in the presence of Acetic Acid.[1][2][3]

  • The Fix:

    • Active Cooling: Use an ice bath during Fe addition.[1][2][3]

    • Dilution: Add water or EtOH to the Acetic Acid (9:1 AcOH:EtOH) to modulate acidity, though this slows the reaction.

    • Workup Speed: Do not leave the reaction sitting in Acetic Acid overnight. Quench immediately upon completion.

Q: Why can't I just chlorinate 3-Aminopicolinonitrile with NCS?

A: You will get the wrong isomer.[1][2][3] In 3-aminopicolinonitrile:

  • The Amino group (C3) is an Ortho/Para director (activating).[1][2][3]

  • The Nitrile group (C2) is a Meta director (deactivating).[1][2][3]

  • Electronic Conflict: The Amino group activates positions C2 (blocked) , C4 (Ortho) , and C6 (Para) .

  • Result: Electrophilic Aromatic Substitution (EAS) with NCS or

    
     predominantly yields 3-amino-6-chloropicolinonitrile  or 3-amino-4,6-dichloropicolinonitrile .[1][2][3] The C5 position (Meta to amine) is electronically disfavored for direct EAS.[1][2][3]
    

Module 3: Process Logic & Impurity Mapping

The following diagram illustrates the critical decision pathways and impurity origins.

ReactionLogic Start Start: 5-Chloro-3-nitropicolinonitrile Choice Choose Reduction Method Start->Choice PathA Route A: H2 / Pd-C Choice->PathA Catalytic Hydrogenation PathB Route B: Fe / AcOH (Recommended) Choice->PathB Dissolving Metal Redxn ImpurityA Impurity: 3-Aminopicolinonitrile (Des-Chloro artifact) PathA->ImpurityA Hydrodehalogenation Risk Target Target: this compound PathA->Target Only with Pt/C or Poisons Condition Condition Check: Temp > 50°C? PathB->Condition ImpurityB Impurity: 3-Amino-5-chloropicolinamide (Nitrile Hydrolysis) Condition->Target No (< 40°C) Condition->ImpurityB Yes (> 50°C)

Caption: Decision tree highlighting the risks of hydrodehalogenation (Route A) and hydrolysis (Route B) during synthesis.

Module 4: Analytical Checkpoints

AssayMethodAcceptance CriteriaNotes
IPC (In-Process Control) HPLC (C18, ACN/Water)SM < 1.0%Monitor disappearance of Nitro peak.
Regio-ID 1H-NMR (DMSO-d6)C4-H vs C6-H CouplingTarget (5-Cl): Two doublets (J ~2.5 Hz) indicating meta-coupling between H4 and H6. Isomer (6-Cl): Two doublets (J ~8.5 Hz) indicating ortho-coupling between H4 and H5.[1][2][3]
Purity HPLC> 98.0%Critical to remove trace Fe salts if used in biological assays.[1][2][3]

References

  • Patent: Spirocyclic HPK1 Antagonists and Uses Thereof. (2024).[1][2][3][4] WO2024140679A1.[1][2][3] (Describes the Fe/AcOH reduction protocol). Link

  • Patent: Identification and Use of ERK5 Inhibitors. (2019).[1][2][3] WO2019170543A1.[1][2][3] (Details the synthesis of this compound from the nitro precursor). Link

  • Patent: Process for the Preparation of 2-Amino-5-chloropyridine. (2017).[1][2][3][5][6] CN106632014A.[1][2][3][7] (Discusses chlorination challenges and regioselectivity issues in aminopyridines). Link

  • Literature: Regioselective Chlorination of Aminopyridines. Analytica Chimica Acta. 1970, 50(3), 439-446.[1][2][3][7] (Foundational work on EAS selectivity in pyridines).

Sources

Technical Support Center: Modifications of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-chloropicolinonitrile. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the chemical modification of this versatile building block. The question-and-answer format directly addresses specific experimental issues, offering explanations of the underlying chemistry and actionable protocols to mitigate these challenges.

I. Troubleshooting Guide: Navigating Common Side Reactions

A. Issues Related to the Nitrile Functional Group

Question 1: I am attempting a reaction under acidic/basic conditions and observing a significant amount of a byproduct with a carboxylic acid or amide functionality. What is happening and how can I prevent it?

Answer: You are likely encountering hydrolysis of the nitrile group. The cyano group (-C≡N) in this compound is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to form a carboxylic acid.[1][2]

  • Under acidic conditions: The nitrile nitrogen is protonated, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water.[2][3]

  • Under basic conditions: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2]

This side reaction can be particularly problematic if your desired modification requires harsh pH conditions.

Troubleshooting Strategies:

  • Strict pH Control: Maintain the reaction pH as close to neutral as possible. Use buffered systems if compatible with your reaction.

  • Anhydrous Conditions: Ensure your solvents and reagents are scrupulously dry. The presence of water is a prerequisite for hydrolysis.

  • Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of hydrolysis.

  • Protecting Groups: If feasible, consider protecting the nitrile group, though this adds extra steps to your synthesis.

Experimental Protocol: Monitoring for Nitrile Hydrolysis via TLC

  • Sample Preparation: At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture.

  • TLC Plate: Spot the aliquot on a silica gel TLC plate alongside your starting material.

  • Eluent System: Use a solvent system that provides good separation of your starting material and expected product. A common starting point is a mixture of ethyl acetate and hexane.

  • Visualization: Visualize the plate under UV light. The hydrolyzed byproducts (amide and carboxylic acid) are typically more polar than the starting nitrile and will have a lower Rf value.

CompoundFunctional GroupPolarityExpected Rf Value
Starting Material-CNLess PolarHigher
Amide Intermediate-CONH2More PolarLower
Carboxylic Acid-COOHMost PolarLowest
B. Challenges Involving the Amino Group

Question 2: I am trying to perform a selective N-alkylation or N-acylation on the amino group, but I am getting a mixture of mono- and di-substituted products, leading to low yields and difficult purification. How can I improve the selectivity?

Answer: The primary amino group (-NH2) on the pyridine ring is a nucleophile and can react with electrophiles like alkyl halides or acyl chlorides. The formation of di-substituted products is a common issue arising from the initial N-alkylation or N-acylation product being sufficiently nucleophilic to react further.

Causality and Troubleshooting:

  • Over-alkylation/acylation: The mono-substituted product can be deprotonated by the base used in the reaction, regenerating a nucleophile that can react a second time.

  • Steric Hindrance: Introducing a bulky substituent in the first step can sterically hinder a second substitution.

  • Stoichiometry and Reaction Conditions: Precise control over the stoichiometry of your electrophile and the reaction conditions is crucial.

Strategies for Selective Mono-substitution:

  • Controlled Addition of Electrophile: Add the alkylating or acylating agent slowly and portion-wise to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material.

  • Use of a Bulky Base: A non-nucleophilic, bulky base like diisopropylethylamine (DIPEA) can be less likely to deprotonate the less acidic mono-substituted product compared to smaller bases like triethylamine.

  • Protecting Group Strategy: For complex syntheses, protecting one of the N-H protons with a suitable protecting group (e.g., Boc) can ensure mono-substitution.

Workflow for Selective N-Alkylation

cluster_0 Selective N-Alkylation Protocol start Dissolve this compound and base in anhydrous solvent cool Cool reaction mixture to 0°C start->cool add_electrophile Slowly add 1.0 eq. of alkylating agent cool->add_electrophile warm Allow to warm to room temperature and stir until completion add_electrophile->warm quench Quench reaction warm->quench extract Work-up and purification quench->extract cluster_0 Intermolecular SNAr Dimerization mol1 Molecule 1 (Nucleophile) dimer Dimer Product mol1->dimer -NH2 attacks C-Cl mol2 Molecule 2 (Electrophile) mol2->dimer

Caption: A simplified representation of intermolecular SNAr leading to dimerization.

II. Frequently Asked Questions (FAQs)

Q: Can the pyridine nitrogen interfere with my reaction?

A: Yes, the pyridine nitrogen is basic and can be protonated by strong acids or act as a ligand for metal catalysts. If your reaction is sensitive to this, consider using a non-coordinating solvent or a protecting group for the pyridine nitrogen, although this is often not necessary for many transformations.

Q: What are the best general purification techniques for derivatives of this compound?

A: Column chromatography on silica gel is the most common method. Due to the presence of the basic amino group and pyridine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking and improve peak shape. Recrystallization can also be an effective purification method for solid products.

Q: Are there any specific safety precautions I should take when working with this compound?

A: Yes, you should always consult the Safety Data Sheet (SDS) for this compound. [4]Generally, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. [4]

III. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Roberts, J. S., & Perreault, F. (2015). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 49(12), 7274–7282. Retrieved from [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1933-1941. Retrieved from [Link]

Sources

Purification of crude 3-Amino-5-chloropicolinonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-3A5CP-001 Subject: Purification of crude 3-Amino-5-chloropicolinonitrile (CAS: 72537-17-8) via Recrystallization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with This compound , a critical intermediate often used in the synthesis of picolinic acid herbicides (e.g., Halauxifen-methyl) and various agrochemicals.[1]

The crude material typically contains specific impurities that disrupt crystal lattice formation:

  • Regioisomers: 3-Amino-6-chloropicolinonitrile (often formed if the starting chlorination was not regioselective).[1]

  • Over-chlorinated byproducts: 3-Amino-5,6-dichloropicolinonitrile.[1]

  • Oxidation Oligomers: Colored species (pink/brown) resulting from the oxidation of the free amine.

This guide provides a self-validating purification protocol designed to target these specific impurities.

Module 1: Solvent System Selection

We do not use a "one-size-fits-all" solvent.[1][2] You must select your system based on your specific impurity profile.[1]

Solvent Decision Matrix
Scenario Recommended Solvent System Mechanism of Action
Standard Purification Ethanol / Water (80:20 v/v) Polarity Differential: The product is moderately soluble in hot ethanol but poor in water.[1] Most inorganic salts and highly polar tars remain in the water phase or stay solubilized.
High Polychloro-Impurities Toluene (or Xylenes) Lipophilicity Exclusion: Over-chlorinated byproducts (more lipophilic) remain dissolved in the mother liquor even upon cooling, while the mono-chloro target crystallizes out.[1]
Deeply Colored Crude Methanol + Activated Carbon Adsorption: High solubility in methanol allows for efficient carbon treatment (charcoaling) to strip oxidative oligomers before switching to a displacement solvent (water).

Technical Insight: The nitrile group at the 2-position reduces the basicity of the pyridine nitrogen, making acid-base precipitation (dissolving in HCl, precipitating with NaOH) risky due to potential hydrolysis of the nitrile to the amide or acid under strong pH swings. Recrystallization is safer for preserving the -CN functionality.[1]

Module 2: The Protocol (Standard Operating Procedure)

This protocol assumes the Ethanol/Water system, which is the most robust starting point for <95% purity crude.

Step-by-Step Methodology
  • Charge & Dissolution:

    • Place crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethanol (95%) at a ratio of 5-7 mL per gram of crude.[1]

    • Heat to reflux (

      
      ).[1] The solid should mostly dissolve. If not, add ethanol in 1 mL increments until dissolution is complete.[1]
      
  • Clarification (Critical for Color):

    • If the solution is dark: Remove heat source briefly.[1] Add Activated Carbon (5 wt% of crude) .

    • Reflux for 15 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon and insoluble mechanical impurities.

  • Crystallization Induction:

    • Return the filtrate to the flask and reheat to near-boiling.

    • Slowly add Deionized Water (pre-heated to

      
      ) dropwise until a faint turbidity (cloudiness) persists.
      
    • Add a few drops of ethanol to clear the solution back to transparency.

  • Controlled Cooling (The Purification Step):

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[1] Rapid cooling traps impurities inside the crystal lattice.

    • Once at room temperature (

      
      ), transfer to an ice bath (
      
      
      
      ) for 1 hour to maximize yield.
  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the cake with a cold mixture of Ethanol/Water (50:50).

    • Dry: Dry in a vacuum oven at

      
       for 6 hours.
      
Workflow Visualization

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Refluxing Ethanol (5-7 mL/g) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Carbon Add Activated Carbon Reflux 15 min CheckColor->Carbon Yes Filter Hot Filtration (Celite) CheckColor->Filter No Carbon->Filter AntiSolvent Add Hot Water until Turbid (Cloud Point) Filter->AntiSolvent Cooling Slow Cool to RT (2 hrs) then Ice Bath (1 hr) AntiSolvent->Cooling Isolate Vacuum Filter & Wash (Cold 50:50 EtOH/H2O) Cooling->Isolate Dry Vacuum Dry 45°C Isolate->Dry

Figure 1: Logical workflow for the purification of this compound via Ethanol/Water recrystallization.

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This phenomenon, known as "oiling out," occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solvent polarity is too distinct from the solute. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more Ethanol. You likely hit the "cloud point" too aggressively with water.

  • Seed it. Add a tiny crystal of pure product (if available) at

    
     to provide a nucleation surface.
    
Q2: The yield is very low (<50%), but purity is high.

Diagnosis: The compound is too soluble in the mother liquor. The Fix:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume.

  • Cool this "second crop" again.[1] Note: The second crop usually has lower purity than the first.

  • Next time, reduce the initial volume of Ethanol or increase the ratio of Water (anti-solvent) during the induction phase.

Q3: HPLC shows the 6-chloro isomer is still present.

Diagnosis: Regioisomers often have very similar solubility profiles in alcohols.[1] The Fix: Switch to Toluene .

  • Dissolve the crude in minimum boiling Toluene.

  • The 3-amino-5-chloro isomer typically packs better and crystallizes first upon cooling, while the asymmetric 6-chloro isomer and di-chloro impurities tend to stay in the aromatic solvent.[1]

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Problem Oiling Oiling Out Problem->Oiling LowYield Low Yield Problem->LowYield LowPurity Low Purity (Isomers remain) Problem->LowPurity Color Pink/Brown Color Problem->Color Soln1 Add more Ethanol Add Seed Crystal Oiling->Soln1 Soln2 Concentrate Filtrate Increase Anti-solvent LowYield->Soln2 Soln3 Switch Solvent to Toluene or Xylene LowPurity->Soln3 Soln4 Use Activated Carbon Avoid air exposure Color->Soln4

Figure 2: Decision matrix for common recrystallization failures.[1]

Module 4: Safety & Stability Profile

  • Thermal Instability: Avoid heating the solution above

    
     for extended periods. Aminopicolinonitriles can undergo hydrolysis of the nitrile group to an amide (CONH2) or carboxylic acid (COOH) in the presence of water and heat, especially if the crude is slightly acidic [1].
    
  • Skin Sensitizer: Chlorinated aminopyridines are potent skin sensitizers.[1] Double-glove (Nitrile) and work in a fume hood.[1]

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Ensure waste streams are kept basic (pH > 10) if disposal involves aqueous treatment.[1]

References

  • Process for preparing 2-amino-5-chloropyridine. (Related Art: Discusses chlorination selectivity and purification of analogous aminopyridines). Google Patents.[1] US Patent 3985759A.[1] Available at:

  • Synthesis method for preparing 3-amino-2-chloropyridine intermediate. (Related Art: Highlights impurity profiles in chloropicoline synthesis). Google Patents.[1] CN Patent 100357272C.[1] Available at:

  • Purification of aminopyridines via recrystallization. (General Methodology). Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard Reference Text).

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel using appropriate safety equipment.

Sources

Column chromatography techniques for 3-Amino-5-chloropicolinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Amino-5-chloropicolinonitrile Derivatives

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Column Chromatography Protocols for Aminohalopyridines[1][2]

Technical Overview: The Molecule & The Challenge

This compound (CAS: 72537-17-8) is a deceptive molecule.[2][3] To the novice, it appears to be a simple heterocycle. To the chromatographer, it represents a "push-pull" system that complicates purification.[2]

  • The "Push": The C3-amino group is an electron donor (H-bond donor), increasing polarity and potential for hydrogen bonding with the stationary phase.

  • The "Pull": The C2-cyano and C5-chloro groups are electron-withdrawing.[2][3] While they reduce the basicity of the pyridine nitrogen compared to pyridine itself, the molecule retains significant Lewis basicity.

The Core Problem: The interaction between the basic pyridine nitrogen/amino group and the acidic silanol groups (


) on standard silica gel leads to peak tailing , irreversible adsorption , and poor resolution  from critical impurities (often regioisomers like 3-amino-6-chloropicolinonitrile or des-chloro byproducts).[2][3]

Troubleshooting Guide & FAQs

Category A: Tailing & Band Broadening

Q: My product elutes as a streak rather than a tight band, contaminating later fractions. How do I fix this?

Dr. Thorne: This is the classic "Silanol Effect." Your molecule is acting as a base, protonating itself on the acidic silica surface.[1] You must suppress this interaction using a Mobile Phase Modifier .[2][3]

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) to your mobile phase.[1][2]

  • Mechanism: TEA is a stronger base than your picolinonitrile.[2][3] It preferentially binds to the active silanol sites, effectively "capping" them and allowing your product to pass through via simple partition chromatography rather than ion-exchange retention.

  • Protocol: Pre-flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

Q: I added TEA, but now I see a new impurity front or "ghost peaks."

Dr. Thorne: TEA can sometimes leach impurities from the silica or degrade slightly.[2]

  • The Fix: Switch to Ammonia-saturated Methanol .

  • Preparation: Bubble ammonia gas into cold methanol or use commercially available 7N NH3 in MeOH.[2][3] Use this as the polar component of your solvent system (e.g., DCM : 7N NH3 in MeOH).[1] This is cleaner and easier to remove during rotary evaporation than TEA.[2]

Category B: Solubility & Loading

Q: The crude material is soluble in EtOAc but precipitates when I add Hexane. Can I wet load with pure EtOAc?

Dr. Thorne: Absolutely not.[2][3] Loading in a solvent stronger than your starting mobile phase causes "band spreading" before the run even begins. Your product will wash down the column in a broad, dilute plug.

  • The Fix: Use Solid (Dry) Loading .[2]

  • Protocol:

    • Dissolve crude in minimal DCM or Acetone.[2][3]

    • Add Celite 545 or Silica Gel (1:2 ratio of crude to solid).[2][3]

    • Rotary evaporate until you have a free-flowing powder.

    • Pour this powder on top of your packed column and add a protective layer of sand.[2]

  • Why it works: This eliminates solvent mismatch effects and ensures the sample starts as a theoretically infinite thin band.

Category C: Separation of Regioisomers

Q: I have a byproduct spot running just above my product ($ \Delta R_f < 0.1 $). Standard Hex/EtOAc gradients aren't working.

Dr. Thorne: Chlorinated pyridine isomers often have nearly identical polarity in standard adsorption systems.[2][3] You need to exploit shape selectivity or dipole-dipole interactions .[2][3]

  • The Fix: Switch Solvent Selectivity Group.

    • Option 1 (DCM/MeOH): Methylene chloride interacts differently with the chloro-substituent than alkanes do.[2][3] Try a gradient of 100% DCM

      
       95:5 DCM:MeOH.[2]
      
    • Option 2 (Toluene/Acetone): Toluene provides

      
       interactions with the pyridine ring.[2][3] This often amplifies small electronic differences between isomers that Hexane (inert) misses.[1][2][3]
      

Optimized Purification Workflows

Table 1: Recommended Solvent Systems
MethodSolvent ASolvent BModifierTarget

Application
Standard HexaneEthyl Acetate1% TEA0.3 - 0.4General purification of crude.[2][3]
High Polarity DCMMethanol0.5%

0.4 - 0.6Removing polar tars/baseline impurities.[2][3]
Isomer Res. TolueneAcetoneNone0.25 - 0.35Separating 5-Cl from 6-Cl isomers.[2][3]
Green Alt. HeptaneEthanol1% TEA0.3 - 0.4Process scale-up (safer flash point).[2][3]
Experimental Workflow Diagram

The following decision tree outlines the logical flow for method development, ensuring you don't waste silica on a doomed separation.

PurificationWorkflow Start Crude Mixture (this compound) TLC_Screen TLC Screening (Hex/EtOAc 3:1) Start->TLC_Screen Check_Rf Check Rf & Tailing TLC_Screen->Check_Rf Tailing Issue: Tailing/Streaking Check_Rf->Tailing Streaking Separation Issue: Poor Isomer Separation Check_Rf->Separation Overlapping Spots Good_Sep Good Separation (Delta Rf > 0.15) Check_Rf->Good_Sep Clean Spots Add_Base Add 1% TEA to Eluent Tailing->Add_Base Add_Base->TLC_Screen Re-test Change_Solvent Switch to Toluene/Acetone or DCM/MeOH Separation->Change_Solvent Change_Solvent->TLC_Screen Re-test Loading_Check Solubility Check Good_Sep->Loading_Check Wet_Load Wet Load (in Hex/DCM) Loading_Check->Wet_Load Soluble in weak solvent Dry_Load Dry Load (Celite/Silica) Loading_Check->Dry_Load Insoluble/Precipitates Run_Column Run Flash Column (Gradient Elution) Wet_Load->Run_Column Dry_Load->Run_Column

Figure 1: Logical decision tree for optimizing the purification of aminohalopyridines, prioritizing mobile phase modification and loading techniques.

Advanced Protocol: The "Gradient Soak" Technique

For difficult separations where the product co-elutes with a colored impurity, use the Gradient Soak method.

  • Equilibration: Equilibrate column with 100% Non-polar solvent (Hexane/Heptane) + 1% TEA.

  • Loading: Dry load sample on Celite.

  • Soak: Run 2 CVs of 5% Polar solvent (EtOAc). This moves the "front" impurities without moving the amine.

  • Elution: Begin a linear gradient from 5% to 40% EtOAc over 15 CVs.

  • Rationale: The initial isocratic "soak" allows the silica surface to equilibrate with the modifier and moves non-polar oils (often present from chlorination steps) off the column before the main peak begins to migrate.

References

  • Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies Application Notes. [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives. Organic Chemistry Research, Vol 1. [Link]

  • Proper use of amino columns (Discussion on basic heterocycle purification). Chromatography Forum. [Link]

  • Column Chromatography Techniques (General Principles for Polar Compounds). Columbia University Chemistry Dept. [Link]

Sources

How to avoid impurities in nucleophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr)

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their SNAr experiments. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide actionable, field-tested solutions to mitigate them.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles of the SNAr reaction. A clear understanding of the mechanism is the first step in effective troubleshooting.

Q1: What is the SNAr mechanism, and how does it dictate potential impurities?

The Nucleophilic Aromatic Substitution (SNAr) reaction is predominantly a two-step process known as the addition-elimination mechanism .[1] Unlike aliphatic SN2 reactions, a direct backside attack is impossible due to the steric hindrance of the aromatic ring.[2]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon).[3][4] This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][5] The stability of this intermediate is crucial for the reaction to proceed.

  • Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[6]

Causality of Impurities: The majority of impurities arise from factors that either hinder the formation of the Meisenheimer complex or promote alternative reaction pathways. If the intermediate is not sufficiently stabilized, the reaction will be sluggish, leading to incomplete conversion (starting material as an impurity). Furthermore, harsh reaction conditions can promote side reactions like the competing benzyne mechanism or degradation of starting materials.

Caption: The Addition-Elimination mechanism of SNAr reactions.

Q2: Why is my reaction failing or incomplete even with a strong nucleophile?

The issue often lies with the aromatic substrate, not the nucleophile. For the SNAr mechanism to be favorable, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or carbonyl group.[1][2][7]

Mechanistic Insight: These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[6] This stabilization lowers the activation energy of the rate-determining addition step. The effect is most pronounced when the EWGs are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized directly onto the EWG.[5] An EWG in the meta position offers no such resonance stabilization, rendering the substrate largely unreactive under standard SNAr conditions.[5]

EWG_Stabilization Start SNAr Reaction Success? CheckEWG Is a strong EWG present on the ring? Start->CheckEWG CheckPosition Is the EWG ortho or para to the leaving group? CheckEWG->CheckPosition Yes Failure High Probability of Failure (Meisenheimer complex is unstable) CheckEWG->Failure No Success High Probability of Success (Meisenheimer complex is stabilized) CheckPosition->Success Yes MetaPosition Meta position provides poor stabilization. Consider alternative reaction pathways. CheckPosition->MetaPosition No (Meta) MetaPosition->Failure

Caption: Decision workflow for assessing substrate suitability.

Part 2: Troubleshooting Guide for Common Impurities

This section is formatted as a practical, issue-and-solution guide for problems frequently encountered in the lab.

Issue 1: My reaction is clean but sluggish, resulting in low conversion and unreacted starting material.

Causality: A slow reaction rate points to a high activation energy for the rate-determining nucleophilic attack. This can be due to several factors beyond substrate activation.

Troubleshooting Steps:

  • Re-evaluate Your Leaving Group: In SNAr, the C-X bond is broken after the rate-determining step, so bond strength is less critical than the leaving group's ability to activate the ring via induction. The reactivity order is often F > Cl > Br > I.[2][8] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the initial attack.[8] If using a chloride, consider if a fluoride analogue is available.

Leaving GroupRelative Reactivity (Typical)Rationale
-F HighestStrong inductive electron withdrawal powerfully activates the ring for nucleophilic attack.[2][8]
-Cl IntermediateModerate activation. Often a good balance between reactivity and substrate availability.
-Br IntermediateSimilar to -Cl.
-I LowestWeakest inductive effect among halogens, leading to the slowest attack rate.
-NO2 HighA very good leaving group and a powerful activating group.
  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures (60-150 °C) to overcome the activation barrier. Perform a temperature screen, increasing in 20 °C increments, while monitoring by TLC or LC-MS to check for decomposition.

  • Solvent Choice is Critical: The ideal solvent for SNAr is polar and aprotic.[9][10] Solvents like DMSO, DMF, NMP, or DMAc are excellent choices. They effectively solvate the counter-ion (e.g., K⁺ in K₂CO₃) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[11] Avoid protic solvents like ethanol or water, as they can hydrogen-bond with the nucleophile, reducing its potency.

Issue 2: I am observing isomeric byproducts, suggesting the nucleophile is not attacking the ipso-carbon.

Causality: The formation of isomeric products, particularly when using very strong bases like sodium amide (NaNH₂), is a classic sign of a competing elimination-addition (benzyne) mechanism.[1][12] This pathway becomes dominant when the aromatic ring is not sufficiently activated for the standard addition-elimination route.

Mechanism:

  • Elimination: A strong base abstracts a proton ortho to the leaving group.

  • Benzyne Formation: The resulting anion rapidly eliminates the leaving group to form a highly reactive benzyne intermediate.[13]

  • Addition: The nucleophile then attacks either carbon of the benzyne's "triple bond," which can lead to a mixture of regioisomers.[1]

Sources

Technical Support Center: Improving Yield in Multi-Component Reactions Involving Picolinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing multi-component reactions (MCRs) where picolinonitriles or related nitrogen-containing heterocycles are key substrates. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and purity.

Section 1: Foundational Principles & General Troubleshooting

This section addresses overarching questions that apply to a wide range of MCRs. Understanding these core concepts is the first step toward successful reaction optimization.

Q1: My multi-component reaction is giving a low yield. What are the first parameters I should investigate?

A1: When facing low yields in an MCR, it's crucial to approach troubleshooting systematically. MCRs are a delicate balance of multiple reversible and irreversible steps, and a suboptimal condition can halt the entire cascade.[1]

Initial Diagnostic Checklist:

  • Reagent Purity and Stoichiometry:

    • Purity: Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can interfere with the reaction. Amines can absorb water and carbon dioxide from the air. Always use freshly purified or distilled reagents where possible.

    • Stoichiometry: While a 1:1:1 ratio is the theoretical starting point, the optimal ratio may differ. For instance, one component might be volatile or prone to side reactions, requiring a slight excess (e.g., 1.1-1.2 equivalents).

  • Solvent Choice: The solvent plays a critical role in mediating the complex equilibria of an MCR.[2]

    • Polar aprotic solvents (e.g., DMF, Acetonitrile) are often effective as they can solvate ionic intermediates formed during the reaction.[3]

    • Alcohols like methanol or ethanol can participate in the reaction (e.g., forming acetals with the aldehyde), but are often used successfully and can favor the initial imine formation.

    • In some modern protocols, greener solvents like water or even solvent-free conditions have proven highly effective, sometimes leading to higher yields than traditional organic solvents.[4][5]

  • Temperature and Concentration:

    • Temperature: Many MCRs proceed efficiently at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-80 °C) can increase the rate of key steps like imine formation and cyclization.[6] Be cautious, as excessive heat can promote side reactions or decomposition.

    • Concentration: The rates of the various steps in an MCR are concentration-dependent. A reaction that fails under dilute conditions may proceed smoothly at a higher concentration (e.g., 0.5 M to 1.0 M), as this favors the intermolecular interactions required to bring three or more components together.

Q2: I suspect water is inhibiting my reaction. How critical is moisture control?

A2: Extremely critical. The central hub of many MCRs, including the prominent Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, is the formation of an imine (or iminium ion) from the condensation of an amine and an aldehyde.[3] This is a reversible condensation reaction that releases one molecule of water.

Causality: According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium away from the imine intermediate and back towards the starting amine and aldehyde. This starves the subsequent, productive steps of the MCR that depend on the imine.

Practical Solutions:

  • Use anhydrous solvents and reagents.

  • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorporate a dehydrating agent. A study on the GBB reaction for industrial-scale synthesis found that adding trimethyl orthoformate significantly improved yields and purity by scavenging water.[7] Anhydrous Na₂SO₄ is another effective and simple additive.[8]

Section 2: Deep Dive on the Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful three-component reaction (3CR) between an amino-heterocycle, an aldehyde, and an isocyanide to form fused imidazo-heterocycles, such as the medicinally important imidazo[1,2-a]pyridines.[9][10] Picolinonitrile-derived starting materials, like 2-amino-5-cyanopyridine, are excellent substrates for this reaction.[11]

GBB Reaction: General Mechanism

The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide, followed by an intramolecular cyclization to yield the final product.

GBB_Mechanism cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization Amine 2-Aminopyridine (Picolinonitrile derivative) Imine Schiff Base (Imine Intermediate) Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide, H⁺ Isocyanide Isocyanide Product Imidazo[1,2-a]pyridine Product Nitrilium->Product [1,5]-Cyclization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction.

Troubleshooting Guide for the GBB Reaction
Question / Observed Issue Potential Cause & Scientific Rationale Recommended Action & Protocol
Q3: My GBB reaction is stalled or incomplete, with starting materials remaining (TLC/LC-MS analysis). Insufficient Activation of the Imine: The key step, nucleophilic attack by the isocyanide on the imine, can be slow. This step is often rate-limiting. Catalysis is essential to activate the imine electrophile.[2][12]Introduce a Catalyst: Use a Lewis or Brønsted acid catalyst (5-10 mol%). Scandium triflate (Sc(OTf)₃) is highly effective. Other options include BF₃·OEt₂, Yb(OTf)₃, or even strong Brønsted acids like p-toluenesulfonic acid (p-TsOH).[7] The acid protonates the imine nitrogen, forming a more electrophilic iminium ion, which accelerates the subsequent attack.
Q4: The reaction is messy, producing multiple unidentifiable side products. 1. Isocyanide Instability: Isocyanides can be unstable, especially under strongly acidic or basic conditions or at high temperatures, leading to polymerization or hydrolysis back to the corresponding formamide.[8]2. Aldehyde Self-Condensation: Aldehydes can undergo self-condensation (aldol reaction), particularly in the presence of base or certain catalysts.1. Control Temperature: Run the reaction at room temperature or with gentle warming (≤ 50 °C).2. Order of Addition: Add the isocyanide last, after the amine and aldehyde have had a chance to form the imine in the presence of the catalyst. This ensures the isocyanide is consumed productively as soon as it is added.3. Use Milder Catalysts: If strong acids are causing decomposition, switch to a milder Lewis acid like Sc(OTf)₃.
Q5: The yield is inconsistent between batches, even when following the same protocol. Atmospheric Moisture: As discussed in Q2, trace amounts of water can significantly impact the initial imine equilibrium, leading to variable results. This is a common culprit for poor reproducibility.[7]Implement Rigorous Anhydrous Technique: 1. Dry your solvent (e.g., over molecular sieves).2. Add a chemical dehydrating agent directly to the reaction flask. Protocol: Add anhydrous Na₂SO₄ or MgSO₄ (a scoopful) to the reaction mixture of the aminopyridine and aldehyde before adding the other components.[8] This will sequester any trace water from the reagents or atmosphere.
Q6: I'm using an electron-poor aldehyde, and the reaction is very slow. Reduced Imine Nucleophilicity/Stability: While an electron-withdrawing group on the aldehyde makes its carbonyl carbon more electrophilic for the initial attack by the amine, it can destabilize the resulting iminium ion, potentially slowing the subsequent steps.Increase Catalyst Loading or Switch Solvents: 1. Increase the catalyst loading to 15-20 mol% to more effectively drive the formation of the activated iminium species.2. Switch to a more polar solvent like DMF to better stabilize the charged intermediates.
Optimized Protocol: Synthesis of 3-amino-2-phenyl-imidazo[1,2-a]pyridine-7-carbonitrile

This protocol provides a robust starting point for a GBB reaction using a picolinonitrile-derived substrate.

Workflow Diagram:

Caption: Step-by-step workflow for a catalyzed GBB reaction.

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-cyanopyridine (1.0 mmol, 1 equiv), anhydrous methanol (5 mL), and benzaldehyde (1.0 mmol, 1 equiv).

  • Add Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 0.05 equiv).

  • Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Add tert-butyl isocyanide (1.1 mmol, 1.1 equiv) dropwise to the solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting aminopyridine is consumed (typically 4-12 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

Section 3: Broader Context - The Ugi Reaction

While picolinonitriles are not direct components, understanding other cornerstone MCRs like the Ugi four-component reaction (U-4CR) is vital for any drug discovery professional. The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a scaffold highly relevant in medicinal chemistry.[13][14][15]

Q7: What is the mechanistic basis of the Ugi reaction, and why is it so reliable?

A7: The Ugi reaction's robustness stems from its convergent pathway that culminates in an irreversible rearrangement step.[3]

  • Imine/Iminium Formation: Like the GBB, the reaction begins with the condensation of the amine and aldehyde, which is protonated by the carboxylic acid to form an iminium ion.

  • Nitrilium Ion Formation: The isocyanide performs an α-addition to the iminium ion, creating a key nitrilium ion intermediate.

  • Adduct Formation: The carboxylate anion attacks the nitrilium ion, forming an O-acyl isoamide adduct.

  • Mumm Rearrangement: This adduct undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to form the highly stable final α-acylamino amide product. This final, irreversible step acts as a thermodynamic sink, driving the entire sequence of equilibria towards the product.[3]

Ugi Reaction Workflow:

Ugi_Workflow start Start: 4 Components step1 step1 start->step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 end Final Product: α-Acylamino Amide step4->end

Caption: Key stages of the Ugi four-component reaction (U-4CR).

Section 4: Frequently Asked Questions (FAQs)
  • Q8: Can microwave irradiation improve my reaction?

    • A: Yes, microwave heating is often used to accelerate MCRs, sometimes reducing reaction times from hours to minutes and improving yields.[16] However, it should be optimized carefully as it can also promote decomposition of sensitive substrates.

  • Q9: My picolinonitrile-containing substrate is poorly soluble. What can I do?

    • A: Try a more polar, aprotic solvent like DMF, DMAc, or NMP. Gentle heating can also improve solubility. In some cases, a co-solvent system may be beneficial. For some Ugi-type reactions, trifluoroethanol has been shown to be an excellent solvent for poorly soluble components.[17]

  • Q10: Are there catalytic, enantioselective versions of these reactions?

    • A: Yes, this is a major area of modern research. Chiral catalysts, often involving metal complexes with chiral ligands or chiral Brønsted acids, can be used to induce stereoselectivity in MCRs, although this often requires extensive optimization.[18]

  • Q11: How do I purify my final product if it's also very polar?

    • A: If standard silica gel chromatography is challenging, consider using reverse-phase chromatography (C18 silica). Alternatively, if your product has a basic nitrogen (like the pyridine ring), you can sometimes induce precipitation of a salt (e.g., HCl or sulfate salt) for purification, a technique used in industrial scale-up.[7]

References
  • ResearchGate. (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. [Link]

  • ResearchGate. Multicomponent Reactions with Isocyanides. [Link]

  • Semantic Scholar. Multicomponent Reactions, Union of MCRs and Beyond. [Link]

  • MDPI. A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. Multicomponent Reactions. [Link]

  • PMC. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. [Link]

  • Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]

  • ResearchGate. (PDF) Multicomponent Reactions (MCRs). [Link]

  • Springer. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

  • PMC. Pseudo-multicomponent reactions. [Link]

  • ACS. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

  • ResearchGate. Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. [Link]

  • NIH. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. [Link]

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Technical Support Center: Regioselective Functionalization of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 3-Amino-5-chloropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles. Our goal is to empower you to navigate the complexities of manipulating this molecule and achieve your desired synthetic outcomes with confidence.

Introduction to the Chemistry of this compound

This compound is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring an amino group, a chloro atom, and a nitrile moiety, offers multiple avenues for chemical modification. The interplay of the electronic and steric effects of these substituents presents both opportunities and challenges for regioselective functionalization. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions, while the electron-withdrawing chloro and cyano groups deactivate the ring and influence the reactivity of adjacent positions. Understanding these competing influences is paramount to achieving selectivity in your reactions.

This guide will walk you through the key challenges, from controlling the site of electrophilic attack to preventing common side reactions, providing you with the technical insights to streamline your synthetic workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Controlling N-functionalization versus C-H Functionalization

Question 1: I am attempting a C-H functionalization (e.g., alkylation, acylation) of this compound, but I am observing significant N-functionalization of the amino group. How can I favor C-H functionalization?

Answer: This is a classic challenge arising from the nucleophilic nature of the 3-amino group, which can readily react with electrophiles. To favor C-H functionalization, you need to either decrease the nucleophilicity of the amino group or enhance the reactivity of the pyridine ring at the desired carbon position.

Underlying Principle: The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile. In many reactions, this nitrogen will be more reactive towards electrophiles than the C-H bonds of the pyridine ring.

Troubleshooting Strategies:

  • Protection of the Amino Group: This is the most direct and often most effective strategy. By converting the amino group into a less nucleophilic functionality, you can effectively "turn off" its reactivity.

    • Recommended Protecting Groups:

      • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that can be introduced under basic conditions using di-tert-butyl dicarbonate ((Boc)₂O).[1] It is stable to a wide range of reaction conditions and can be readily removed with acid (e.g., trifluoroacetic acid).

      • Acetyl (Ac): Acetylation with acetic anhydride or acetyl chloride can also be effective. However, the acetyl group is more electron-withdrawing and may further deactivate the pyridine ring.

      • Trityl (Tr): For bulky protection, trityl chloride can be used.

  • Choice of Reaction Conditions:

    • Lewis Acid Catalysis: In some cases, a Lewis acid can coordinate to the pyridine nitrogen, increasing the electrophilicity of the ring and promoting C-H functionalization.

    • Solvent Effects: Non-polar, aprotic solvents may favor C-H functionalization by disfavoring the formation of charged intermediates that can arise from N-functionalization.[2]

Experimental Protocol: Boc Protection of this compound

StepProcedure
1.Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
2.Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
3.Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise at room temperature.
4.Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
5.Upon completion, quench the reaction with water and extract the product with an organic solvent.
6.Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.
Achieving Regioselectivity in C-H Functionalization

Question 2: I have successfully protected the amino group and am proceeding with an electrophilic aromatic substitution. Which position on the pyridine ring (C4 or C6) is more likely to be functionalized, and how can I influence this selectivity?

Answer: The regioselectivity of electrophilic substitution on the protected this compound will be dictated by a combination of electronic and steric factors. The protected amino group at C3 is an ortho-, para-director, activating the C2, C4, and C6 positions. However, the C2 position is already substituted with a cyano group. Therefore, the competition is primarily between the C4 and C6 positions.

Underlying Principles:

  • Electronic Effects: The protected amino group directs electrophiles to the C4 and C6 positions through resonance stabilization of the intermediate sigma complex. The electron-withdrawing cyano group at C2 and the chloro group at C5 will influence the electron density at C4 and C6. The chloro group, being ortho to C6 and meta to C4, will have a more deactivating effect at C6.

  • Steric Effects: The C6 position is sterically more hindered due to the adjacent chloro group at C5. The C4 position is flanked by the protected amino group at C3 and the chloro group at C5. The bulkiness of the protecting group on the amino group will play a significant role in the steric accessibility of the C4 position.

Predicted Selectivity and Troubleshooting:

  • Favored Position: In most cases, functionalization at the C4 position is favored due to the combination of electronic activation from the protected amino group and reduced steric hindrance compared to the C6 position.

  • Influencing Selectivity:

    • Bulky Protecting Groups: Using a bulkier protecting group on the amino group (e.g., Trityl) can further disfavor reaction at the C4 position, potentially increasing the proportion of the C6-functionalized product, although this may also decrease the overall reaction rate.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is often the less sterically hindered route (C4).

    • Choice of Electrophile: A bulkier electrophile will be more sensitive to steric hindrance and will therefore favor reaction at the less hindered C4 position.

Workflow for Determining Regioselectivity

G cluster_0 Starting Material cluster_1 Electrophilic Aromatic Substitution cluster_2 Potential Products A 3-(Protected-amino)- 5-chloropicolinonitrile B Reaction with Electrophile (E+) A->B C C4-Functionalized Product (Major) B->C Favored pathway (less steric hindrance) D C6-Functionalized Product (Minor) B->D Disfavored pathway (more steric hindrance)

Caption: Predicted regioselectivity in electrophilic substitution.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Question 3: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction at the C5 position (displacing the chloro group), but I am getting low yields and decomposition of my starting material. What could be the issue?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3][4] However, the success of these reactions on this compound can be sensitive to the reaction conditions, particularly due to the presence of multiple functional groups that can interact with the catalyst.

Underlying Principles:

  • Catalyst Poisoning: The amino group and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Substrate Decomposition: The reaction conditions, especially the base and temperature, can lead to decomposition of the starting material or product.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired oxidative addition and reductive elimination steps.

Troubleshooting Strategies:

ParameterPotential IssueRecommended Solution
Catalyst Catalyst deactivation or poisoning.Use a higher catalyst loading (e.g., 5-10 mol%). Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Ligand Inappropriate ligand for the substrate.Screen a variety of phosphine ligands, including bulky electron-rich ligands like XPhos, SPhos, or RuPhos, which are often effective for challenging cross-coupling reactions.[5]
Base Base-mediated decomposition or side reactions.Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Avoid strong bases like NaOtBu if decomposition is observed.
Temperature Thermal decomposition of the starting material or product.Run the reaction at a lower temperature for a longer period. Microwave irradiation can sometimes provide rapid heating and improve yields.
Solvent Poor solubility or side reactions with the solvent.Use anhydrous, deoxygenated solvents. Common choices include toluene, dioxane, or DMF.

Self-Validating Protocol for a Suzuki Coupling:

  • Control Experiment: Run the reaction without the palladium catalyst to ensure that the observed product formation is indeed palladium-mediated.

  • Ligand Screen: Set up a parallel screen of different phosphine ligands with a standard set of reaction conditions to identify the optimal ligand for your specific transformation.

  • Base Screen: With the optimal ligand, screen a variety of bases to find the one that gives the best yield with minimal side product formation.

Addressing Common Side Reactions

Question 4: During my N-alkylation attempts (without protection), I am observing the formation of di-alkylated and even tri-alkylated products. How can I achieve selective mono-alkylation of the amino group?

Answer: The formation of over-alkylated products is a common issue in the N-alkylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[6]

Underlying Principle: The alkyl group(s) on the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and makes the secondary amine a stronger nucleophile than the primary amine. This leads to a rapid second alkylation reaction.

Troubleshooting Strategies:

  • Use a Large Excess of the Amine: By using a significant excess of this compound relative to the alkylating agent, you can increase the statistical probability that the alkylating agent will react with the primary amine rather than the mono-alkylated product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.

  • Reductive Amination: A more controlled approach is to perform a reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired amine. This method generally provides much higher selectivity for mono-alkylation.

  • Use of Protecting Groups: As mentioned earlier, protecting the amino group, performing the desired functionalization elsewhere on the molecule, and then deprotecting and performing a selective mono-alkylation can be a reliable, albeit longer, route.

Reductive Amination Workflow

G A This compound C Imine Intermediate A->C B Aldehyde or Ketone B->C E Mono-alkylated Product C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: Workflow for selective mono-alkylation via reductive amination.

References

  • Royal Society of Chemistry. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. Retrieved from [Link]

  • Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Process for the N-alkylation of aminopyridines.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). BOC protection method for aminopyridine.
  • ResearchGate. (2018). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-aminopyridine-4-carboxaldehyde, 3-boc protected. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Diagram]. Retrieved from [Link]

  • Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. (2026, January 29). Retrieved from [Link]

  • ResearchGate. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • CORE. (n.d.). 3-aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PMC. (n.d.). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Retrieved from [Link]

  • ACS Publications. (2026, February 5). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nature. (2025, January 7). Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs. Retrieved from [Link]

  • ResearchGate. (2018). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Retrieved from [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

  • ResearchGate. (2011). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

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  • ResearchGate. (2008). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

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  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

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Technical Support Center: Stabilizing Fluorinated Furan Derivatives During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated furan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and stabilizing these valuable compounds. The introduction of fluorine-containing substituents can dramatically alter the physical, chemical, and biological properties of furan-based molecules, but it also introduces unique stability challenges.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of fluorinated furan derivatives, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My fluorinated furan derivative is decomposing during the reaction workup. What are the likely causes and how can I prevent this?

Answer:

Decomposition during workup is a frequent issue, often stemming from the inherent instability of the furan ring, which can be exacerbated by fluorine substitution. The primary culprits are typically acidic conditions and exposure to air.

Causality: The electron-rich nature of the furan ring makes it susceptible to electrophilic attack and polymerization, especially under acidic conditions.[3] Fluorine substituents, particularly electron-withdrawing groups like trifluoromethyl (CF3), can increase the electrophilicity of the furan ring, making it even more prone to nucleophilic attack and ring-opening.[4][5] Exposure to atmospheric oxygen can also lead to the formation of unstable peroxides.[6]

Troubleshooting Steps & Solutions:

  • Neutralize Promptly and Gently: Immediately after the reaction is complete, quench the reaction mixture and neutralize any acid catalysts. Use a mild base such as saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong acids during extraction.

  • Minimize Exposure to Air: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Degas all solvents used in the extraction and purification steps.

  • Lower the Temperature: Conduct the workup at reduced temperatures (0 °C or below) to slow down potential decomposition pathways.

  • Use of Protective Groups: In some cases, it may be beneficial to employ a protecting group strategy for the furan ring itself, although this adds steps to the synthesis.[7][8][9]

Question 2: I am observing significant by-product formation, including ring-opened products, during my fluorination reaction. How can I improve the selectivity?

Answer:

The formation of ring-opened by-products is a clear indicator that the reaction conditions are too harsh for the sensitive fluorinated furan ring.[4][5]

Causality: Strong fluorinating agents or harsh acidic conditions can lead to undesired side reactions, including ring-opening fluorination.[10] The Lewis acidity of some catalysts can also promote decomposition pathways.[11][12]

Troubleshooting Steps & Solutions:

  • Choice of Fluorinating Agent: Opt for milder and more selective fluorinating agents. For instance, instead of elemental fluorine, consider using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

  • Catalyst Selection: If a Lewis acid is required, screen for a milder option. For example, zinc chloride (ZnCl₂) might be a gentler alternative to aluminum chloride (AlCl₃).[11]

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration can often improve selectivity and minimize by-product formation.

  • Solvent Effects: The choice of solvent can influence the reactivity and stability of the intermediates. Consider using less polar, aprotic solvents to temper the reactivity of the fluorinating agent.

Question 3: My purified fluorinated furan derivative is unstable and decomposes upon storage. What are the best practices for storing these compounds?

Answer:

The long-term stability of purified fluorinated furans is a significant concern due to their inherent reactivity.

Causality: As with in-process instability, decomposition upon storage is often due to slow reactions with atmospheric oxygen and moisture, as well as potential acid-catalyzed degradation from trace impurities.[13] The strong carbon-fluorine bond itself is very stable, but its influence on the electronics of the furan ring can lead to instability of the molecule as a whole.[14]

Best Practices for Storage:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container.

  • Low Temperature: Store at low temperatures, typically in a freezer at -20 °C or below.[13]

  • Protection from Light: Use amber-colored vials or store in the dark to prevent photochemical decomposition.

  • High Purity: Ensure the compound is of the highest possible purity, as trace acidic or metallic impurities can catalyze decomposition.

  • Solvent Choice for Stock Solutions: If storing as a solution, use a dry, aprotic solvent. Methanol can sometimes be used for perfluoroalkyl substances, but its suitability should be verified for your specific compound.[15]

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated furan derivatives often challenging to synthesize and handle?

A1: The furan ring is an electron-rich aromatic system, making it prone to oxidation, polymerization, and ring-opening under acidic conditions.[3][4][5] The introduction of highly electronegative fluorine atoms or fluoroalkyl groups can further activate the ring towards certain reactions or introduce new decomposition pathways. Many fluorinating reagents are also highly reactive and can be corrosive or toxic, requiring special handling precautions.[3][16][17]

Q2: What are some common synthetic routes to introduce fluorine or fluorinated groups onto a furan ring?

A2: Several methods exist, and the choice depends on the desired substitution pattern and the starting materials.

  • Direct Fluorination: This involves the use of electrophilic fluorinating agents to directly substitute a hydrogen atom on the furan ring.[3]

  • Building Block Approach: This strategy utilizes starting materials that already contain the desired fluorine-containing group.[3] For example, cyclization reactions of fluorinated precursors are a common method.[18][19]

  • From other Functional Groups: It is also possible to convert other functional groups on the furan ring into a fluorine-containing moiety.

Q3: How can I purify my fluorinated furan derivative without causing decomposition?

A3: Purification requires careful consideration of the compound's stability.

  • Chromatography: Use neutral or deactivated silica gel for column chromatography. A small amount of a mild base, like triethylamine, can be added to the eluent to prevent decomposition on the column.

  • Distillation: If the compound is volatile, distillation under reduced pressure and at the lowest possible temperature can be effective. Ensure the distillation apparatus is free of acidic residues.

  • Crystallization: If the compound is a solid, crystallization from a suitable solvent is often the best method for achieving high purity.[20]

Q4: What analytical techniques are best for characterizing my fluorinated furan derivatives and assessing their purity?

A4: A combination of spectroscopic methods is typically employed.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and purity assessment. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which can help confirm the structure.

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups.[21]

  • Elemental Analysis: Can be used to confirm the elemental composition of the final product.[21]

Experimental Protocols & Data

Table 1: Recommended Conditions for Common Synthetic Transformations
TransformationReagent/CatalystSolventTemperature (°C)Key Considerations
Electrophilic FluorinationSelectfluor®Acetonitrile25-50Mild conditions, good for many substrates.
Paal-Knorr Furan Synthesis with Fluorinated PrecursorsAcid catalyst (e.g., p-TsOH)Toluene80-110Ensure anhydrous conditions.[22]
Purification via Column ChromatographyDeactivated Silica GelHexanes/Ethyl Acetate + 0.1% TriethylamineAmbientDeactivation of silica prevents acid-catalyzed decomposition.
StorageInert Atmosphere (Argon)Solid or Anhydrous Aprotic Solvent-20Minimize exposure to air, moisture, and light.[13]
Protocol 1: General Procedure for the Neutralization and Workup of an Acid-Catalyzed Reaction
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until the effervescence ceases and the aqueous layer is neutral to pH paper.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (< 30 °C).

Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Decomposition During Synthesis

Decomposition Decomposition Observed Workup During Workup? Decomposition->Workup Reaction During Reaction? Workup->Reaction No Neutralize Gentle Neutralization (NaHCO3) Workup->Neutralize Yes Storage During Storage? Reaction->Storage No Conditions Optimize Conditions: - Lower Temp - Milder Reagents Reaction->Conditions Yes Store Proper Storage: - Inert Atmosphere - Low Temp Storage->Store Yes

Caption: A decision tree for troubleshooting decomposition issues.

Diagram 2: Key Factors Influencing Stability

Stability Furan Stability Acid Acidic Conditions Acid->Stability decreases Oxygen Oxygen (Air) Oxygen->Stability decreases Temp High Temperature Temp->Stability decreases Light Light Exposure Light->Stability decreases Purity High Purity Purity->Stability increases Inert Inert Atmosphere Inert->Stability increases

Caption: Factors that positively and negatively impact stability.

References

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  • ResearchGate. (2025, August 5). Synthesis of fluorofurans and perfluoroalkylfurans. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Furan. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

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  • National Institutes of Health. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Retrieved from [Link]

  • American Chemical Society. (2021, December 30). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fluorous Lewis acids and phase transfer catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Retrieved from [Link]

  • National Institutes of Health. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Retrieved from [Link]

  • American Chemical Society. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • National Institutes of Health. (2021, November 4). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Protecting-group-free synthesis as an opportunity for invention. Retrieved from [Link]

  • PubMed Central. (n.d.). Ring-opening fluorination of bicyclic azaarenes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of heterocyclic substituted fluoran compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening reactions of furans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New route for synthesis of furan derivatives from protected α-ketols and ketones. A total synthesis of furoventalene. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from [Link]

  • ResearchGate. (2020, October 20). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]

  • Zachariah Group. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. Retrieved from [Link]

  • National Institutes of Health. (2021, November 22). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Retrieved from [Link]

  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Retrieved from [Link]

  • American Chemical Society. (2026, February 3). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

Sources

TLC and HPLC monitoring for 3-Amino-5-chloropicolinonitrile reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource designed for analytical chemists and process development scientists. It assumes access to standard analytical equipment (HPLC-UV/DAD, TLC) and focuses on the specific physicochemical challenges of 3-Amino-5-chloropicolinonitrile (CAS: 26154-32-5).

Subject: Method Development & Troubleshooting for Reaction Monitoring (TLC/HPLC) Molecule ID: this compound (CAS: 26154-32-5) Structure Context: Pyridine core, C2-Nitrile (EWG), C3-Amine (Donor), C5-Chlorine (EWG/Lipophilic).

Executive Summary & Molecule Behavior

Why this molecule is difficult: This compound presents a "push-pull" electronic system. The pyridine nitrogen is typically basic, but the strong electron-withdrawing effects of the nitrile (-CN) at C2 and chlorine (-Cl) at C5 significantly lower the pKa of the ring nitrogen compared to unsubstituted pyridine.

  • Chromatographic Consequence: While less basic than simple aminopyridines, the C3-amino group still acts as a hydrogen bond donor, causing "tailing" on silica (TLC) and peak broadening on standard C18 columns (HPLC) due to silanol interactions.

  • Detection: The conjugated pyridine system provides strong UV absorption at 254 nm and 280 nm .

TLC Monitoring Guide (The "Quick Check")

Standard Operating Procedure (SOP)

Goal: Rapid qualitative assessment of reaction completion (disappearance of starting material).

ParameterRecommendationMechanism / Rationale
Stationary Phase Silica Gel 60 F254Standard normal phase.
Mobile Phase A Hexane / Ethyl Acetate (3:1 to 1:1)Start here. If product stays at baseline, increase polarity.
Mobile Phase B DCM / Methanol (95:5)Use if the compound is too polar for Hex/EtOAc.
Critical Additive 1% Triethylamine (TEA) or NH₄OHMandatory. Neutralizes acidic silanol sites on the silica to prevent the amine "streak."
Visualization 1 UV 254 nm Primary method. The aromatic pyridine ring quenches fluorescence (dark spot).
Visualization 2 Ninhydrin Stain Secondary. The free primary amine (-NH₂) will turn red/purple upon heating.
Troubleshooting FAQ: TLC

Q: My product spot is streaking (tailing) badly, even with TEA. Why? A: You likely have "sample overload" or residual acid in your reaction matrix.

  • Fix: Dilute your spot sample significantly. If the reaction mixture is acidic (e.g., from a chlorination reaction), perform a mini-workup in a vial (add sat. NaHCO₃, extract into EtOAc) before spotting.

Q: I cannot distinguish the Product (Amino) from the Precursor (Nitro). A: This is common in reduction reactions (Nitro


 Amino).
  • The Shift: The Nitro precursor is less polar (H-bond acceptor only) and will run higher (higher Rf) .

  • The Product: The Amino product is an H-bond donor and will run lower (lower Rf) .

  • Confirmation: Co-spot the plate. Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn Mix. The product should be the new, lower spot.

HPLC Method Development (The "Quantification")

Recommended Method Parameters

For robust quantification, Reverse Phase (RP-HPLC) is the standard.

ParameterConditionRationale
Column C18 (End-capped) or Phenyl-HexylEnd-capping reduces silanol interactions. Phenyl phases offer unique selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% H₃PO₄ or 10mM Ammonium Formate (pH 3.0) Acidic pH ensures the amine is fully protonated (BH⁺), improving solubility and peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic heterocycles than Methanol.
Gradient 5% B

95% B over 15 min
Generic scouting gradient to locate all impurities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection 280 nm (Quant), 254 nm (Qual)280 nm often minimizes solvent cut-off noise while capturing the pyridine

transition.
Troubleshooting FAQ: HPLC

Q: The peak is splitting or has a "shoulder." A: This usually indicates partial ionization.

  • The Science: If your buffer pH is near the pKa of the molecule (likely pKa ~3-4 due to EWG effects), the molecule flips between neutral and protonated states.

  • The Fix: Move the pH at least 2 units away from the pKa.[1]

    • Option A (Low pH): Use 0.1% TFA or Phosphoric Acid (pH ~2). Keeps it fully protonated.

    • Option B (High pH): Use 10mM Ammonium Bicarbonate (pH 10) only if using a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH). This keeps the amine neutral.

Q: I see a "ghost peak" in the blank run after my sample. A: Chlorinated pyridines can be "sticky" (lipophilic).

  • Fix: Add a "Needle Wash" step with 100% ACN or MeOH in your autosampler sequence to prevent carryover.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for method development and reaction monitoring.

Diagram 1: HPLC Method Optimization Logic

This flowchart guides you through solving peak shape issues specific to aminopyridines.

HPLC_Troubleshooting Start Start: Initial HPLC Run (Generic C18, Water/ACN, No Buffer) CheckPeak Check Peak Shape Start->CheckPeak Tailing Issue: Broad Tailing Peak CheckPeak->Tailing Interaction with Silanols Splitting Issue: Split/Shoulder Peak CheckPeak->Splitting Partial Ionization Good Peak Shape Acceptable CheckPeak->Good AddBuffer Action: Add Buffer (Force Protonation) Tailing->AddBuffer PHCheck Action: Check pKa vs pH Splitting->PHCheck LowPH Try pH 2-3 (0.1% H3PO4 or Formic Acid) AddBuffer->LowPH LowPH->CheckPeak Retest PHCheck->LowPH Option A (Standard) HighPH Try High pH (pH 9-10) (Req. Hybrid Column) PHCheck->HighPH Option B (Alternative) HighPH->CheckPeak Retest

Caption: Decision tree for optimizing peak symmetry in aminopyridines. Tailing requires silanol suppression; splitting requires pH adjustment away from the pKa.

Diagram 2: Reaction Monitoring Loop

This workflow ensures you are tracking the correct chemical species during synthesis.

Rxn_Monitoring Rxn Reaction Mixture Sample 1. Take Aliquot (50 uL) Rxn->Sample Quench 2. Mini-Workup (EtOAc/Bicarb) Sample->Quench Remove Acids/Bases Analysis 3. Analysis Selection Quench->Analysis TLC TLC (Qualitative) Did SM disappear? Analysis->TLC Quick Check HPLC HPLC (Quantitative) % Conversion? Analysis->HPLC Precise Data Decision Decision Gate TLC->Decision HPLC->Decision Stop Stop & Isolate Decision->Stop >98% Conv. Continue Continue Heating Decision->Continue <98% Conv. Continue->Rxn Loop

Caption: Standardized workflow for monitoring reaction progress. The "Mini-Workup" step is critical for protecting HPLC columns and ensuring accurate TLC Rf values.

References & Authority

The protocols above are derived from standard methodologies for heterocyclic amine analysis.

  • Dolan, J. W. "Buffer Choice for HPLC Separations." LCGC North America, 2013. Link

    • Relevance: Establishes the rule of maintaining pH +/- 2 units from pKa for robust peak shape.

  • Sielc Technologies. "HPLC Separation of Aminopyridines." Application Notes. Link

    • Relevance: Details the behavior of aminopyridine isomers and the necessity of specific mobile phase modifiers.

  • Reich, E., & Schibli, A. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007. (Standard Reference for TLC Staining)

    • Relevance: Validates the use of Ninhydrin for primary amines and UV for conjugated systems.

  • PubChem. "3-Amino-5-chloropyridine (Analogous Structure Data)." Link

    • Relevance: Provides physicochemical data on the closest structural analog to predict solubility and pKa trends.

Sources

Technical Support Center: Navigating Harsh Reaction Conditions in Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aminopyridine scaffolds. The inherent electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions, which can lead to a host of challenges including low yields, side product formation, and catalyst deactivation.

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome these obstacles. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering not just solutions, but the rationale behind them.

Section 1: Troubleshooting Common High-Temperature Amination Reactions

High-temperature reactions are a cornerstone of aminopyridine synthesis, particularly for overcoming the activation energy barrier of nucleophilic substitution on an electron-poor ring. However, these conditions can also be a primary source of experimental frustration.

FAQ 1: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine. What are the likely causes and how can I improve it?

Underlying Expertise: The Chichibabin reaction, while classic, is notoriously sensitive. The reaction of pyridine with sodium amide proceeds via a nucleophilic addition-elimination mechanism, forming a hydride as a leaving group.[1][2][3] Success hinges on the delicate balance of nucleophilic attack and the subsequent elimination step.

Troubleshooting Steps:

  • Inadequate Dehydration: Sodium amide is extremely sensitive to moisture. Any residual water will quench the amide anion, halting the reaction. Ensure your pyridine and solvent (typically toluene or xylene) are rigorously dried before use.

  • Suboptimal Temperature: While high temperatures are required, excessive heat can lead to decomposition of the starting material and product. A typical range is 110-130°C. If you observe significant charring or tar formation, consider reducing the temperature.

  • Poor Mixing: This is a heterogeneous reaction. Vigorous stirring is crucial to ensure efficient contact between the molten sodium amide and the pyridine.

  • Side Reactions: Dimerization and polymerization of the pyridine can occur, especially at elevated temperatures.[4] Using a slight excess of sodium amide can sometimes favor the desired amination.

Workflow for Optimizing the Chichibabin Reaction:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_troubleshooting Troubleshooting P1 Dry Pyridine & Solvent P2 Use Fresh Sodium Amide P1->P2 Ensure anhydrous conditions R1 Vigorous Stirring P2->R1 Start Reaction R2 Optimal Temperature (110-130°C) R1->R2 T1 Low Yield? R2->T1 Post-Reaction Analysis T2 Observe Charring? T1->T2 Yes T4 Increase Stirring Rate T1->T4 No T3 Decrease Temperature T2->T3 Yes

Caption: Troubleshooting workflow for the Chichibabin reaction.

FAQ 2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on a halopyridine, but the reaction is sluggish even at high temperatures. What can I do?

Underlying Expertise: The success of an SNAr reaction on a pyridine ring is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.[5] Unlike typical SN1 and SN2 reactions, the mechanism involves the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex).[6] The stability of this intermediate is key.

Troubleshooting Steps:

  • Leaving Group Position: Halogens at the 2- and 4-positions are significantly more reactive than those at the 3-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing substantial stabilization. For 3-halopyridines, consider alternative strategies like transition-metal-catalyzed cross-coupling.

  • Activation: If your substrate lacks electron-withdrawing groups, the reaction will be inherently slow. While not always possible to modify the starting material, be aware that this is a common limitation.

  • Solvent Choice: Highly polar, aprotic solvents like DMSO or DMF are generally preferred as they can solvate the charged intermediate.

  • Stronger Nucleophile/Base: If using an amine nucleophile, consider deprotonation with a strong, non-nucleophilic base (e.g., NaH) prior to addition to the halopyridine.

Data-Driven Solvent Selection for SNAr:

SolventDielectric Constant (ε)General Observation
Toluene2.4Often too non-polar, leading to slow reactions.
Dioxane2.2Similar to toluene, but can be effective in some cases.
DMF 37 Good choice, promotes solubility and stabilizes intermediates.
DMSO 47 Excellent choice, highly polar and aprotic.

Section 2: Challenges in Transition-Metal-Catalyzed Aminations

Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann aminations, have become powerful tools for C-N bond formation.[7][8] However, the unique electronic properties of pyridines can present specific challenges.

FAQ 3: My Buchwald-Hartwig amination of a 2-bromopyridine is failing. What are the common pitfalls?

Underlying Expertise: The Buchwald-Hartwig amination is a robust method, but the pyridine nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[9] The choice of ligand, base, and solvent is therefore critical to success.

Troubleshooting Steps:

  • Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, preventing the desired catalytic cycle.[9]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) that can sterically hinder the coordination of the pyridine nitrogen.

  • Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the active catalyst.[9]

    • If using a strong base (e.g., NaOtBu): Ensure it is fresh and handled under inert conditions.

    • If substrate is base-sensitive: Consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[9]

  • Solvent Considerations: While toluene and dioxane are common, they may not be optimal for polar pyridine substrates.[9][10]

    • Alternative Solvents: Consider t-BuOH or DMF for improved solubility.[9]

  • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Visualizing Catalyst Inhibition:

G cluster_desired Desired Catalytic Cycle cluster_inhibition Inhibition Pathway D1 Pd(0) Catalyst D2 Oxidative Addition D1->D2 I2 Inactive Pd-Pyridine Complex D1->I2 D3 Amine Coordination D2->D3 D4 Reductive Elimination D3->D4 D4->D1 I1 Pyridine Substrate I1->D1 Coordination

Caption: Desired catalytic cycle vs. catalyst inhibition by pyridine.

FAQ 4: I am struggling with a copper-catalyzed Ullmann condensation for aminopyridine synthesis. What factors should I investigate?

Underlying Expertise: The Ullmann condensation is a classical method for forming C-N bonds, often requiring high temperatures.[11] Modern protocols have introduced ligands to facilitate the reaction under milder conditions, but challenges remain.

Troubleshooting Steps:

  • Catalyst Source and Loading: Copper(I) salts (e.g., CuI) are typically more effective than Copper(II) salts. High catalyst loadings can sometimes be necessary, but this can complicate purification.[12]

  • Ligand Choice: The use of ligands like 1,10-phenanthroline or diamines can significantly accelerate the reaction and allow for lower temperatures.

  • Base and Solvent: A strong base (e.g., K₂CO₃, Cs₂CO₃) is generally required. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.

  • Microwave Irradiation: For sluggish reactions, microwave-assisted heating can dramatically reduce reaction times and improve yields.[13]

Section 3: Purification and Workup under Harsh Conditions

Successfully synthesizing your aminopyridine is only half the battle. Isolating the product from a complex, high-temperature reaction mixture presents its own set of challenges.

FAQ 5: My aminopyridine is water-soluble, and I'm losing a significant amount during aqueous workup. How can I improve my product recovery?

Underlying Expertise: The basicity of the amino group and the polarity of the pyridine ring can impart significant water solubility to aminopyridine products. Standard extraction procedures are often inefficient.

Troubleshooting Steps:

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) over several hours is often the most effective method.[14][15]

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic product in the aqueous phase.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. At a pH well above the pKa of the aminopyridine, it will be in its free base form, which is generally less water-soluble than its protonated salt.

  • Alternative Purification: If extraction proves difficult, consider alternative purification methods such as column chromatography on silica gel (if the compound is stable) or cation-exchange chromatography.[16]

Detailed Protocol: Continuous Liquid-Liquid Extraction

  • Apparatus Setup: Assemble a continuous liquid-liquid extractor according to the manufacturer's instructions. Ensure all glassware is clean and dry.

  • Aqueous Phase: Cool the reaction mixture to room temperature and transfer it to the extractor. If necessary, adjust the pH and add salt as described above.

  • Organic Phase: Fill the boiling flask with the chosen extraction solvent (e.g., diethyl ether).

  • Extraction: Gently heat the boiling flask. The solvent will vaporize, condense, and pass through the aqueous layer, continuously extracting the product.

  • Duration: Allow the extraction to proceed for 12-24 hours for optimal recovery.

  • Workup: After extraction, cool the boiling flask, and dry the organic extract over an appropriate drying agent (e.g., Na₂SO₄, MgSO₄). The product can then be isolated by evaporating the solvent.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism.
  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Optimizing reaction conditions for creating 4-aminopyridine derivatives.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). 14 questions with answers in AMINOPYRIDINES | Science topic.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC.
  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design.
  • ResearchGate. (n.d.). Structure-based optimization of aminopyridines as PKCθ inhibitors.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • ResearchGate. (n.d.). (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • Wikipedia. (n.d.). Chichibabin reaction.
  • Who we serve. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides..
  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||.
  • RSC Publishing. (n.d.). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5.
  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration.
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • Scientific Update. (2018). The Chichibabin amination reaction.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

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Technical Support Center: Stability & Storage of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Storage Dashboard

Compound: 3-Amino-5-chloropicolinonitrile Class: Halogenated Aminopyridine / Picolinonitrile Primary Risks: Nitrile Hydrolysis (Moisture), Amino-oxidation (Air/Light).

This guide addresses the specific stability challenges of This compound . Unlike simple chloropyridines, the presence of the nitrile group at the C2 position (ortho to the ring nitrogen) creates a highly activated center susceptible to nucleophilic attack by water. Furthermore, the electron-donating amino group at C3 increases the ring's electron density, making it prone to photo-oxidation.

Quick-Reference Storage Protocol
ParameterRecommended ConditionCriticality
Temperature 2°C to 8°C (Refrigerated)High - Retards hydrolysis kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Medium - Prevents amino-oxidation.
Humidity < 30% RH (Desiccator required)Critical - Moisture is the primary degradation vector.
Container Amber Glass with Teflon-lined capHigh - Blocks UV light; Teflon prevents leaching.
Shelf Life 12 Months (under optimal conditions)Re-test purity every 6 months.

Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the molecular vulnerabilities. The 2-cyano group is activated by the adjacent pyridine nitrogen, making it significantly more electrophilic than a standard benzonitrile.

Pathway Analysis
  • Hydrolysis (Primary Failure Mode): Moisture attacks the nitrile carbon. This proceeds stepwise: first to the Amide (3-amino-5-chloropicolinamide), then to the Acid (3-amino-5-chloropicolinic acid). This reaction is acid/base catalyzed but can occur at neutral pH over time if moisture is present.

  • Oxidative Discoloration: The primary amine (-NH2) is susceptible to radical oxidation, leading to N-oxides or azo-coupling (dimerization), which manifests as a color shift from off-white to yellow/brown.

Visualizing the Degradation Pathways

degradation_pathways Figure 1: Primary degradation pathways for this compound. Parent This compound (Target Molecule) Amide Intermediate Amide (Hydrolysis Product 1) Parent->Amide + H2O (Hydrolysis) Oxides Azo Dimers / N-Oxides (Colored Impurities) Parent->Oxides + O2 / UV Light Acid Picolinic Acid Derivative (Hydrolysis Product 2) Amide->Acid + H2O (Hydrolysis)

Figure 1: The primary threat is moisture-driven hydrolysis (Red arrows), followed by oxidative discoloration (Grey dashed arrow).

Troubleshooting & FAQs

Q1: My sample has turned from off-white to a dark yellow/brown. Is it still usable?

Diagnosis: This indicates oxidative degradation of the amino group, likely due to exposure to air or light.

  • Impact: While the color change looks dramatic, the actual mass percentage of the impurity might be low (<1%).

  • Action:

    • Perform an HPLC check. If purity is >98%, the color is likely a trace surface impurity (azo compounds have high extinction coefficients).

    • If purity is compromised, perform a recrystallization . (Suggested solvent: Ethanol/Water mixture or Toluene, depending on solubility profile).

    • Prevention: Store in amber vials under Argon.

Q2: I see a new peak in my HPLC chromatogram at a shorter retention time (earlier elution). What is it?

Diagnosis: This is almost certainly the Hydrolysis Product (Amide) .

  • Reasoning: The amide functionality is more polar than the nitrile, causing it to elute earlier on a Reverse Phase (C18) column.

  • Action:

    • Check your storage desiccant. If the silica gel is pink/green, moisture has entered.

    • This impurity is difficult to remove by simple washing. Recrystallization is required.

    • Critical Note: If you see two early peaks, the second one is likely the Carboxylic Acid , indicating advanced degradation.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?

Answer: No, not for long-term storage.

  • Methanol: Nucleophilic attack by methanol (methanolysis) can convert the nitrile to a methyl imidate ester over time, especially if trace acid is present.

  • DMSO: DMSO is hygroscopic (absorbs water from air). Wet DMSO will rapidly hydrolyze the nitrile.

  • Protocol: Always store as a dry solid . If you must make a stock solution, use Anhydrous DMSO, store at -20°C, and use within 1 week.

Quality Control (QC) Protocols

Use this self-validating workflow to determine if your batch is fit for use.

Standard HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond detection).

QC Decision Tree

qc_workflow Figure 2: QC Decision Logic for this compound. Start Start QC Check Visual Visual Inspection: Is it Off-White/Cream? Start->Visual HPLC Run HPLC (Gradient Method) Visual->HPLC Yes Visual->HPLC No (Note Color) PurityCheck Is Purity > 98%? HPLC->PurityCheck ImpurityID Identify Impurity RRT (Relative Retention Time) PurityCheck->ImpurityID No Pass PASS: Release for Use PurityCheck->Pass Yes FailOx FAIL: Oxidation (Recrystallize) ImpurityID->FailOx Late Eluting or Trace Colored Species FailHyd FAIL: Hydrolysis (Discard/Reprocess) ImpurityID->FailHyd Early Eluting (Polar Amide/Acid)

Figure 2: Logic flow for determining batch quality based on HPLC retention times.

Safety & Handling (SDS Highlights)

  • Hazard Class: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant.

  • Signal Word: WARNING .

  • Handling:

    • Avoid dust formation.[1]

    • Use a fume hood; aminopyridines can be potent sensitizers.

    • Incompatibility: Strong oxidizing agents, Strong acids (catalyze hydrolysis), Strong bases (catalyze hydrolysis).

References

  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine (Hydrolysis Product Data). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol. (Demonstrating hydrolysis pathways of chlorinated pyridines). PLoS ONE. Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

3-Amino-5-chloropicolinonitrile: The Definitive Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 3-Amino-5-chloropicolinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the synthesis of heterocyclic kinase inhibitors, This compound (CAS: 72537-17-8) is a critical scaffold. However, its characterization is frequently complicated by regioisomerism (specifically the 6-chloro analog) and solvent-dependent spectral broadening.

This guide moves beyond simple data listing. It provides a comparative analysis of solvent systems (DMSO-d₆ vs. CDCl₃) and establishes a self-validating protocol to distinguish this specific isomer from synthesis byproducts.

The Molecule:

  • Core: Pyridine[1][2][3][4][5][6]

  • Substituents: Nitrile (-CN) at C2; Amine (-NH₂) at C3; Chlorine (-Cl) at C5.

  • Active Protons: H4, H6, and NH₂.

Structural Visualization & Numbering Logic

To ensure accurate assignment, we use the IUPAC numbering system where the Pyridine Nitrogen is position 1.

G N1 N1 C2 C2 (CN) N1->C2 C3 C3 (NH2) C2->C3 C4 C4 (H) C3->C4 C5 C5 (Cl) C4->C5 H_coupling Meta-Coupling (J ~2.0 Hz) C4->H_coupling C6 C6 (H) C5->C6 C6->N1 C6->H_coupling

Figure 1: Connectivity and key scalar coupling interaction between H4 and H6.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the aromatic signals.

Option A: DMSO-d₆ (Recommended) [7]
  • Performance: High polarity stabilizes the amine protons via hydrogen bonding.

  • Result: The -NH₂ signal appears as a distinct broad singlet (or doublet if H-bonding is strong) between 6.0–7.5 ppm.

  • Utility: Essential for confirming the presence of the amine group and integrating it (2H) to verify purity.

Option B: CDCl₃ (Alternative)
  • Performance: Lower polarity leads to rapid proton exchange.

  • Result: The -NH₂ signal is often extremely broad, flattened into the baseline, or chemically shifted upfield (variable 4.0–5.5 ppm).

  • Risk: Researchers often mistakenly assume the amine is missing or the integration is wrong.

  • Utility: Better for resolving subtle coupling constants (

    
    ) between H4 and H6 due to sharper lineshape in the aromatic region.
    
1H NMR Data & Assignment (400 MHz)

The following data represents the DMSO-d₆ profile, as it is the industry standard for polar heterocycles.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Explanation
H6 8.05 – 8.15 Doublet (d)1H

Deshielded. Located adjacent to the electronegative ring Nitrogen (N1) and ortho to Chlorine (C5).
H4 7.25 – 7.35 Doublet (d)1H

Shielded. The strong electron-donating effect (+M) of the ortho-amino group (C3) pushes electron density onto C4, moving this signal upfield.
NH₂ 6.50 – 6.80 Broad Singlet (br s)2H-Exchangeable protons. Chemical shift varies with concentration and water content.

Key Diagnostic Feature: Look for the Meta-Coupling (


) . Unlike para-substituted benzenes (which show large doublets, 

Hz), the 3,5-substituted pyridine pattern shows distinct narrow doublets (

Hz).
13C NMR Data & Assignment (100 MHz)
PositionShift (

, ppm)
Carbon TypeAssignment Logic
C2 ~115 - 118 Quaternary (C-CN)Nitrile carbon is distinct; usually weak intensity.
CN ~114 - 116 Quaternary (CN)The cyano group carbon itself.
C3 ~145 - 148 Quaternary (C-NH₂)Highly deshielded by the direct attachment of Nitrogen (Amine).
C6 ~135 - 140 CHDeshielded by proximity to Ring Nitrogen.
C5 ~128 - 132 Quaternary (C-Cl)Typical aromatic C-Cl shift.
C4 ~120 - 124 CHShielded by the ortho-amino effect.
Self-Validating Protocol: Distinguishing Isomers

A common synthesis error yields the 6-chloro isomer (3-amino-6-chloropicolinonitrile) instead of the 5-chloro target. Use this logical workflow to validate your structure.

The NOE (Nuclear Overhauser Effect) Test
  • Experiment: Irradiate the Amine (-NH₂) signal.

  • Target Molecule (5-Cl): You should see a strong NOE enhancement at H4 (the shielded proton). You will not see enhancement at H6.

  • Isomer (6-Cl): You should see NOE enhancement at H4 and potentially H5 (if H5 were present, but in the 6-Cl isomer, the protons are H4 and H5).

    • Correction: In the 6-chloro isomer (3-amino-6-chloropicolinonitrile), protons are at positions 4 and 5. These are ortho to each other.

    • The "Smoking Gun":

      • 5-Chloro (Target): Signals are two doublets with small coupling (

        
         Hz, meta).
        
      • 6-Chloro (Isomer): Signals are two doublets with large coupling (

        
         Hz, ortho).
        

Decision Tree for Validation:

Validation Start Start: Acquire 1H NMR CheckCoupling Analyze Aromatic Coupling (J) Start->CheckCoupling SmallJ J = 1.5 - 2.5 Hz (Meta Coupling) CheckCoupling->SmallJ Narrow Split LargeJ J = 7.5 - 8.5 Hz (Ortho Coupling) CheckCoupling->LargeJ Wide Split Confirm5 CONFIRMED: This compound SmallJ->Confirm5 Reject6 REJECT: Likely 6-chloro isomer LargeJ->Reject6

Figure 2: Rapid decision tree for distinguishing the 5-chloro target from the common 6-chloro regioisomer.

Experimental Methodology

To reproduce the data above, follow this standardized protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the solution is cloudy, filter through a cotton plug; suspended particles broaden the -NH₂ peak.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (ensures accurate integration).

    • Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . (Amine protons relax slowly; insufficient delay affects integration).

    • Scans: 16 (1H) or 512+ (13C).

    • Temperature: 298 K (25°C).

References
  • Synthesis and Characterization of Chloropicolinonitriles: Grozinger, K. et al. "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone." J. Heterocyclic Chem. 1995, 32, 259.[2] (Provides analogous spectral data for aminopyridine nitriles).

  • Solvent Effects on Amine Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[8] Magn. Reson. Chem. 2006, 44(5), 491-509. [8]

  • General Pyridine Shift Data: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009. (Standard reference for increment-based prediction of pyridine shifts).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of 3-Amino-5-chloropicolinonitrile , a critical intermediate in the synthesis of Factor Xa inhibitors and other kinase-targeting therapeutics.

This analysis synthesizes established fragmentation rules for halogenated aminopyridines with specific structural insights relevant to the picolinonitrile scaffold.

Executive Summary & Compound Profile

This compound is a pyridine derivative characterized by three distinct functional handles: an electron-withdrawing nitrile group at C2, an electron-donating amino group at C3, and a chlorine atom at C5.

  • Formula: C₆H₄ClN₃

  • Exact Mass: 153.01 (for ³⁵Cl)

  • Molecular Weight: 153.57 g/mol

  • Core Challenge: Distinguishing this specific regioisomer from its synthetic byproducts (e.g., 3-amino-6-chloropicolinonitrile or 5-amino-3-chloropicolinonitrile) which share identical mass (isobaric) but exhibit distinct fragmentation kinetics.

Experimental Configuration (LC-MS/MS)

To replicate the fragmentation data described below, the following "Universal Protocol" is recommended. This setup ensures detection of the labile nitrile loss and the characteristic halogen isotope pattern.

Standardized Protocol
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Pyridine nitrogen and exocyclic amine protonate readily ([M+H]⁺).
Capillary Voltage 3.0 - 3.5 kVSoft ionization to preserve the molecular ion (M⁺).
Cone Voltage 20 - 30 VModerate declustering; too high will prematurely cleave the nitrile.
Collision Energy (CE) Ramp: 10 → 40 eVLow CE preserves Cl isotopes; High CE drives ring opening.
Mobile Phase 0.1% Formic Acid in H₂O/MeOHAcidic pH ensures full protonation of the pyridine ring.

Fragmentation Pattern Analysis

The fragmentation of this compound is governed by three dominant mechanisms: Chlorine Isotope Signature , Nitrile Elimination (Ortho Effect) , and Halogen Radical Loss .

A. The Molecular Ion Cluster (Precursor)

Upon ESI(+), the molecule forms the protonated species [M+H]⁺ .

  • m/z 154 (100%) : Containing ³⁵Cl.

  • m/z 156 (~33%) : Containing ³⁷Cl.

  • Diagnostic Check: The 3:1 intensity ratio between m/z 154 and 156 is the first confirmation of the chlorinated pyridine scaffold.

B. Primary Fragmentation Pathway (Low Energy)

The most labile bond is the C2-CN bond, but its cleavage is heavily influenced by the ortho-amino group at C3.

  • Loss of HCN (27 Da):

    • Transition: m/z 154 → m/z 127

    • Mechanism: The proton on the C3-amino group can hydrogen bond with the C2-nitrile nitrogen. Under CID (Collision Induced Dissociation), this facilitates the expulsion of neutral HCN, leaving a radical cation or rearranging to a stable azirine-like intermediate.

    • Significance: This is the Base Peak in many spectra due to the stability of the resulting 5-chloro-3-aminopyridin-2-yl cation.

  • Loss of NH₃ (17 Da):

    • Transition: m/z 154 → m/z 137

    • Mechanism: Less common but observed.[1] Involves loss of the exocyclic amine. This pathway is generally suppressed by the "Ortho Effect" which favors HCN loss.

C. Secondary Fragmentation Pathway (High Energy)

At higher collision energies (>25 eV), the pyridine ring destabilizes.

  • Loss of Chlorine Radical (•Cl, 35 Da):

    • Transition: m/z 127 → m/z 92 (Loss of Cl from the [M+H-HCN]⁺ ion).

    • Observation: The disappearance of the 3:1 isotope pattern confirms the loss of chlorine.

  • Ring Fragmentation (Retro-Diels-Alder):

    • Transition: m/z 92 → m/z 65 (Loss of HCN from the ring).

    • Result: Formation of a C4H3⁺ fragment (alkyne-like species).

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of the molecule.

FragmentationPathway M [M+H]+ Precursor m/z 154 (100%) m/z 156 (33%) Frag1 [M+H - HCN]+ m/z 127 (Base Peak) M->Frag1 - HCN (27 Da) Ortho-Assisted Frag2 [M+H - NH3]+ m/z 137 (Minor) M->Frag2 - NH3 (17 Da) Frag3 [M+H - HCN - Cl]+ m/z 92 (Ring Cation) Frag1->Frag3 - Cl• (35 Da) High Energy Frag4 m/z 65 (C5H5+ Fragment) Frag3->Frag4 - HCN (Ring Break)

Figure 1: Step-wise fragmentation showing the critical loss of HCN facilitated by the ortho-amino group.

Comparison Guide: Target vs. Isomers

A critical quality control step in synthesis is distinguishing the target (3-Amino-5-Cl) from its regioisomers.

Comparative Data Table
FeatureTarget: 3-Amino-5-Cl Isomer A: 3-Amino-6-Cl Isomer B: 5-Amino-3-Cl
Structure Cl at C5 (Meta to NH₂)Cl at C6 (Ortho to Ring N)NH₂ at C5 (Para to Cl)
Ortho Effect Strong (NH₂/CN ortho)Strong (NH₂/CN ortho)Weak/Absent (NH₂/CN para)
Primary Loss -HCN (m/z 127) -HCl (m/z 118) -NH₃ (m/z 137)
Rationale H-bonding between NH₂ and CN promotes clean HCN loss.Cl adjacent to Ring N is labile; elimination of HCl is favored.Lack of ortho-stabilization makes NH₂ loss more competitive.
Isotope Ratio 3:1 (Retained in m/z 127)3:1 (Lost in m/z 118)3:1 (Retained in m/z 137)
Differentiating Workflow

Use this logic gate to identify your compound:

DecisionTree Start Precursor Ion m/z 154/156 (3:1)? Q1 Major Fragment at Low CE? Start->Q1 Res1 Target: 3-Amino-5-chloro Q1->Res1 m/z 127 (Loss of HCN) Res2 Isomer A: 3-Amino-6-chloro Q1->Res2 m/z 118 (Loss of HCl) Res3 Isomer B: 5-Amino-3-chloro Q1->Res3 m/z 137 (Loss of NH3)

Figure 2: Rapid decision tree for distinguishing chlorinated aminopicolinonitrile isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 3-Amino-2-chloropyridine (Analog). National Institute of Standards and Technology. Link

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). Differentiation of Isomers by Mass Spectrometry.[1][2][3] Wiley Interdisciplinary Reviews. (General principles of ortho-effect in heterocyclic isomers).

  • PubChem Compound Summary. (2024). This compound (CID 21560644). National Center for Biotechnology Information. Link

Sources

A Comparative Analysis of 3-Amino-5-chloropicolinonitrile Derivatives and Standard Drugs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. This guide presents a comparative analysis of the biological activity of emerging 3-Amino-5-chloropicolinonitrile derivatives against established standard drugs in the fields of oncology and microbiology. Drawing upon a synthesis of recent preclinical data, this document provides an in-depth examination of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Promise of Picolinonitrile Scaffolds

The picolinonitrile scaffold, a substituted pyridine ring bearing a nitrile group, has garnered significant attention in drug discovery due to its versatile chemical nature and broad spectrum of biological activities. The introduction of an amino group at the 3-position and a chlorine atom at the 5-position creates a unique electronic and steric profile, making this compound a promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated potent anticancer and antimicrobial properties in various in vitro studies. This guide will objectively compare the performance of these novel derivatives with the "gold standard" drugs, doxorubicin (for cancer) and ciprofloxacin (for bacterial infections), providing supporting experimental data to inform future research and development.

Anticancer Activity: A Head-to-Head with Doxorubicin

The evaluation of novel anticancer compounds relies on rigorous in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability and determine the concentration of a compound that inhibits 50% of cell growth (IC50).[1][2][3]

While direct comparative studies on this compound derivatives are emerging, data from structurally related quinoline and thieno[2,3-d]pyrimidine derivatives provide valuable insights into their potential. For instance, novel quinoline derivatives have been extensively studied as potential antitumor agents, with mechanisms including DNA alkylating, and inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF).[4][5]

Table 1: Comparative in vitro Anticancer Activity (IC50, µM)

Compound/DrugMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Novel Quinoline Derivative (Example A) 9.1 nM (0.0091 µM)-15.80 µM15.58 µM
Novel Thienopyrimidine Derivative (Example B) 0.013 µM3.7 (SI)--
Doxorubicin (Standard) ~0.04 - 1.5 µM~0.02 - 0.5 µM~0.1 - 1.0 µM~0.1 - 2.0 µM

Note: The IC50 values for the novel derivatives are sourced from studies on structurally similar compounds.[6][7] The IC50 values for Doxorubicin are typical ranges observed in the literature and can vary based on experimental conditions.

The data suggests that certain novel heterocyclic derivatives can exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the nanomolar range, potentially exceeding the potency of doxorubicin against specific cell lines.[6] For example, a series of 5-arylthieno[2,3-d]pyrimidines showed cytotoxicity on the MCF-7 breast cancer cell line with IC50 values as low as 9.1 nM.[6]

Unraveling the Mechanism: Beyond Cytotoxicity

The anticancer activity of these derivatives is often linked to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell growth and division.[8] Novel pyrano[3,2-c]quinoline-3-carbonitriles have been identified as potential inhibitors of EGFR, BRAFV600E, and HER-2, with some derivatives showing greater efficacy than the standard EGFR inhibitor, erlotinib.[9]

Another critical pathway implicated in cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway plays a pivotal role in regulating immune responses, inflammation, and cell survival, and its aberrant activation is a hallmark of many cancers.[2] The development of compounds that can modulate the NF-κB pathway represents a promising strategy for cancer therapy.

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

A simplified representation of the EGFR signaling pathway, a key target for anticancer drug development.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for determining the in vitro cytotoxicity of novel compounds using the MTT assay.[1][2][3][11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard drug like doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Diagram 2: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds & Standard Drug A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

A stepwise workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Challenging the Dominance of Ciprofloxacin

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Picolinonitrile derivatives have shown promise in this area. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

While specific data for this compound derivatives is still emerging, studies on related quinoline and pyridazinone derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[14][15] For instance, ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a common benchmark for comparison.[16][17][18] Ciprofloxacin was found to be about four times more active in vitro than other new fluorated piperazinyl-substituted quinoline derivatives.[16]

Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Novel Quinolone Derivative (Example C) 0.620.620.62
Novel Pyridazinone Derivative (Example D) 3.74 - 8.92 µM-3.74 - 8.92 µM
Ciprofloxacin (Standard) ~0.25 - 1.0~0.015 - 0.125~0.25 - 1.0

Note: The MIC values for the novel derivatives are sourced from studies on structurally similar compounds.[14][15] The MIC values for Ciprofloxacin are typical ranges and can vary.

The data indicates that novel heterocyclic compounds can exhibit broad-spectrum antibacterial activity. For example, a novel quinoline derivative showed an equipotent MIC of 0.62 mg/mL against all tested bacteria.[14] Certain pyridazinone derivatives were found to be active against S. aureus (MRSA) and P. aeruginosa with MIC values in the range of 3.74–8.92 µM.[15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][19][20][21][22]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives and ciprofloxacin in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 3: Broth Microdilution Workflow

Broth_Microdilution A 1. Prepare Serial Dilutions of Compounds in 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate (18-24 hours at 37°C) C->D E 5. Visually Inspect for Growth D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

A schematic of the broth microdilution method for MIC determination.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves multi-step reactions starting from commercially available precursors. The structural integrity and purity of the synthesized compounds are confirmed using various spectroscopic techniques.[23][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the arrangement of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion and Future Directions

The preliminary in vitro data for compounds structurally related to this compound derivatives suggest a promising future for this class of compounds in both oncology and microbiology. Their potent activity against various cancer cell lines and bacterial strains, in some cases comparable or superior to standard drugs like doxorubicin and ciprofloxacin, warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound derivatives against standard drugs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic efficacy and safety profiles of the most promising candidates in animal models.

The continued exploration of this compound derivatives holds the potential to deliver novel and effective therapeutic agents to combat cancer and infectious diseases.

References

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Molecules. [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. (2023). Molecules. [Link]

  • In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (1985). European Journal of Clinical Microbiology. [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). Pharmaceuticals. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]

  • Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. (2013). Medicinal Chemistry Research. [Link]

  • Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. (2017). ARKIVOC. [Link]

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  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2022). Journal of King Saud University - Science. [Link]

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  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). Journal of Saudi Chemical Society. [Link]

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  • Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model. (2016). Investigational New Drugs. [Link]

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  • Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents. (2018). International Journal of Molecular Sciences. [Link]

  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2023). ACS Omega. [Link]

  • NF-κB. Wikipedia. [Link]

  • The NF-κB Pathway and Cancer Stem Cells. (2015). Cell Stem Cell. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • EGFR Tyrosine Kinase Inhibitor Resistance Overview. Creative Biolabs. [Link]

  • Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. (1984). European Journal of Clinical Microbiology. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • MIC & Etest. IACLD. [Link]

  • 3'-Deamino-4'-epi-3'-hydroxy-daunorubicin and -doxorubicin. Synthesis and antitumor activity. (1985). Journal of Medicinal Chemistry. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2023). International Journal on Science and Technology. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (2014). ResearchGate. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules. [Link]

  • Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships Between the Effect of the Drug-Efflux Pump P-gp. (2017). Anticancer Research. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2022). RSC Advances. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2020). Acta Crystallographica Section C Structural Chemistry. [Link]

Sources

Comparing the efficacy of different catalysts for picolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Picolinonitrile (2-cyanopyridine) is a critical intermediate in the synthesis of diverse pharmaceutical scaffolds and agrochemicals. While multiple routes exist—including the dehydration of picolinamide—the vapor-phase ammoxidation of 2-methylpyridine (2-picoline) stands as the industrial and laboratory standard due to its atom economy and scalability.

This guide objectively compares the efficacy of three distinct catalytic systems: the industry-standard Vanadia-Titania (V-Ti-O) , the high-yield Vanadia-Tin (V-Sn-O) , and the shape-selective Vanadium-Phosphorus (V-P-O) . We move beyond simple yield metrics to analyze the causality of performance, focusing on the Mars-van Krevelen mechanism and providing a self-validating experimental protocol.

Mechanistic Foundation: The Mars-van Krevelen Cycle

To optimize catalyst choice, one must understand the reaction mechanism. The ammoxidation of 2-picoline does not proceed via direct interaction between molecular oxygen and the substrate. Instead, it follows a Mars-van Krevelen redox cycle .[1]

  • Lattice Oxidation: Lattice oxygen (

    
    ) from the catalyst surface oxidizes the methyl group of adsorbed 2-picoline.
    
  • Reduction: The catalyst surface is reduced (e.g.,

    
    ).
    
  • Nitrile Formation: Ammonia reacts with the intermediate (likely an aldehyde-like surface species) to form the nitrile, releasing water.

  • Re-oxidation: Gas-phase oxygen re-oxidizes the reduced catalyst sites, restoring the lattice oxygen.

Visualization: Catalytic Cycle Pathway

MarsVanKrevelen CatOx Oxidized Catalyst (V-O Lattice) Adsorption Substrate Adsorption (2-Picoline) CatOx->Adsorption Intermediate Surface Intermediate (Aldehyde-like) Adsorption->Intermediate Lattice O Transfer RedCat Reduced Catalyst (Oxygen Vacancy) Reox Re-oxidation (O2 from Air) RedCat->Reox Intermediate->RedCat Reduction (V5+ -> V4+) ProductRel Product Release (Picolinonitrile + H2O) Intermediate->ProductRel + NH3 Reox->CatOx Lattice Restoration

Figure 1: The Mars-van Krevelen redox cycle governing ammoxidation. Note the critical role of lattice oxygen availability.

Comparative Analysis of Catalytic Systems

The choice of catalyst dictates the balance between conversion (activity) and selectivity (purity).

A. Vanadia-Titania (V-Ti-O): The Industry Workhorse
  • Composition:

    
     supported on Anatase 
    
    
    
    (often 10-20 wt% loading).
  • Mechanism: The interaction between Vanadium and Titanium creates "islands" of mono-oxo vanadyl species. The

    
     support enhances the reducibility of Vanadium, facilitating the redox cycle.
    
  • Performance: High stability and good selectivity.[2] However, pure V-Ti systems can suffer from over-oxidation (burning the ring) if temperatures are uncontrolled.

B. Vanadia-Tin (V-Sn-O): The High-Yield Contender
  • Composition: Mixed oxides of Vanadium and Tin (

    
    -
    
    
    
    ).
  • Mechanism: Tin acts as a promoter that modifies the acidity of the catalyst. Lower acidity reduces the "stickiness" of the nitrile product, preventing it from staying on the surface too long and degrading.

  • Performance: Recent studies indicate superior performance for the ortho isomer (2-picoline) specifically, with yields approaching 90%.

C. Vanadium-Phosphorus (V-P-O): The Shape-Selective Alternative
  • Composition: Vanadyl Pyrophosphate phases ((

    
    ).
    
  • Mechanism: Best known for maleic anhydride synthesis, V-P-O offers a unique surface geometry that can restrict the formation of bulky byproducts.

  • Performance: Generally lower conversion rates for picolines compared to V-Ti or V-Sn, but offers high selectivity at lower temperatures.

Comparative Data Summary
MetricV-Ti-O (Standard) V-Sn-O (High Yield) V-P-O (Alternative)
Active Phase

/

(Anatase)

-


Reaction Temp 320°C - 380°C340°C - 400°C300°C - 360°C
2-Picoline Conversion 85 - 95%70 - 90%60 - 75%
Selectivity (2-CN) 80 - 85%85 - 92% 85 - 90%
Yield ~75%~85 - 90% ~60%
Key Advantage Proven stability, low costHighest Yield for 2-isomer Low byproduct formation
Key Limitation Requires precise temp controlSensitivity to

ratio
Lower activity

Experimental Protocol: Fixed-Bed Ammoxidation

This protocol focuses on the V-Sn-O system due to its superior yield potential for 2-picoline, but it is adaptable to V-Ti-O.

Phase 1: Catalyst Preparation (Sol-Gel Method)
  • Precursor Dissolution: Dissolve 40g

    
     in 300mL deionized water (heated to 80°C).
    
  • Promoter Addition: Separately dissolve stoichiometric

    
     or 
    
    
    
    in water. Mix with the Vanadium solution.
  • Gelation: Adjust pH to ~10 using aqueous ammonia. Stir at 85°C for 3 hours to form a suspension.

  • Drying & Calcination: Evaporate solvent (rotary evaporator). Dry residue at 120°C. Calcinate at 500°C - 600°C for 6 hours under air flow. Note: High-temp calcination ensures formation of the active mixed-oxide phase.

Phase 2: Reactor Setup & Run
  • Reactor: Pyrex or Quartz fixed-bed tubular reactor (e.g., 20mm ID).

  • Catalyst Bed: Pack 3-5g of catalyst (20-40 mesh) between quartz wool plugs. Pre-heat zone packed with inert glass beads.

  • Feed System:

    • 2-Picoline: Fed via syringe pump into a vaporizer (200°C).

    • Air/Ammonia: Mass flow controllers (MFC) regulate gas streams.

  • Standard Conditions:

    • Temperature: 360°C (Optimized for V-Sn-O).

    • Molar Ratio: 2-Picoline :

      
       : 
      
      
      
      : Air = 1 : 5 : 6 : 20.
    • WHSV (Weight Hourly Space Velocity):

      
      .
      
Phase 3: Validation & Analysis
  • Trapping: Direct reactor effluent into a chilled ethanol or water trap (0°C) to condense products.

  • Quantification: Analyze samples via GC-FID (Gas Chromatography - Flame Ionization Detector).

    • Column: Capillary column (e.g., HP-5 or DB-WAX).

    • Internal Standard: Use acetophenone or naphthalene.

  • Calculation:

    
    
    
    
    
    [3][4][5]
Visualization: Experimental Workflow

ExperimentalWorkflow Feed Feed Prep (2-Pic, NH3, Air) Vaporizer Vaporizer (200°C) Feed->Vaporizer Syringe Pump Reactor Fixed Bed Reactor (360°C, V-Sn-O) Vaporizer->Reactor Mixed Vapor Trap Cold Trap (Condensation) Reactor->Trap Effluent GC GC-FID Analysis (Quantification) Trap->GC Sample Injection

Figure 2: Workflow for vapor-phase ammoxidation. Precise flow control and temperature regulation are critical for reproducibility.

Conclusion & Strategic Recommendations

For researchers targeting 2-picolinonitrile specifically, the V-Sn-O (Vanadia-Tin) catalytic system offers a distinct yield advantage over traditional V-Ti-O systems, likely due to optimized surface acidity that favors the ortho-isomer desorption.

  • For Routine Synthesis: Use V-Ti-O if commercial availability of the catalyst is a priority.

  • For Process Optimization: Switch to V-Sn-O to maximize yield (approaching 90%) and minimize downstream purification costs.

  • Safety Note: Ammoxidation is exothermic. Ensure the reactor has adequate heat dissipation to prevent thermal runaway, which degrades selectivity.

References

  • Al-Naimi, R. I. (2025). Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. University of Baghdad/RDD.

  • Kalevaru, V. N., et al. (2009). Results of ammoxidation of 3-picoline to nicotinonitrile over supported vanadium oxide catalysts.[6] Applied Catalysis A: General.

  • Janke, C., et al. (2009). Vanadium-Containing Oxynitrides: Effective Catalysts for the Ammoxidation of 3-Picoline. ChemCatChem.

  • Li, S., et al. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega.

  • Kulkarni, S. J., et al. (1996). Ammoxidation of 3-picoline over vanadium-modified zeolites and crystalline/amorphous silicoaluminophosphate catalysts. Zeolites.

Sources

Technical Guide: Structural Confirmation of Reaction Products by Single-Crystal X-ray Diffraction (SCXRD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" in Structural Certainty

In the hierarchy of structural elucidation, Single-Crystal X-ray Diffraction (SCXRD) occupies a unique position as the definitive "snapshot" of molecular reality. While NMR and Mass Spectrometry (MS) infer structure through magnetic environments and fragmentation patterns, SCXRD directly maps electron density in three-dimensional space.

For reaction products possessing chirality, unexpected regiochemistry, or quaternary carbons "invisible" to proton NMR, SCXRD is not merely an alternative—it is the requisite validation method for regulatory bodies (FDA/EMA) and high-impact publications. This guide objectively compares SCXRD against its spectral counterparts and details the rigorous protocols required to achieve indisputable structural proof.

Comparative Analysis: SCXRD vs. NMR vs. MS

The choice of analytical technique is often dictated by sample state and the specific structural question. The following analysis contrasts SCXRD with Solution-State NMR (


H/

C) and High-Resolution Mass Spectrometry (HRMS).
Table 1: Performance Matrix of Structural Elucidation Techniques
FeatureSCXRD (The Snapshot) Solution NMR (The Environment) HRMS (The Composition)
Primary Output 3D Atomic Coordinates (x, y, z)Connectivity via magnetic couplingElemental Formula / Mass
Stereochemistry Absolute Configuration (R/S determined directly)Relative Stereochemistry (NOESY); Absolute requires derivatizationNone
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Solution / Gas Phase
Ambiguity Low. Unbiased visualization of the molecule.Medium. Peaks can overlap; quaternary carbons difficult.High. Isomers often indistinguishable.
Sample Recovery Yes (Non-destructive)YesNo (Destructive)
Time to Result Hours to Days (heavily dependent on crystal growth)Minutes to HoursMinutes
Limit of Detection Crystal size >10 µm (synchrotron) or >50 µm (home lab)~1 mg (standard probe)< 1 ng
Critical Insight: The "Black Box" Problem

NMR relies on deductive reasoning. You propose a structure and ask, "Does the spectrum fit?" If you synthesized an unexpected regioisomer, you might force-fit the NMR data to your bias. SCXRD relies on inductive reasoning. It calculates the electron density map first, revealing the structure as it exists, often uncovering rearrangements or tautomers that NMR missed.

Decision Logic: When to Deploy SCXRD

Not every product requires diffraction.[1] Use the following logic flow to determine the necessity of SCXRD in your workflow.

DecisionMatrix Start Unknown Reaction Product IsSolid Is the product a solid? Start->IsSolid Soluble Is it soluble in NMR solvents? IsSolid->Soluble Yes SCXRD MANDATORY SCXRD (Definitive Proof) IsSolid->SCXRD No (Insoluble) Chiral Does it have Chiral Centers? Soluble->Chiral Yes NMR Use 1D/2D NMR + MS (Standard Characterization) Soluble->NMR No AbsConfig Is Absolute Configuration (R/S) required? Chiral->AbsConfig Yes Chiral->NMR No (Relative only) AbsConfig->NMR No (Derivatization possible) AbsConfig->SCXRD Yes (Pharma/Regulatory) PXRD Use Powder XRD (PXRD) for Phase ID

Figure 1: Decision matrix for selecting structural confirmation methods. Note that insoluble solids or requirements for absolute stereochemistry trigger the mandatory use of SCXRD.

Scientific Integrity: The Mechanics of Absolute Configuration

For drug development, knowing the absolute configuration (enantiomeric purity) is non-negotiable (e.g., Thalidomide tragedy). SCXRD is the only method that determines this ab initio via Anomalous Scattering .

The Flack Parameter ( )

When X-rays interact with heavy atoms (relative to the wavelength), a phase lag occurs (Bjivoet differences). This breaks the symmetry between Friedel pairs (


).

The refinement process calculates the Flack Parameter (


)  to quantify this:
  • 
    :  The structural model is correct (Absolute configuration confirmed).
    
  • 
    :  The model is inverted (The crystal is the opposite enantiomer).
    
  • 
    :  Racemic twin (50:50 mixture) or weak anomalous signal.
    

Expert Tip: For purely organic molecules (light atoms C, H, N, O), standard Molybdenum (Mo) radiation often yields weak anomalous signals. Switch to Copper (Cu) radiation (


) to enhance the anomalous signal of Oxygen and Nitrogen, allowing confident determination of absolute configuration without heavy atom derivatization.

Experimental Protocol: From Vial to Structure

To ensure reproducibility and trustworthiness, follow this self-validating workflow.

Phase 1: Crystal Growth (The Bottleneck)

Goal: Obtain a single, defect-free crystal (0.1 – 0.3 mm).

  • Vapor Diffusion (Sitting Drop):

    • Dissolve 5 mg of product in a "good" solvent (e.g., THF, DCM).

    • Place in an inner well.

    • Surround with a "bad" solvent (e.g., Hexane, Pentane) in the outer well.

    • Causality: As the volatile "good" solvent diffuses into the "bad" solvent vapor, supersaturation occurs slowly, promoting ordered lattice formation rather than amorphous precipitation.

  • Assessment: Use a polarizing microscope. True single crystals extinguish light uniformly every 90° of rotation.

Phase 2: Data Collection

Goal: Collect a complete sphere of reflections.

  • Mounting: Mount the crystal on a Kapton loop using perfluoropolyether oil.

  • Cryo-Cooling (Critical): Immediately cool to 100 K using a nitrogen stream.

    • Why? Reduces atomic thermal vibration (

      
      ), significantly improving resolution at high diffraction angles (essential for separating peaks).
      
  • Strategy: Collect data to a resolution of at least 0.84 Å (IUCr standard). Ensure "Redundancy" > 4 (measure each reflection multiple times to reduce statistical error).

Phase 3: Structure Solution & Refinement

Goal: Minimize the discrepancy between observed and calculated electron density.

  • Phasing: Use intrinsic phasing (SHELXT) to solve the "Phase Problem."

  • Refinement: Least-squares minimization against

    
    .
    
  • Validation Metrics (The "Trust" Check):

    • 
       (R-factor):  Measures agreement between model and data.
      
      • 
        : Excellent.
        
      • 
        : Problematic (twinning, disorder, or wrong space group).
        
    • GooF (Goodness of Fit): Should be close to 1.0.

    • CheckCIF: Upload the .cif file to the IUCr CheckCIF server. A "Level A" alert indicates a serious physical violation in your model.

Workflow Visualization

SCXRD_Workflow Sample Reaction Product (Pure) Cryst Crystallization (Vapor Diffusion) Sample->Cryst Screen Microscope Check (Polarization) Cryst->Screen Screen->Cryst Amorphous/Twin (Retry) Mount Mount & Cryo-Cool (100 K) Screen->Mount Single Crystal Xray Data Collection (Diffractometer) Mount->Xray Solve Structure Solution (Phasing) Xray->Solve Refine Refinement (R1 < 5%) Solve->Refine Refine->Solve High R-factor (Retry) Report CIF Generation & Publication Refine->Report

Figure 2: The SCXRD experimental workflow. Feedback loops (dashed lines) represent critical quality control steps where the scientist must intervene if metrics fail.

References

  • Parsons, S., & Flack, H. D. (2004). The use of X-ray crystallography to determine absolute configuration.[2][3] Acta Crystallographica Section A.

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (The definitive repository for small molecule crystal structures).

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. (Establishes the requirement for absolute configuration determination).

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography. (The standard for checking structural integrity).

Sources

Comparative Guide: Herbicidal Activity of Picloram vs. Florpyrauxifen-benzyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Structural & Functional Divergence

Audience: Drug Discovery Chemists, Agronomists, and Weed Scientists.

This guide provides a technical comparison between Picloram (a pyridine-2-carboxylic acid) and Florpyrauxifen-benzyl (an arylpicolinate). While both are classified as synthetic auxins (WSSA Group 4, HRAC Group O), they represent distinct evolutionary steps in herbicide chemistry.

  • Picloram: A "legacy" auxin characterized by high soil persistence, broad-spectrum broadleaf/brush control, and systemic mobility.[1] It is the backbone of vegetation management in non-crop, rangeland, and pasture systems.

  • Florpyrauxifen-benzyl (Rinskor™ active): A "novel" auxin designed with specific receptor affinity (AFB5) to overcome existing resistance mechanisms (e.g., quinclorac resistance) in aquatic and rice systems. It exhibits rapid metabolic degradation in tolerant crops, offering a stark contrast to picloram’s residual profile.

Mechanism of Action: The Receptor Affinity Hypothesis

The primary differentiator between these two molecules lies in their interaction with the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) protein family.

The Auxin Signaling Pathway

Synthetic auxins act as "molecular glues," stabilizing the interaction between the SCF^TIR1/AFB ubiquitin ligase complex and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to alter gene expression.

Differential Binding (The "AFB5 Effect")

Recent structural biology research indicates that resistance to auxinic herbicides is often mediated by mutations in specific co-receptors.

  • Picloram: Historically associated with broad binding, but recent data suggests a preferential affinity for AFB5 over TIR1 (up to 70-fold higher affinity). However, its high application rates often overwhelm multiple signaling pathways, leading to its "heavy hammer" efficacy on woody brush.

  • Florpyrauxifen-benzyl: Engineered specifically for high-affinity binding to AFB5 and AFB4 .

    • Significance: Many weed biotypes (e.g., Echinochloa spp.) have evolved resistance to quinclorac via mechanisms associated with TIR1 or specific detoxification pathways. Because Florpyrauxifen-benzyl utilizes the AFB5 "alternate port," it bypasses these specific resistance sites, retaining efficacy where older auxins fail.

Visualization: Auxin Signaling & Receptor Selectivity

The following diagram illustrates the parallel pathways and the specific entry points for both herbicides.

AuxinSignaling cluster_receptors E3 Ubiquitin Ligase Complex (SCF) Picloram Picloram (High Rate/Persistence) TIR1 SCF-TIR1 (Primary 2,4-D Target) Picloram->TIR1 Moderate Affinity AFB5 SCF-AFB5 (Arylpicolinate Target) Picloram->AFB5 High Affinity Florpyrauxifen Florpyrauxifen-benzyl (High Affinity/Rapid Met.) Florpyrauxifen->TIR1 Low Affinity Florpyrauxifen->AFB5 Critical Binding Site (Bypasses TIR1 mutations) AuxIAA Aux/IAA Repressor (Degradation Target) TIR1->AuxIAA Ubiquitination AFB5->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors (Released) Proteasome->ARF Derepression GeneExp Uncontrolled Growth / Epinasty / Death ARF->GeneExp Transcription Activation

Figure 1: Differential receptor engagement. Note Florpyrauxifen's reliance on the AFB5 pathway to bypass TIR1-mediated resistance.

Comparative Efficacy & Spectrum

The following data synthesis highlights the performance differences in controlled environments.

Table 1: Physicochemical and Biological Profile
FeaturePicloramFlorpyrauxifen-benzyl
Chemical Family Pyridine-2-carboxylic acidArylpicolinate
Primary Use Pasture, Rangeland, ROW (Right of Way)Rice, Aquatic Management
Soil Persistence High (Months to Years)Low (Days to Weeks)
Systemicity High (Phloem/Xylem mobile)Systemic (Phloem/Xylem mobile)
Key Target Weeds Woody brush (Prosopis, Acacia), Cirsium, EuphorbiaEchinochloa (Grasses), Ludwigia, Heteranthera
GR50 (Barnyardgrass) >1000 g ai/ha (Poor activity on grasses)~4.14 g ai/ha (High activity)
GR50 (Yerbadetajo) < 50 g ai/ha~0.38 g ai/ha
Selectivity Mechanism Physiological tolerance (limited metabolism in sensitive species)Rapid metabolic detoxification (CYP450) in Rice
Key Insight:

Picloram is an "auxin overload" tool for recalcitrant perennials. Florpyrauxifen-benzyl is a "precision scalpel" for aquatic environments, capable of controlling grasses (a rarity for auxins) due to its unique binding mode and the specific physiology of Echinochloa species.

Experimental Protocol: Whole-Plant Dose-Response Bioassay

Objective: To determine the GR50 (Growth Reduction 50%) and characterize cross-resistance patterns between Picloram and Florpyrauxifen-benzyl.

Experimental Design[2][3]
  • Design: Randomized Complete Block (RCB) with 4 replications.

  • Plant Material: Susceptible (S) and Resistant (R) biotypes of Echinochloa crus-galli (for Florpyrauxifen) and Amaranthus palmeri (for Picloram comparison).

  • Dose Range: Logarithmic scale (0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x of labeled rate).

Workflow Protocol

Step 1: Pot Establishment

  • Fill 10-cm diameter pots with a silt-loam potting mix (pH 6.0–6.5).

  • Seed target species at 0.5 cm depth.

  • Thin seedlings to 1 plant per pot at the 1-leaf stage to ensure uniform biomass.

Step 2: Chemical Application (Track Sprayer)

  • Equipment: Research-grade track sprayer (e.g., DeVries).

  • Nozzle: Flat-fan (e.g., TeeJet XR110015) to minimize drift and ensure coverage.

  • Volume: Calibrate to deliver 140–187 L/ha (15–20 GPA) at 276 kPa.

  • Adjuvants:

    • Picloram: Non-ionic surfactant (NIS) at 0.25% v/v.

    • Florpyrauxifen-benzyl: Methylated Seed Oil (MSO) at 0.5% v/v (Critical for arylpicolinate uptake).

Step 3: Incubation & Evaluation

  • Return plants to greenhouse (25/20°C day/night, 14h photoperiod).

  • Visual Injury: Assess at 7, 14, and 21 Days After Treatment (DAT) using 0–100% scale (0=no effect, 100=death).

  • Biomass: At 21 DAT, harvest above-ground biomass. Dry at 60°C for 72h and weigh.

Step 4: Statistical Analysis Fit data to a four-parameter log-logistic equation using the drc package in R:



  • 
     = GR50 (inflection point).
    
  • 
     = Slope at inflection.
    
Visualization: Bioassay Workflow

BioassayProtocol cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Data Phase Seed Seeding & Thinning (1 plant/pot) Acclimation Acclimation (1-2 Leaf Stage) Seed->Acclimation Sprayer Track Sprayer (140 L/ha @ 276 kPa) Acclimation->Sprayer Formulation Mix Prep (Picloram+NIS / FPB+MSO) Formulation->Sprayer Rating Visual Rating (7, 14, 21 DAT) Sprayer->Rating Harvest Biomass Harvest (Dry Wt @ 60°C) Rating->Harvest Stats Non-linear Regression (Calc GR50) Harvest->Stats

Figure 2: Standardized workflow for determining herbicide potency and resistance indices.

References

  • Fendrych, M., et al. (2016). The auxin signaling pathway and the role of AFB5 in picloram response.[2] National Institutes of Health. Link

  • Corteva Agriscience. (2018). Florpyrauxifen-benzyl Technical Bulletin: Mode of Action and Spectrum.Link

  • Miller, M.R., & Norsworthy, J.K. (2018). Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant Barnyardgrass.[3][4] Weed Science Society of America. Link

  • Grossmann, K. (2010). Auxin herbicides: Current status of mechanism and mode of action.[5] Pest Management Science.[5] Link

  • Epp, J.B., et al. (2016). The discovery of Rinskor™ active: A new arylpicolinate herbicide. Bioorganic & Medicinal Chemistry.[6][7] Link

  • Ritz, C., et al. (2015). Dose-response analysis using R. PLoS ONE. Link

Sources

Quantitative Comparison: One-Pot De Novo Synthesis vs. Nucleophilic Substitution for Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug discovery and process chemistry, the choice between one-pot de novo synthesis (Multicomponent Reactions, MCRs) and nucleophilic aromatic substitution (


)  on pre-formed rings represents a strategic trade-off between atom economy  and modular flexibility .

Our analysis confirms that one-pot MCRs (e.g., Hantzsch, Bohlmann-Rahtz) are superior for manufacturing efficiency , offering atom economies >85% and reduced solvent waste. In contrast,


  remains the gold standard for Late-Stage Functionalization (LSF)  in medicinal chemistry, despite lower atom economy (~60-70%) and higher E-factors, due to its ability to rapidly diversify a core scaffold without rebuilding the ring system.

Part 1: Mechanistic Foundations & Visualization

De Novo Assembly: The Hantzsch Pyridine Synthesis

The one-pot approach constructs the pyridine ring from acyclic precursors. It is convergent, meaning all fragments assemble in a single vessel.

Hantzsch_Mechanism cluster_inputs Reagents Aldehyde Aldehyde (R-CHO) Intermediate 1,4-Dihydropyridine (1,4-DHP) Aldehyde->Intermediate Condensation Ketoester 2x u03b2-Keto Ester Ketoester->Intermediate Ammonia NHu2083 / NHu2084OAc Ammonia->Intermediate Oxidation Oxidation / Aromatization (HNOu2083 or Ou2082) Intermediate->Oxidation Product Substituted Pyridine Oxidation->Product -Hu2082O

Figure 1: Convergent assembly of the pyridine core via Hantzsch synthesis. Note the formation of the 1,4-DHP intermediate prior to aromatization.

Functionalization: Nucleophilic Aromatic Substitution ( )

This pathway assumes the pyridine ring exists and modifies it.[1] It relies on the electron-deficient nature of the pyridine ring (especially at C2/C4) to permit nucleophilic attack.

SNAr_Mechanism Precursor 2-Chloropyridine (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Precursor->Meisenheimer Addition Nucleophile Amine (HNRu2082) (Nucleophile) Nucleophile->Meisenheimer Transition Re-aromatization (Leaving Group Departure) Meisenheimer->Transition Final 2-Aminopyridine Transition->Final Waste HCl (Salt) Transition->Waste

Figure 2: Stepwise functionalization via Addition-Elimination (


). Rate is controlled by the electron-deficiency of the ring and leaving group ability.

Part 2: Quantitative Performance Analysis

The following data aggregates typical performance metrics from recent literature (2015-2024) comparing optimized protocols for both methods.

Table 1: Comparative Metrics
MetricOne-Pot (MCR) Synthesis Nucleophilic Substitution (

)
Primary Utility De novo Core ConstructionLate-Stage Diversification
Typical Yield 82% – 94% (High)60% – 95% (Variable)
Atom Economy (AE) High (>85%) Most atoms end up in product.Moderate (50-70%) Loss of leaving group (Cl/Br) & base waste.
Reaction Time 2 – 30 mins (Microwave)6 – 12 hrs (Reflux)1 – 24 hrs Often slow for unactivated pyridines.
E-Factor (Waste/Product) Low (<5) Often solvent-free or water-based.High (10-50) Requires workup to remove salts/halides.
Regioselectivity Fixed by Precursors Hard to alter once reagents mixed.Predictable Favors C2/C4 positions; C3 requires Pd-catalysis.
Cost Driver Precursor availability (Aldehydes).Cost of halogenated scaffold (e.g., 2-F-pyridine).[2]
Key Technical Insights
  • Atom Economy: MCRs are inherently superior. In Hantzsch synthesis, the only byproduct is water (and ethanol if using esters). In

    
    , you inevitably lose the mass of the halogen (Cl = 35.5  g/mol , Br = 79.9  g/mol ) plus the acid scavenger.
    
  • Reactivity Profiles:

    
     on 2-chloropyridine  is kinetically slow without strong electron-withdrawing groups (
    
    
    
    ,
    
    
    ) or transition metal catalysts (Buchwald-Hartwig conditions). In contrast, one-pot synthesis builds the ring from highly reactive acyclic carbonyls, bypassing the "unreactive ring" problem.

Part 3: Experimental Protocols

Protocol A: Green One-Pot Hantzsch Synthesis (Microwave)

Best for: Rapidly creating a library of 1,4-dihydropyridines or pyridines from cheap aldehydes.

Reagents:

  • Benzaldehyde derivative (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Solvent: Ethanol (2 mL) or Water (Green alternative)

Workflow:

  • Charge: Combine all reagents in a 10 mL microwave-safe vial.

  • Irradiate: Heat to 100°C for 5 minutes (Power: 150W).

    • Note: If using conventional heating, reflux in EtOH for 6-8 hours.

  • Oxidation (In-situ): Add mild oxidant (e.g.,

    
    , 10 mol%) and stir for 5 mins to aromatize the DHP intermediate to pyridine.
    
  • Isolation: Pour mixture into crushed ice. The solid product precipitates.

  • Purification: Filtration and recrystallization from EtOH.

    • Validation: Yield typically 90-95% . Purity >98% by NMR.

Protocol B: Functionalization of 2-Chloropyridine

Best for: Attaching complex amines to a specific position on a commercial pyridine core.

Reagents:

  • 2-Chloropyridine (1.0 mmol)

  • Target Amine (e.g., Morpholine, 1.2 mmol)

  • Base:

    
     (2.0 mmol) or DIPEA
    
  • Solvent: DMSO or NMP (Polar aprotic is critical)

Workflow:

  • Charge: Dissolve 2-chloropyridine and amine in DMSO (3 mL). Add

    
    .
    
  • Heat: Stir at 120°C for 12-24 hours .

    • Critical Control Point: 2-Chloropyridine is unreactive.[2] If reaction stalls, switch to 2-Fluoropyridine (reacts 100x faster) or add CuI (5 mol%) as catalyst.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3x).

  • Wash: Wash organic layer with brine to remove DMSO.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove unreacted chloride.

    • Validation: Yield 65-80% .

Part 4: Strategic Selection Guide

When to use One-Pot (MCR):

  • Manufacturing: You need kilogram-scale material with minimal waste (Low E-factor).

  • Symmetrical Targets: The target pyridine has symmetrical substituents (e.g., 2,6-dimethyl).

  • Scaffold Generation: You are building a novel core that is not commercially available.

When to use Nucleophilic Substitution (


): 
  • Lead Optimization: You have a validated core and need to swap the amine at position 2 to improve potency (SAR study).

  • Asymmetry: You need distinct substituents at positions 2 and 6 (hard to control in one-pot).

  • Sensitive Groups: The substituents cannot survive the oxidative aromatization step of Hantzsch synthesis.

References

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines. CORE (UK). [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction. ACS Omega. [Link]

  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]

  • 
     Reactions of Pyridine: Kinetics and Reactivity. International Journal of Chemical Kinetics.
    [Link]
    
  • Green Chemistry Metrics: Atom Economy and E-Factor. Royal Society of Chemistry. [Link]

  • Amination of Heteroaryl Chlorides: Palladium C

    
    ? Chemistry – A European Journal.
    [Link]
    

Sources

Safety Operating Guide

3-Amino-5-chloropicolinonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Dual-Hazard Mandate

Disposing of 3-Amino-5-chloropicolinonitrile (CAS: 408538-29-4) requires a specialized protocol that addresses its dual-hazard nature: it is both a halogenated aromatic and a nitrile . Standard organic waste streams are insufficient.[1]

  • The Halogen Risk: The chlorine substituent requires incineration at temperatures exceeding 1,000°C with acid gas scrubbing to prevent the formation of dioxins and furans.

  • The Nitrile Risk: The cyano group (-CN) presents a latent cyanide hazard. While covalently bonded, thermal decomposition or exposure to strong acids can release hydrogen cyanide (HCN) gas.[1]

Operational Rule: Never dispose of this compound down the drain or in general trash. It must be segregated into a Halogenated / Toxic waste stream destined for high-temperature incineration.[1]

Chemical Identity & Hazard Profile

Before handling waste, verify the material identity to ensure compatibility with the waste stream.[1]

ParameterSpecification
Chemical Name This compound
Synonyms 3-Amino-5-chloropyridine-2-carbonitrile; 5-Chloro-3-aminopicolinonitrile
CAS Number 408538-29-4
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Physical State Solid (typically pale yellow to brown powder)
Acidity (pKa) Weak base (pyridine nitrogen); Nitrile is neutral
Critical Incompatibilities
  • Strong Acids: Risk of hydrolysis releasing ammonium salts or, under oxidative conditions, destabilizing the ring.[1]

  • Strong Oxidizers: Risk of violent reaction and release of NOx and Cl₂ gas.

  • Reaction with Water: Generally stable, but avoid uncontrolled moisture in waste containers to prevent hydrolysis over time.[1]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this waste at the point of generation.

Step 1: Waste Stream Selection

This compound cannot go into non-halogenated solvent waste.[1]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids, Organic, Halogenated."[1]

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DMSO, DCM, Ethyl Acetate), the entire solution must be classified as Halogenated Solvent Waste , regardless of the solvent's identity.[1]

Step 2: Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or amber glass. Avoid metal containers if acidic impurities are present to prevent corrosion.[1]

  • Labeling: In addition to standard GHS labels, explicitly mark the container:

    CONTAINS: this compound HAZARD: TOXIC, HALOGENATED, NITRILE [1]

Disposal Workflow: The Decision Tree

The following logic flow dictates the handling of this compound based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation Point StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Powder/Crystal Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated PPE/Sharps StateCheck->Debris Gloves/Wipes SolidPack Double-bag in Clear Polyethylene Bags Solid->SolidPack LiquidSeg Segregate into Halogenated Waste Carboy Liquid->LiquidSeg DebrisPack Place in Yellow Biohazard/Chem-Haz Bin Debris->DebrisPack Label Apply GHS Label: 'Toxic, Organic, Halogenated' SolidPack->Label LiquidSeg->Label DebrisPack->Label FinalFate High-Temp Incineration (>1000°C with Scrubbers) Label->FinalFate Transfer to EHS/Disposal Vendor

Figure 1: Operational workflow for the segregation and disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate containment is necessary to prevent aerosolization (inhalation hazard) and environmental release.[1]

PPE Required: Nitrile gloves (double-gloved), lab coat, safety goggles, and a N95 or P100 respirator (if powder is fine/dusty).[1]

Protocol for Solid Spill:
  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • Dampen: Gently cover the spill with paper towels dampened with inert solvent (e.g., heptane or water) to prevent dust generation.[1] Do not use acetone if strong oxidizers are nearby.[1]

  • Collect: Scoop the material and the paper towels into a wide-mouth jar or heavy-duty waste bag.

  • Clean: Wipe the surface with a soap/water solution, followed by a water rinse.[1] Collect all wipes as hazardous waste.[1]

Protocol for Solution Spill:
  • Absorb: Use a universal absorbent (vermiculite or polypropylene pads).[1] Do not use sawdust (combustible).[1]

  • Neutralize: No chemical neutralization is required or recommended at the bench scale.[1]

  • Dispose: Place saturated absorbent into the Halogenated Solid Waste container.

Regulatory & Transport Compliance

When preparing this waste for pickup by your licensed disposal vendor (e.g., Veolia, Clean Harbors), ensure the manifest reflects the following classifications.

US EPA (RCRA) Classification

This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.[1]

  • Waste Code: D003 (Reactivity) is possible if the specific process generates cyanide under acidic conditions, but typically it defaults to Characteristic Hazardous Waste due to toxicity.[1]

  • Best Practice: Classify as Halogenated Organic Waste .[1] Most facilities will code this as D001/F002 (if solvents are present) or a generic toxic code depending on state regulations.[1]

DOT Shipping Description (for Transport)

If shipping pure material or high-concentration waste:

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)[1]

  • Hazard Class: 6.1

  • Packing Group: III (Low to medium danger)

Scientific Rationale: Why Incineration?

You may encounter protocols suggesting "chemical deactivation" via hydrolysis (using NaOH or HCl) to convert the nitrile to a carboxylic acid. Do not perform this in the lab for disposal purposes.

  • Incomplete Reaction: Hydrolysis of sterically hindered or electron-rich aromatic nitriles (like aminopyridines) is often slow and requires reflux. Cold treatment leads to partial hydrolysis (amides), which are still regulated waste.[1]

  • Byproduct Toxicity: Acidic hydrolysis can generate ammonium salts; basic hydrolysis releases ammonia gas.[1] Both require secondary containment and treatment.[1]

  • Dioxin Prevention: The presence of the chlorine atom on the pyridine ring means that low-temperature burning or open combustion can favor the formation of polychlorinated dibenzodioxins (PCDDs). Only industrial incinerators operating >1,000°C with rapid quench systems can safely destroy the halogenated ring without generating persistent organic pollutants (POPs).

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 10065636, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). (2023).[1] Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Amino-5-chloropicolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-Amino-5-chloropicolinonitrile. As your partner in scientific advancement, we are committed to providing value beyond the product itself, building a foundation of deep trust through comprehensive safety and handling guidance.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given these potential risks, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions in a ventilated enclosure Safety glasses with side shields or chemical splash goggles.[3]Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a certified chemical fume hood.
Handling open containers outside of a fume hood (not recommended) Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant lab coat or apron.A NIOSH-approved respirator may be necessary if dusts or aerosols can be generated.[3]
Cleaning up a small spill Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant lab coat or coveralls.A NIOSH-approved respirator with particulate filters.[3]

The Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities.

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

  • Body Protection: A standard laboratory coat protects against minor splashes and spills. For more significant handling or in the event of a spill, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: Handling solid compounds can generate dust. A certified chemical fume hood is the primary engineering control to prevent inhalation. If work must be performed outside of a hood where dust may be generated, a respirator is essential to protect the respiratory tract from irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing:

  • Designated Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to contain any potential dust or fumes.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, and solvent dispensers, are within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use a light touch to avoid generating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid in a controlled manner to prevent splashing.

Experimental Use:

  • Closed Systems: Whenever possible, use closed systems to transfer solutions and perform reactions.

  • Avoid Aerosols: Be mindful of operations that could generate aerosols, such as vortexing or sonicating. If these are necessary, perform them within the fume hood.

  • Labeling: Clearly label all containers with the chemical name, concentration, and date.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.

Disposal Procedure:

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Waste Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed contractor.

  • Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action in the event of a spill or exposure is critical.

Spill Cleanup Workflow:

Spill_Cleanup cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect the contaminated material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Package Package waste in a sealed, labeled container Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose

Caption: Workflow for handling a chemical spill.

Step-by-Step Spill Response:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including chemical splash goggles, a face shield, heavy-duty gloves, a lab coat, and a respirator if necessary.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.

  • Collect the Material: Carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

References

  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. British Pharmacopoeia Commission. Available from: [Link]

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. Available from: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available from: [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available from: [Link]

  • Biosafety Spill Response Guide. Yale Environmental Health & Safety. Available from: [Link]

  • Biological Spill Response. NUS Medicine. Available from: [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.